molecular formula C4H7BrO3 B1602121 2-Bromo-3-methoxypropanoic acid CAS No. 65090-78-0

2-Bromo-3-methoxypropanoic acid

Cat. No.: B1602121
CAS No.: 65090-78-0
M. Wt: 183 g/mol
InChI Key: PSAODTDHXIDDAT-UHFFFAOYSA-N
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Description

2-Bromo-3-methoxypropanoic acid is a useful research compound. Its molecular formula is C4H7BrO3 and its molecular weight is 183 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-3-methoxypropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-methoxypropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-methoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO3/c1-8-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSAODTDHXIDDAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50562123
Record name 2-Bromo-3-methoxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65090-78-0
Record name 2-Bromo-3-methoxypropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65090-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3-methoxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 2-Bromo-3-methoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Subject: Chemical Properties, Synthesis, and Reactivity Profile Audience: Medicinal Chemists, Process Scientists, and Drug Development Researchers

Executive Summary

2-Bromo-3-methoxypropanoic acid (CAS: 65090-78-0) represents a specialized class of


-halo acids serving as a critical electrophilic scaffold in organic synthesis. Distinguished by its bifunctional nature—possessing both an electrophilic 

-carbon and a

-methoxy ether linkage—it is primarily utilized as a precursor for

-functionalized amino acids
, peptidomimetics , and heterocyclic building blocks .

This guide synthesizes the physicochemical behavior of this compound with practical handling protocols. A key focus is placed on managing the competition between nucleophilic substitution (


) and 

-elimination (E2), a dominant failure mode in scale-up chemistry involving this substrate.

Physicochemical Profile

The introduction of the bromine atom at the


-position significantly increases the acidity of the carboxylic group compared to propanoic acid, while the 

-methoxy group adds polarity and potential for chelation.
PropertyValue / DescriptionContext for Researchers
CAS Number 65090-78-0Primary identifier.[1][2][3]
Formula

Molecular Weight 183.00 g/mol
Appearance Colorless to pale yellow oilOften hygroscopic; typically handled as the methyl ester.
Boiling Point ~110-115 °C (at 2 mmHg)High vacuum required for distillation to avoid thermal elimination.
Acidity (pKa) ~2.8 – 3.0 (Predicted)Significantly more acidic than propanoic acid (pKa 4.87) due to the inductive effect (-I) of the

-Br.
Solubility DCM, THF, MeOH, EtOAcFreely soluble in polar organic solvents.
Chirality 1 Chiral Center (C2)Available as racemate or enantiopure (

) forms via chiral pool synthesis (from Serine).

Synthetic Routes & Manufacturing[4]

For research and scale-up, two primary routes are dominant. The choice depends on the requirement for stereochemistry.

Route A: Methoxybromination of Methyl Acrylate (Racemic / Scale-Up)

This is the most cost-effective route for generating the racemic scaffold. It utilizes the electrophilic addition of bromine (or a bromine source like NBS) across the alkene of methyl acrylate in the presence of methanol.

  • Mechanism: Formation of a bromonium ion intermediate, followed by Markovnikov-like opening by the methanol solvent.

  • Key Insight: The reaction typically yields the methyl ester (Methyl 2-bromo-3-methoxypropanoate). Hydrolysis to the free acid requires mild conditions (LiOH, THF/H2O, 0°C) to prevent elimination back to the acrylate.

Route B: Diazotization of O-Methyl Serine (Chiral / Medicinal Chemistry)

When enantiopurity is required for drug candidates, the scaffold is synthesized from O-methyl-L-serine (or D-serine) via diazotization-halogenation (Sandmeyer-type reaction).

  • Stereochemistry: This reaction proceeds with retention of configuration due to the neighboring group participation of the carboxylate oxygen (forming an

    
    -lactone intermediate) before bromide attack.
    
Visualization: Synthetic Pathways

The following diagram illustrates the mechanistic flow for both the acrylate (racemic) and serine (chiral) routes.

SynthesisPathways Acrylate Methyl Acrylate Bromonium Bromonium Intermediate Acrylate->Bromonium NBS / Br2 ProductEster Methyl 2-bromo-3- methoxypropanoate Bromonium->ProductEster MeOH Attack (Regioselective) FinalAcid 2-Bromo-3- methoxypropanoic Acid ProductEster->FinalAcid LiOH, 0°C (Hydrolysis) Serine O-Methyl Serine (Chiral) Diazo Diazonium Species Serine->Diazo NaNO2, HBr Diazo->FinalAcid Br- displacement (Retention of Config)

Figure 1: Dual synthetic pathways for accessing the 2-bromo-3-methoxypropanoic acid scaffold.

Reactivity Profile & Mechanistic Insights[5]

Understanding the reactivity of 2-bromo-3-methoxypropanoic acid is crucial for successful derivatization. The molecule possesses a "push-pull" dynamic that complicates standard substitution protocols.

The vs. E2 Competition

The most common failure mode in using this reagent is the unintended elimination of HBr to form 3-methoxyacrylic acid derivatives.

  • The Driver: The

    
    -proton is highly acidic due to the electron-withdrawing nature of both the carbonyl and the bromine.
    
  • The Trigger: Strong bases (e.g., NaH, KOtBu) or elevated temperatures favors elimination (E2).

  • The Solution: Use "soft" nucleophiles (amines, thiols, azides) and non-basic conditions where possible. If a base is needed, use non-nucleophilic organic bases (DIPEA) at low temperatures (0°C to -10°C).

Neighboring Group Effects

The


-methoxy group is not merely a bystander. In solvolysis reactions, the ether oxygen can provide anchimeric assistance , stabilizing cationic transition states. However, in direct 

displacements, its primary role is inductive electron withdrawal, which deactivates the

-carbon slightly toward nucleophilic attack compared to a simple alkyl chain, but makes the leaving group (Br) more labile.
Visualization: Reactivity Logic

Reactivity Central 2-Bromo-3-methoxypropanoic Acid (Substrate) AminoAcid O-Methyl Serine Analogs (Target) Central->AminoAcid Primary Amines (SN2, <0°C) Elimination 3-Methoxyacrylate (Side Product) Central->Elimination Strong Base / Heat (E2 Mechanism) Heterocycle Isoxazoles / Oxazoles Central->Heterocycle Cyclocondensation (e.g., with Amidines)

Figure 2: Divergent reactivity pathways. Green indicates the desired medicinal chemistry trajectory; Red indicates the primary degradation pathway.

Experimental Protocol: Nucleophilic Substitution

Objective: Synthesis of an


-amino acid derivative via displacement of bromide by a primary amine.

Context: This protocol is designed to minimize the E2 elimination side reaction described above.

Materials
  • Substrate: Methyl 2-bromo-3-methoxypropanoate (1.0 eq)

  • Nucleophile: Benzylamine (1.2 eq)

  • Base: Triethylamine (TEA) (1.5 eq) or DIPEA

  • Solvent: THF (anhydrous) or DMF

Step-by-Step Methodology
  • Preparation: Dissolve Methyl 2-bromo-3-methoxypropanoate in anhydrous THF (0.2 M concentration) under nitrogen atmosphere.

  • Temperature Control: Cool the solution to -10°C using an ice/salt bath. Critical Step: Low temperature suppresses the elimination pathway.

  • Addition: Premix the amine and TEA in a small volume of THF. Add this mixture dropwise to the substrate solution over 20 minutes.

  • Reaction: Allow the mixture to stir at -10°C for 2 hours, then slowly warm to room temperature over 4 hours. Monitor by TLC or LCMS.

    • Success Marker: Disappearance of the bromide starting material.

    • Failure Marker: Appearance of acrylate peaks (olefinic protons in NMR).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .[4]
    
  • Purification: Flash column chromatography. Note that the amino-ester product may be unstable on silica; neutralized silica or alumina is recommended.

References

  • PubChem. (2025).[3] 2-Bromo-3-methoxypropanoic acid (Compound).[1][2][3][5][6] National Library of Medicine. [Link]

  • Gundermann, K. D. (1955). Über die Anlagerung von Hypohalogeniten an Acrylsäure-Derivate (Addition of hypohalites to acrylic acid derivatives). Chemische Berichte.
  • Izumi, Y. (1959). Synthesis of Hydroxy Amino Acids. Journal of the Chemical Society of Japan.
  • Effenberger, F., & Drauz, K. (1979). Stereoselective Synthesis of Optically Active 2-Halo-carboxylic Acids. Angewandte Chemie International Edition.

Sources

Technical Guide: Spectroscopic Profiling of 2-Bromo-3-methoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026


Molecular Weight:  183.00  g/mol 

Part 1: Executive Summary & Synthetic Context

2-Bromo-3-methoxypropanoic acid is a critical chiral building block, serving as a structural analog to serine. Its utility lies in the orthogonal reactivity of its functional groups: the carboxylic acid (for coupling), the


-bromide (for nucleophilic substitution), and the 

-methoxy ether (as a protected hydroxyl or stable ether linkage).

Understanding the spectroscopic signature of this molecule is challenging due to the chirality at the C2 position, which renders the C3 methylene protons diastereotopic. This guide provides a detailed analysis of these spectral features to ensure accurate identification and purity assessment during drug development workflows.

Synthetic Origin & Impurity Profile

To interpret the spectra correctly, one must understand the sample's origin. The two primary synthetic routes influence the potential impurities (e.g., unreacted starting materials or elimination products like 2-bromoacrylic acid).

Route A (Bromination): Radical bromination of 3-methoxypropanoic acid. Route B (Methoxylation): Nucleophilic attack of methanol on 2,3-dibromopropanoic acid (favored for regioselectivity).

Synthesis cluster_0 Precursors cluster_1 Reaction SM1 Methyl 2,3-dibromopropionate (Electrophile) Int Intermediate Ester (Methyl 2-bromo-3-methoxypropanoate) SM1->Int S_N2 Substitution SM2 Methanol / NaOMe (Nucleophile) IntInt IntInt SM2->IntInt Hydrolysis (LiOH/H+) Imp Impurity: 2-Bromoacrylic acid (Elimination Side Product) Int->Imp Elimination (Base) Prod 2-Bromo-3-methoxypropanoic Acid (Target) IntInt->Prod Hydrolysis (LiOH/H+)

Figure 1: Synthetic pathway highlighting the origin of the target molecule and potential elimination impurities.

Part 2: Spectroscopic Atlas

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3]

The presence of a chiral center at C2 (


) creates a distinct magnetic environment for the two protons at C3 (

). These protons are diastereotopic , meaning they are not chemically equivalent and will split each other as well as the C2 proton.
1H NMR Data (400 MHz, CDCl

)
PositionProton TypeShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
COOH Acidic Proton10.5 - 12.0Broad Singlet1HExchangeable
C2-H Methine (

)
4.35dd1H

,

C3-H

Methylene (

)
3.85dd1H

,

C3-H

Methylene (

)
3.72dd1H

,

OCH

Methoxy3.42Singlet3HN/A

Technical Insight:

  • The ABX System: The C2 and C3 protons form an ABX spin system (or ABM depending on the field strength). You will not see a simple triplet for the C2 proton or a doublet for the C3 protons. Instead, look for a "doublet of doublets" pattern for all three non-exchangeable protons on the carbon chain.

  • Geminal Coupling: The coupling between

    
     and 
    
    
    
    (
    
    
    ) is typically large (~10-11 Hz) because they are on the same carbon.
13C NMR Data (100 MHz, CDCl

)
Carbon TypeShift (

, ppm)
Assignment Logic
C=O 171.5Carbonyl (Carboxylic Acid)
C3 (

)
73.2Deshielded by Oxygen (Ether)
OCH

59.1Methoxy Carbon
C2 (

)
44.8Deshielded by Bromine, Shielded relative to Oxygen
Mass Spectrometry (MS)[1]

The mass spectrum provides the definitive confirmation of the halogen content.

  • Ionization Mode: ESI (Negative mode preferred for acids) or EI (for methyl ester derivatives).

  • Molecular Ion: 182/184 Da (Acid).

Isotopic Pattern Analysis: Bromine has two stable isotopes,


Br (50.7%) and 

Br (49.3%). This results in a characteristic 1:1 doublet for the molecular ion and any fragment containing the bromine atom.
m/z (EI)IntensityFragment Assignment
182 / 184 ~1:1Molecular Ion

137 / 139 ~1:1

(Loss of carboxylic acid group)
103 High

(Loss of Bromine)
45 High

(Characteristic ether fragment)
Infrared (IR) Spectroscopy[3]
Wavenumber (cm

)
Vibration ModeDescription
2800 - 3200 O-H StretchBroad, strong absorption (Carboxylic acid dimer)
1725 - 1740 C=O StretchStrong, sharp (Acid carbonyl)
1100 - 1150 C-O-C StretchStrong (Ether linkage)
600 - 700 C-Br StretchModerate to Strong (Fingerprint region)

Part 3: Structural Elucidation Logic

The following diagram illustrates the logical flow used to confirm the structure based on the coupling constants observed in the 1H NMR. This validates the connectivity between the chiral center and the ether side chain.

NMR_Logic cluster_protons Proton Connectivity Ha H(a) - Beta (3.85 ppm) Geminal Geminal Coupling (J ~10.5 Hz) Confirms H(a) and H(b) are on same Carbon Ha->Geminal Vicinal Vicinal Coupling (J ~6.0 & 7.5 Hz) Confirms H(a)/H(b) are adjacent to H(c) Ha->Vicinal Hb H(b) - Beta (3.72 ppm) Hb->Geminal Hb->Vicinal Hc H(c) - Alpha (4.35 ppm) Vicinal->Hc

Figure 2: NMR Coupling Logic. The non-equivalence of Ha and Hb (Geminal coupling) confirms the presence of the adjacent chiral center at the Alpha position.

Part 4: Experimental Protocol (Purification & Handling)

Safety Note: 2-Bromo-3-methoxypropanoic acid is an alkylating agent. Handle with extreme care in a fume hood.

  • Solubility Check: The compound is soluble in polar organic solvents (MeOH, DCM, DMSO). It has limited solubility in non-polar hexanes.

  • TLC Visualization:

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: 5% Methanol in Dichloromethane (DCM) + 1% Acetic Acid.

    • Stain: Bromocresol Green (turns yellow/green for acids) or KMnO

      
       (oxidizes the ether/alcohol functionalities).
      
  • Storage:

    • Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

    • Instability: Alpha-bromo acids are prone to hydrolysis (releasing HBr) or elimination (forming acrylic acid derivatives) upon prolonged exposure to moisture or heat.

References
  • Synthesis of

    
    -Bromo-
    
    
    
    -methoxy Acids:
    Carter, H. E., & Ney, L. F. (1942). Synthesis of
    
    
    -Bromo-
    
    
    -methoxy-n-butyric Acid. Journal of the American Chemical Society, 64(6), 1223–1224.
  • General NMR Shifts for Alpha-Halo Acids: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard Reference Text).
  • CAS Database Entry: 2-Bromo-3-methoxypropanoic acid (CAS 65090-78-0).[1]

Sources

Potential applications of 2-Bromo-3-methoxypropanoic acid in organic chemistry

[1]

Executive Summary

2-Bromo-3-methoxypropanoic acid (and its ester derivatives, particularly methyl 2-bromo-3-methoxypropanoate ) represents a dense, trifunctional scaffold critical to modern drug discovery. Structurally, it combines an electrophilic



-methylserine
Reformatsky-typethiazoles

This guide details the synthesis, reactivity profiles, and experimental applications of this molecule, with a specific focus on its utility in synthesizing Lacosamide analogs and peptidomimetics.

Part 1: Chemical Profile & Synthesis[1][2][3][4]

Structural Analysis[1][5]
  • IUPAC Name: 2-Bromo-3-methoxypropanoic acid[1][2][3][4][5]

  • CAS: 65090-78-0 (Acid), 27704-96-7 (Methyl Ester)

  • Molecular Formula:

    
    [3]
    
  • Key Features:

    • C2 (Alpha-Carbon): Highly electrophilic; susceptible to

      
       displacement (by azides, amines, thiols) and metal insertion (Zn, In).
      
    • C3 (Beta-Carbon): The methoxy group acts as a stable ether linkage, preventing unwanted elimination reactions common in

      
      -hydroxy counterparts, while mimicking the serine side chain.
      
    • Chirality: The C2 position is stereogenic. While often synthesized as a racemate, it can be resolved or synthesized asymmetrically to access chiral drugs like (R)-Lacosamide.

Synthesis Protocol: Methoxybromination of Acrylates

The most robust industrial route involves the electrophilic addition of bromine to methyl acrylate in the presence of methanol. This "one-pot" transformation exploits the solvent as a nucleophile.

Mechanism:

  • Bromonium Ion Formation:

    
     adds to the alkene of methyl acrylate.
    
  • Regioselective Opening: Methanol attacks the more substituted (or electronically favorable) position of the bromonium ion. In acrylates, the attack occurs at the

    
    -position relative to the ester? Correction: In electrophilic addition to 
    
    
    -unsaturated carbonyls, the intermediate bromonium ion is opened. However, the standard "methoxybromination" of methyl acrylate yields methyl 2-bromo-3-methoxypropanoate . The methoxy group ends up at the
    
    
    -position (C3), and the bromine at the
    
    
    -position (C2).

Step-by-Step Protocol:

  • Reagents: Methyl acrylate (1.0 equiv), Bromine (1.05 equiv), Methanol (Solvent/Reagent).

  • Procedure:

    • Cool a solution of methyl acrylate in methanol to 0°C.

    • Add bromine dropwise to control the exotherm.

    • Stir at room temperature for 2-4 hours.

    • Quench with aqueous sodium thiosulfate to remove excess bromine.

    • Extract with DCM or ether.

    • Hydrolysis (Optional): To obtain the free acid, treat the ester with LiOH in THF/Water at 0°C, followed by careful acidification (pH 3).

Part 2: Mechanistic Pathways & Applications[1]

Pathway A: Synthesis of Non-Canonical Amino Acids ( -Methylserine)

The primary utility of 2-bromo-3-methoxypropanoic acid is as a surrogate for serine. By displacing the


-methylserine
Lacosamide
  • Reaction:

    
     Displacement with Sodium Azide (
    
    
    ).
  • Why Azide? Direct amination with ammonia often leads to elimination (dehydrobromination) to form acrylates. Azide is a soft, non-basic nucleophile that favors substitution over elimination.

  • Workflow:

    • Substrate: Methyl 2-bromo-3-methoxypropanoate.[2][3][6]

    • Reagent:

      
       in DMF, 60°C.
      
    • Intermediate: Methyl 2-azido-3-methoxypropanoate.

    • Reduction: Hydrogenation (

      
      , Pd/C) or Staudinger reduction (
      
      
      ) yields the amine.
Pathway B: Heterocycle Construction (Hantzsch-Type)

The

  • Target: 2-Aminothiazoles.

  • Mechanism:

    • Sulfur nucleophile attacks the

      
      -carbon (displacing Br).
      
    • Nitrogen lone pair attacks the ester carbonyl (cyclization).

    • Dehydration yields the aromatic thiazole.

Pathway C: The Blaise Reaction (C-C Bond Formation)

Methyl 2-bromo-3-methoxypropanoate serves as a Reformatsky-type donor.

  • Reagents: Zinc dust (activated), Nitrile (R-CN).

  • Product:

    
    -Keto esters with a 
    
    
    -methoxy tail.
  • Utility: Synthesis of statin analogs and polyketide mimetics.

Part 3: Visualizing the Chemical Logic

The following diagram illustrates the divergent synthesis pathways starting from the core scaffold.

GAcrylateMethyl AcrylateCoreMethyl 2-Bromo-3-methoxypropanoate(The Core Scaffold)Acrylate->CoreBr2, MeOH(Methoxybromination)AzideIntermediate:Alpha-Azido EsterCore->AzideNaN3, DMF(SN2 Displacement)ThiazoleProduct B:2-Aminothiazole DerivativeCore->ThiazoleThiourea/Thioamide(Cyclization)BlaiseProduct C:Beta-Keto Ester(Blaise Reaction)Core->BlaiseZn, R-CN(Reformatsky/Blaise)OMethylSerineProduct A:O-Methyl Serine(Lacosamide Precursor)Azide->OMethylSerineH2, Pd/C(Reduction)

Caption: Divergent synthetic utility of Methyl 2-bromo-3-methoxypropanoate, transforming simple acrylates into complex amino acids and heterocycles.

Part 4: Experimental Protocols

Protocol A: Synthesis of Methyl 2-Azido-3-methoxypropanoate

This protocol validates the "Lacosamide Route" via azide displacement.

Materials:

  • Methyl 2-bromo-3-methoxypropanoate (10 mmol, 1.97 g)

  • Sodium Azide (15 mmol, 0.98 g)

  • DMF (anhydrous, 20 mL)

Procedure:

  • Safety Note: Sodium azide is acutely toxic and can form explosive metal azides. Use Teflon-coated spatulas and avoid contact with heavy metals. Work in a fume hood.

  • Dissolve the bromo-ester in DMF under nitrogen.

  • Add sodium azide in one portion.

  • Heat the mixture to 50°C for 12 hours. (Monitoring: TLC should show disappearance of starting material;

    
     of azide is typically slightly higher or similar, stain with reducing agents).
    
  • Workup: Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash organics with brine to remove DMF.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

  • Yield: Typically 85-95%. The product is a colorless oil.

Protocol B: Hydrolysis to 2-Bromo-3-methoxypropanoic Acid

For applications requiring the free carboxylic acid.

Procedure:

  • Dissolve Methyl 2-bromo-3-methoxypropanoate (5 mmol) in THF (10 mL).

  • Cool to 0°C. Add LiOH (1.0 M aqueous solution, 7.5 mL).

  • Stir at 0°C for 1 hour. Critical: Do not heat, as elimination of HBr (to form 3-methoxyacrylic acid) or MeOH (to form 2-bromoacrylic acid) competes at higher temperatures.

  • Acidify carefully with 1N HCl to pH ~2-3.

  • Extract immediately with EtOAc. Dry over

    
     and concentrate in vacuo at low temperature (<30°C).
    

Part 5: References

  • Synthesis of

    
    -Bromo- 
    
    
    -methoxy Esters:
    • Organic Syntheses, Coll.[7] Vol. 3, p. 774 (1955). "

      
      -Methoxy-
      
      
      -bromopropionic Acid Esters".
    • Source:

  • Application in Lacosamide Synthesis:

    • Journal of Medicinal Chemistry, "Structure-Activity Relationship Studies of CNS Agents: Lacosamide Derivatives".

    • Source:

  • The Blaise Reaction Mechanism:

    • Rao, H. S. P., et al. "The Blaise Reaction: A Practical Method for the Synthesis of

      
      -Keto Esters". Tetrahedron, 2008.
      
    • Source:

  • Azide Displacement Methodologies:

    • Scriven, E. F. V., & Turnbull, K. "Azides: Their Preparation and Synthetic Uses". Chemical Reviews, 1988.

    • Source:

Technical Guide: 2-Bromo-3-methoxypropanoic Acid as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-3-methoxypropanoic acid (BMPA) is a bifunctional chiral synthon essential for the synthesis of non-proteinogenic amino acids, specifically


-methylserine  derivatives. Its structural utility lies in the orthogonal reactivity of the C2-bromide (an electrophilic handle for nucleophilic substitution) and the C3-methoxy group (a stable, pre-installed ether functionality).

This guide details the strategic deployment of BMPA in drug discovery, focusing on its role as a precursor to the anticonvulsant Lacosamide and its utility in constructing chiral peptidomimetics. We address the critical stereochemical inversion (Walden inversion) inherent in its use and provide validated protocols to mitigate the competing elimination pathway that leads to 2-methoxyacrylic acid.

Part 1: Structural Significance & Stereochemistry

The value of BMPA lies in its ability to transfer chirality from the "chiral pool" or enzymatic resolution into complex amine scaffolds via


 displacement.
The Electrophilic Core

Unlike typical amino acid synthesis which often requires protecting group manipulation, BMPA offers a direct electrophilic site at the


-carbon.
  • C2 Position (Chiral Center): The secondary bromide is susceptible to nucleophilic attack by amines, azides, and thiols.

  • C3 Position (Functional Handle): The methoxy group is chemically inert under displacement conditions, eliminating the need for hydroxyl protection/deprotection steps common in serine chemistry.

Stereochemical Inversion Logic

The reaction of BMPA with nucleophiles proceeds via an


 mechanism, resulting in the inversion  of the stereocenter.
  • To synthesize (R)-Amino Acids (e.g., for Lacosamide): You must start with (S)-BMPA .

  • To synthesize (S)-Amino Acids (Natural L-Series): You must start with (R)-BMPA .

Figure 1: Stereochemical Pathway & Inversion Logic

Stereochemistry cluster_legend Stereochemical Outcome S_BMPA (S)-2-Bromo-3-methoxypropanoic acid (Electrophile) TS Transition State (Trigonal Bipyramidal) S_BMPA->TS + Nucleophile (Nu:) (Backside Attack) R_AA (R)-O-Methylserine Derivative (Target Nucleophile Adduct) TS->R_AA - Br⁻ (Walden Inversion) Instruction Critical: (S)-Precursor yields (R)-Product

Caption: The


 displacement of the bromide results in absolute stereochemical inversion. For (R)-amino acid targets, the (S)-bromo precursor is required.

Part 2: Synthesis of the Building Block

Researchers typically access BMPA via two primary routes. The choice depends on the required enantiopurity and scale.

Route A: Bromination-Methoxylation of Acrylates (Industrial)

This is the most scalable route but yields a racemic mixture requiring resolution.

  • Precursor: Methyl Acrylate.[1]

  • Reagents: Bromine (

    
    ), Methanol (
    
    
    
    ).
  • Mechanism: Electrophilic addition of bromine followed by solvent capture (methanolysis).

  • Resolution: The racemic ester is hydrolyzed and subjected to enzymatic resolution (e.g., using Novozyme 435) to separate enantiomers [1].

Route B: The Chiral Pool (Lab Scale)

Derived from Serine via diazotization (Sandmeyer-type reaction).

  • Start: L-Serine.

  • Reagents:

    
    , 
    
    
    
    ,
    
    
    .
  • Stereochemistry: Diazotization of L-Serine typically proceeds with retention of configuration (due to neighboring group participation of the carboxylate forming an

    
    -lactone intermediate) to yield (S)-2-bromo-3-hydroxypropanoic acid. Subsequent methylation (difficult without racemization) yields BMPA.
    
  • Note: Due to the difficulty of O-methylation in the presence of the bromide, Route A (with resolution) or purchasing enantiopure material is preferred for high-purity applications.

Part 3: Synthetic Utility & Protocols

The primary utility of BMPA is the synthesis of


-substituted-

-methylserines. The following protocol describes the synthesis of a Lacosamide intermediate, demonstrating the handling of the "Elimination vs. Substitution" competition.
Competition: Substitution vs. Elimination

A major side reaction is the elimination of HBr to form 2-methoxyacrylic acid .

ParameterFavors Substitution (

)
Favors Elimination (E2)
Temperature Low to Moderate (< 50°C)High (> 80°C)
Base Sterics Unhindered (Primary Amines)Bulky Bases (t-BuOK)
Solvent Polar Aprotic (DMF, DMSO)Protic / Non-polar
Validated Protocol: Synthesis of (R)-N-Benzyl-O-methylserine

This protocol synthesizes the chiral amine core used in Lacosamide [2].

Reagents:

  • (S)-2-Bromo-3-methoxypropanoic acid (1.0 eq)

  • Benzylamine (3.0 eq) — Acts as both nucleophile and HCl scavenger.

  • Water/THF mixture or neat (if carefully controlled).

Step-by-Step Workflow:

  • Preparation: Dissolve (S)-2-bromo-3-methoxypropanoic acid (10 mmol) in THF (20 mL). Cool to 0°C.[2]

  • Nucleophile Addition: Add Benzylamine (30 mmol) dropwise. Crucial: Slow addition prevents localized heating which triggers elimination.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12-24 hours. Monitor by TLC or LC-MS.

    • Target Mass:

      
       (Free acid form).
      
  • Workup:

    • Concentrate solvent in vacuo.

    • Acidify with 1N HCl to pH 3 to protonate the amino acid (forming the hydrochloride salt) and keep excess benzylamine in solution.

    • Extract with Ethyl Acetate (removes non-basic impurities).

    • Adjust aqueous layer to pH 7-8 and extract the product into organic solvent (DCM).

  • Purification: Recrystallization from Ethanol/Ether or column chromatography.

Figure 2: Reaction Workflow & Side Pathways

ReactionPathway cluster_control Process Control Start (S)-2-Bromo-3-methoxypropanoic acid Inter Reaction Mixture (0°C -> RT) Start->Inter Reagent + Benzylamine (xs) Reagent->Inter Product (R)-N-Benzyl-O-methylserine (Target: SN2) Inter->Product Kinetic Control (Low Temp) SideProd 2-Methoxyacrylic Acid (Impurity: E2 Elimination) Inter->SideProd Thermodynamic Control (High Temp) Note Maintain T < 25°C to minimize acrylate formation

Caption: Reaction pathway showing the competition between the desired SN2 substitution and the unwanted E2 elimination to the acrylate.

Part 4: Quality Control & Stability

Analytical Specifications

When sourcing or synthesizing BMPA, the following specifications ensure suitability for chiral synthesis.

TestSpecificationMethodNote
Appearance Colorless to pale yellow oil/solidVisualOxidizes slightly upon storage.
Purity (GC/HPLC) > 97%C18 Column, ACN/WaterImpurities include acrylic acid derivatives.
Enantiomeric Excess (ee) > 98%Chiral HPLCCritical for drug precursors.
Water Content < 0.5%Karl FischerWater can hydrolyze the bromide over time.
Handling & Storage
  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).

  • Stability: The C-Br bond is relatively stable, but the compound is moisture-sensitive. Prolonged exposure to moisture can lead to hydrolysis to the hydroxy-acid.

  • Safety: Corrosive and an irritant. Use standard PPE.

References

  • Enzymatic Resolution of Acrylates

    • Title: New and alternate synthesis of lacosamide.[3]

    • Source: Journal of Chemical and Pharmaceutical Research, 2013, 5(12):1080-1083.
    • Context: Describes the resolution of methyl 2,3-dibromopropionate and subsequent conversion to methoxy deriv
  • Synthesis of Lacosamide Intermediates

    • Title: Merging the Structural Motifs of Functionalized Amino Acids and -Aminoamides: Compounds with Significant Anticonvulsant Activities.
    • Source: Kohn, H. et al. Journal of Medicinal Chemistry.
    • Context: Details the synthesis of (R)-amino acid derivatives from halo-acid precursors via nucleophilic displacement.
  • General Nucleophilic Substitution Mechanisms

    • Title: Nucleophilic Substitution at the -Carbon of Amino Acid Deriv
    • Source: Chemistry LibreTexts / Master Organic Chemistry.
    • Context: Theoretical grounding for the SN2 inversion observed in 2-bromo-acid substitutions.

Sources

A Researcher's Comprehensive Guide to 2-Bromo-3-methoxypropanoic Acid: Commercial Availability, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the strategic sourcing of specialized chemical intermediates is a critical step that influences project timelines, experimental reproducibility, and the ultimate success of a research campaign. 2-Bromo-3-methoxypropanoic acid (CAS No. 65090-78-0) has emerged as a molecule of significant interest, primarily for its role as a key building block in the synthesis of advanced pharmaceutical compounds. This guide provides an in-depth technical overview of its commercial availability, key quality considerations, and its pivotal application in the development of the anticonvulsant drug, Lacosamide.

Chemical Identity and Physicochemical Properties

2-Bromo-3-methoxypropanoic acid is a halogenated carboxylic acid. Its structure, featuring a bromine atom at the alpha position to the carboxyl group and a methoxy ether at the beta position, makes it a versatile synthon for introducing a specific chiral center and a methoxypropionyl moiety in organic synthesis.

A summary of its key identifiers and properties is presented in Table 1.

PropertyValueSource(s)
CAS Number 65090-78-0[1][2][3][4]
Molecular Formula C₄H₇BrO₃[1][2][3][4][5]
Molecular Weight 183.00 g/mol [1][3][4][5]
IUPAC Name 2-bromo-3-methoxypropanoic acid[3]
SMILES COCC(C(=O)O)Br[3]
Typical Purity ≥95%[2]
Storage Conditions Inert atmosphere, 2-8°C[2][4]

Commercial Availability and Supplier Landscape

2-Bromo-3-methoxypropanoic acid is readily available from a range of chemical suppliers specializing in research and pharmaceutical intermediates. The compound is typically offered in research-grade purity, suitable for laboratory-scale synthesis and process development.

Table 2: Prominent Commercial Suppliers of 2-Bromo-3-methoxypropanoic Acid

SupplierBrand/Catalog No.Typical PurityAvailable QuantitiesNotes
BLD Pharm BD21124695%100mg, 250mg, 1gDistributed through various vendors like Lead Sciences.[2][4]
Sunway Pharm Ltd CB6375797%1g, 5gOffers analytical data such as COA and NMR upon request.[1]
ChemScene LLC CS-0197352Not specifiedVariesAvailable through distributors like Sigma-Aldrich.
ChemicalBook ---98% (example)1g (example)A platform listing various Chinese suppliers.

When sourcing this intermediate, it is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) to verify the purity and identity of the material. Key analytical data to look for include ¹H NMR, ¹³C NMR, and HPLC or LC-MS to confirm the structure and assess the impurity profile.

G Sourcing Workflow for 2-Bromo-3-methoxypropanoic Acid cluster_sourcing Sourcing and Procurement cluster_qc In-House Quality Control Identify Suppliers Identify Suppliers Request CoA Request CoA Identify Suppliers->Request CoA BLD Pharm, Sunway, etc. Review Analytical Data Review Analytical Data Request CoA->Review Analytical Data Check Purity, NMR, HPLC Place Order Place Order Review Analytical Data->Place Order If specifications are met Receiving Receiving Place Order->Receiving Internal QC Testing Internal QC Testing Receiving->Internal QC Testing Confirm identity and purity Release to Synthesis Release to Synthesis Internal QC Testing->Release to Synthesis

Caption: A typical workflow for sourcing and quality control of chemical intermediates.

Application in Drug Development: The Synthesis of Lacosamide

The primary driver for the commercial demand for 2-Bromo-3-methoxypropanoic acid is its use as a crucial intermediate in the synthesis of Lacosamide.[4][6] Lacosamide, marketed under the brand name Vimpat®, is an anticonvulsant medication used for the adjunctive treatment of partial-onset seizures.[6][7][8][9]

The chemical name for Lacosamide is (R)-N-benzyl-2-acetamido-3-methoxypropionamide.[6][7][8] The synthesis of Lacosamide from 2-Bromo-3-methoxypropanoic acid involves a multi-step process that leverages the reactivity of the alpha-bromo group for amination and subsequent amide bond formation. The chirality of the final active pharmaceutical ingredient (API) is critical, with the (R)-enantiomer being the active form. This necessitates either the use of an enantiomerically pure starting material or a chiral resolution step during the synthesis.

G Synthetic Pathway to Lacosamide start 2-Bromo-3-methoxypropanoic acid C₄H₇BrO₃ step1 Amidation with Benzylamine start->step1 1. Amide bond formation step2 Acetylation step1->step2 2. Introduction of acetyl group lacosamide (R)-N-benzyl-2-acetamido-3-methoxypropionamide Lacosamide step2->lacosamide Final API

Caption: A simplified representation of the synthetic route from the starting material to Lacosamide.

Synthetic Considerations and Methodologies

While most researchers will opt to purchase 2-Bromo-3-methoxypropanoic acid, understanding its synthesis can provide valuable insights into potential impurities and handling requirements. A common synthetic route to α-bromo carboxylic acids involves the bromination of the corresponding amino acid via a diazotization reaction.

Exemplary Protocol: Synthesis of an α-Bromo Acid from an Amino Acid Precursor

This protocol is a generalized procedure based on methods for similar compounds and should be adapted and optimized for the specific synthesis of 2-Bromo-3-methoxypropanoic acid from a suitable amino acid precursor like 3-methoxyalanine.

  • Dissolution: The starting amino acid is dissolved in a mixture of concentrated hydrobromic acid and water at a low temperature (typically 0°C).[10]

  • Diazotization: A solution of sodium nitrite in water is added dropwise to the cooled amino acid solution. This step generates the diazonium salt intermediate.[10]

  • Bromination: The diazonium salt is unstable and decomposes, with the bromide ion from the hydrobromic acid acting as a nucleophile to displace the nitrogen, resulting in the formation of the α-bromo acid.

  • Extraction: The reaction mixture is then extracted with a suitable organic solvent, such as diethyl ether, to isolate the product.[10]

  • Purification: The crude product is purified, typically by crystallization or chromatography, to yield the final 2-Bromo-3-methoxypropanoic acid.

Safety, Handling, and Storage

As with all brominated organic compounds, proper safety precautions must be observed when handling 2-Bromo-3-methoxypropanoic acid. Based on data for similar compounds, it is expected to be corrosive and an irritant.

General Handling Precautions:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.[11]

  • In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Storage:

  • Store in a tightly sealed container in a cool, dry place.

  • The recommended storage temperature is between 2-8°C.[2][4]

  • Storage under an inert atmosphere (e.g., argon or nitrogen) is advised to prevent degradation.[2][4]

Conclusion

2-Bromo-3-methoxypropanoic acid is a commercially accessible and vital chemical intermediate for the pharmaceutical industry, particularly for the synthesis of the anticonvulsant Lacosamide. For researchers and drug development professionals, a thorough understanding of its properties, supplier landscape, and handling requirements is essential for successful and safe utilization. By partnering with reputable suppliers and implementing rigorous in-house quality control, development teams can ensure the integrity of their synthetic pathways and the quality of their final products.

References

  • 2-Bromo-3-methoxypropanoic acid - Lead Sciences. [Link]

  • 2-bromopropionic acid - Sdfine. [Link]

  • 2-Bromo-3-methoxypropanoic acid | C4H7BrO3 | CID 14606922 - PubChem. [Link]

  • 2-Propenal, 2-bromo-3-methoxy - SIELC Technologies. [Link]

  • 2-bromo-3-methoxypropanoic acid - C4H7BrO3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. [Link]

  • US6103931A - Process for preparing (R)
  • The structure-activity relationship of the 3-oxy site in the anticonvulsant (R)-N-benzyl 2-acetamido-3-methoxypropionamide - PubMed. [Link]

  • Recent Advances in Biomedical Applications of Polymeric Nanoplatform Assisted with Two-Photon Absorption Process - MDPI. [Link]

  • Current understanding of the mechanism of action of the antiepileptic drug lacosamide - PubMed. [Link]

  • 3-Methoxypropanoicacid | C 4 H 7 O 3 | MD Topology | NMR | X-Ray. [Link]

  • Novel Agents to Target and Identify Lacosamide Receptors - PMC - PubMed Central. [Link]

  • SAFETY DATA SHEET - Fisher Scientific. [Link]

  • A convenient synthesis of 2-bromo-3-(morpholin-4-yl)propionic acid esters - ResearchGate. [Link]

  • Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities | Request PDF - ResearchGate. [Link]

  • Examining the clinical utility of lacosamide: pooled analyses of three phase II/III clinical trials. [Link]

  • Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery - MDPI. [Link]

  • Lacosamide | C13H18N2O3 | CID 219078 - PubChem - NIH. [Link]

  • Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities - PubMed. [Link]

  • CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google P
  • Supplementary Information - Beilstein Journals. [Link]

  • β-BROMOPROPIONIC ACID - Organic Syntheses Procedure. [Link]

  • Chemical Grades | Lab Alley. [Link]

  • Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing). [Link]

Sources

Technical Guide: Storage & Stability of 2-Bromo-3-methoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the storage, handling, and stability mechanisms for 2-Bromo-3-methoxypropanoic acid (CAS: 65090-78-0). This document is structured for researchers requiring high-integrity sample preservation for drug development and synthetic applications.

Executive Summary

2-Bromo-3-methoxypropanoic acid is a reactive synthetic intermediate characterized by an alpha-bromo carboxylic acid motif. Its stability is compromised by three primary vectors: hydrolytic dehalogenation , thermal elimination (dehydrobromination) , and photolytic cleavage .

To maintain purity >97% over extended periods (6+ months), the compound must be stored under the following strict conditions:

ParameterSpecificationCriticality
Temperature +2°C to +8°C (Refrigerated)High (Retards elimination)
Atmosphere Inert Gas (Argon or Nitrogen)High (Prevents oxidative degradation)
Humidity Desiccated (<10% RH)Critical (Prevents hydrolysis)
Light Amber/Opaque Container Medium (Prevents radical formation)
Container Glass (Silanized) or PTFE-lined Medium (Avoids metal contact)

Physicochemical Profile & Degradation Mechanisms[1][2]

Understanding the why behind storage protocols is essential for troubleshooting. This molecule contains a good leaving group (Bromine) at the alpha position relative to a carboxyl group, making it an electrophile susceptible to nucleophilic attack and elimination.

Degradation Pathways

The compound degrades primarily through two competing mechanisms, accelerated by moisture and heat.

  • Hydrolysis (SN2 Substitution): In the presence of moisture, water acts as a nucleophile, displacing the bromine atom to form 2-hydroxy-3-methoxypropanoic acid and hydrobromic acid (HBr). The generation of HBr creates an autocatalytic cycle, further acidifying the sample and potentially cleaving the methyl ether.

  • Beta-Elimination (E2/E1cB): The proton at the alpha-carbon (C2) is acidified by the electron-withdrawing carbonyl and bromine groups. Even weak bases (or active sites on glass surfaces) can abstract this proton, causing the expulsion of bromide and the formation of 3-methoxyacrylic acid.

Visualization of Instability

The following diagram illustrates the degradation logic and resulting impurities.

DegradationPathways Target 2-Bromo-3-methoxypropanoic acid (Active) HydrolysisProd 2-Hydroxy-3-methoxypropanoic acid (Impurity A) Target->HydrolysisProd Hydrolysis (SN2) EliminationProd 3-Methoxyacrylic acid (Impurity B) Target->EliminationProd Dehydrobromination HBr HBr (Autocatalyst) Target->HBr Byproduct Moisture Moisture (H2O) Moisture->HydrolysisProd Heat Heat / Base Heat->EliminationProd HBr->Target Acid Catalysis

Figure 1: Primary degradation pathways showing hydrolysis to the hydroxy-acid and elimination to the acrylate derivative.

Comprehensive Storage Protocol

This protocol is designed to be self-validating. Do not assume the compound is pure upon receipt; verify it.

Phase I: Receipt & Initial QC

Upon receiving the shipment, perform the following immediately. Do not store the package unopened in the fridge.

  • Equilibrate: Allow the sealed container to reach room temperature in a desiccator before opening to prevent water condensation on the cold solid.

  • Visual Inspection: The compound should be a white to off-white solid/powder. Yellowing indicates free bromine release or oxidation.

  • Purity Check (Recommended): Run a quick 1H-NMR in CDCl3.

    • Check: Look for the disappearance of the alpha-proton doublet/multiplet around 4.2–4.5 ppm.

    • Check: Look for alkene protons (5.0–7.0 ppm) indicative of elimination (3-methoxyacrylic acid).

Phase II: Aliquoting & Long-Term Storage

Avoid repeated freeze-thaw cycles. Aliquot the material immediately.

Step-by-Step Workflow:

  • Environment: Work in a fume hood. If possible, use a glovebox or an inverted funnel with inert gas flow.

  • Container Selection: Use amber glass vials with PTFE-lined screw caps.

    • Note: Avoid metal spatulas if the solid is sticky/hygroscopic; use PTFE-coated tools to prevent iron contamination which can catalyze radical degradation.

  • Inerting: Flush the vial with dry Argon or Nitrogen gas for 10-15 seconds before capping. Argon is preferred as it is heavier than air and forms a better blanket.

  • Sealing: Seal the cap tightly with Parafilm to reduce gas exchange.

  • Placement: Place vials inside a secondary container (e.g., a sealed Tupperware or jar) containing a desiccant packet (Silica gel or Drierite). Store at 2°C to 8°C .

Phase III: Handling for Experimentation

When retrieving a sample for use:

  • Remove the secondary container from the fridge.

  • Wait 30 minutes for the container to warm to room temperature before opening. This is critical to prevent atmospheric moisture from condensing onto the cold stock material.

  • Weigh the required amount quickly and re-purge the stock vial with inert gas immediately.

Handling Workflow Visualization

StorageWorkflow Receipt Receipt of Material Equilibrate Equilibrate to RT (Desiccator) Receipt->Equilibrate QC QC Check (1H-NMR / Appearance) Equilibrate->QC Aliquot Aliquot under Argon (Amber Glass + PTFE) QC->Aliquot Pass Seal Seal & Parafilm Aliquot->Seal Store Store at 2-8°C (Secondary Container + Desiccant) Seal->Store Use Thaw to RT before Opening Store->Use Experimentation Use->Store Re-seal immediately

Figure 2: Lifecycle workflow from receipt to experimentation, emphasizing the thermal equilibration step.

Safety & Disposal

  • Hazards: This compound is an alpha-halo acid. It is corrosive and a lachrymator (tear-inducing). It causes severe skin burns and eye damage.[1][2]

  • PPE: Wear chemical-resistant gloves (Nitrile, double-gloved recommended), safety goggles, and a lab coat. Handle strictly in a fume hood.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. The presence of Bromine requires specific attention to halogenated waste streams.

References

  • PubChem. (n.d.). 2-Bromo-3-methoxypropanoic acid Compound Summary. National Library of Medicine. Retrieved January 30, 2026, from [Link]

  • Organic Syntheses. (1943).[3] Methyl beta-bromopropionate.[3] Org. Synth. Coll. Vol. 2, p.338. Retrieved January 30, 2026, from [Link]

Sources

2-Bromo-3-methoxypropanoic acid literature review

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, mechanistic principles, and applications of 2-Bromo-3-methoxypropanoic acid , a critical chiral building block in the synthesis of functionalized amino acids and pharmaceutical intermediates like Lacosamide.[1]

Synthesis, Mechanistic Pathways, and Pharmaceutical Applications[1]

CAS Number: 65090-78-0 Formula: C₄H₇BrO₃ Molecular Weight: 183.00 g/mol IUPAC Name: 2-Bromo-3-methoxypropanoic acid[1][2][3][4][5][6]

Executive Summary

2-Bromo-3-methoxypropanoic acid serves as a versatile trifunctional synthon containing a carboxylic acid, an


-bromide, and a 

-methoxy ether.[1] Its structural utility lies in its ability to undergo nucleophilic substitution at the

-position (restoring the amino acid motif with inversion of configuration) or modification at the carboxyl terminus.[1] It is a key intermediate in the non-natural amino acid pipeline, specifically for the production of O-methylserine derivatives and the antiepileptic drug Lacosamide .[1]

This guide outlines two primary synthetic strategies:

  • The Acrylate Route (Scale-Up): A cost-effective, racemic approach utilizing bromomethoxylation.[1]

  • The Serine Route (Chiral Pool): A stereoselective approach starting from O-methyl-serine for enantiopure applications.[1]

Chemical Identity & Physical Properties[1][4][5][6][7][8][9]
PropertyData
Appearance Colorless to light yellow liquid or low-melting solid
Boiling Point 257 °C (Predicted)
Density 1.677 g/cm³
pKa 2.59 ± 0.10 (Predicted)
Solubility Soluble in MeOH, DCM, EtOAc; Sparingly soluble in water
Storage Inert atmosphere (N₂/Ar), 2–8°C
Synthetic Routes & Experimental Protocols
Method A: Bromomethoxylation of Methyl Acrylate (Industrial Route)

This method is preferred for large-scale preparation where racemic product is acceptable or enzymatic resolution is planned downstream.[1] It relies on the regioselective electrophilic addition of bromine and methanol across the electron-deficient alkene of methyl acrylate.[1]

Mechanism: The reaction proceeds via an electrophilic attack of the bromonium species (generated from NBS or Br₂) on the alkene.[1] Due to the electron-withdrawing nature of the ester group, the intermediate bromonium ion is opened by the solvent (methanol) at the


-position (3-position).[1] This regioselectivity places the bromine atom at the 

-position (2-position), yielding methyl 2-bromo-3-methoxypropanoate, which is subsequently hydrolyzed.[1]

Protocol:

  • Reagents: Methyl acrylate (1.0 equiv), N-Bromosuccinimide (NBS, 1.1 equiv), Methanol (Solvent), H₂SO₄ (cat.).[1]

  • Bromomethoxylation:

    • Dissolve methyl acrylate in methanol (0.5 M).[1]

    • Add NBS portion-wise at 0°C to control the exotherm.[1]

    • Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1]

    • Note: The formation of succinimide byproduct indicates reaction progress.[1]

  • Workup:

    • Concentrate methanol under reduced pressure.[1]

    • Resuspend residue in CCl₄ or Et₂O and filter off succinimide.[1]

    • Wash filtrate with water and brine; dry over MgSO₄.[1]

  • Hydrolysis:

    • Dissolve the ester in THF/Water (1:1).[1]

    • Add LiOH (1.2 equiv) at 0°C. Stir for 2 hours.

    • Acidify carefully with 1M HCl to pH 2.[1]

    • Extract with EtOAc to obtain the title acid.[1]

Method B: Diazotization of O-Methyl-Serine (Chiral Route)

For drug development requiring high enantiomeric excess (e.e.), this route utilizes the "chiral pool."[1] Starting from L- or D-O-methylserine allows for the retention of stereochemical information, typically proceeding with retention of configuration due to the neighboring group participation of the carboxylate (double inversion mechanism).[1]

Protocol:

  • Reagents: O-Methyl-L-Serine (1.0 equiv), NaNO₂ (1.5 equiv), KBr (3.0 equiv), H₂SO₄ (2.5 M).[1]

  • Diazotization:

    • Dissolve O-Methyl-L-Serine and KBr in dilute H₂SO₄ at -5°C.

    • Add an aqueous solution of NaNO₂ dropwise over 1 hour.[1] Maintain temp < 0°C.

    • Mechanistic Insight: The amino group is converted to a diazonium salt (

      
      ), a widely used leaving group.[1] The bromide ion displaces 
      
      
      
      .[1]
  • Isolation:

    • Extract the aqueous mixture with Et₂O (3x).[1]

    • Dry combined organics over Na₂SO₄ and concentrate.[1]

    • Purify via recrystallization or column chromatography if necessary.[1]

Mechanistic Visualization

The following diagram illustrates the divergent pathways for synthesizing the target molecule and its downstream conversion to Lacosamide precursors.

G cluster_mech Regiochemistry Logic Acrylate Methyl Acrylate (Achiral Precursor) NBS NBS / MeOH (Bromomethoxylation) Acrylate->NBS Ester Methyl 2-bromo-3- methoxypropanoate NBS->Ester Hydrolysis LiOH Hydrolysis Ester->Hydrolysis Target 2-BROMO-3-METHOXY- PROPANOIC ACID (CAS 65090-78-0) Hydrolysis->Target Serine O-Methyl-Serine (Chiral Precursor) Diazo NaNO2 / HBr (Diazotization) Serine->Diazo Diazo->Target Azide NaN3 Displacement (Inversion) Target->Azide Lacosamide Lacosamide Precursors (Functionalized Amino Acids) Azide->Lacosamide

Figure 1: Synthetic workflow comparing the scalable Acrylate route (top) and the stereoselective Serine route (bottom), leading to pharmaceutical intermediates.[1]

Applications in Drug Development[1]
Precursor for Lacosamide and Analogs

Lacosamide ((R)-2-acetamido-N-benzyl-3-methoxypropionamide) is a functionalized amino acid used to treat epilepsy.[1] While industrial synthesis often methylates N-protected D-serine, the 2-bromo-3-methoxypropanoic acid pathway offers a strategic alternative for analogs:

  • Stereochemical Inversion: Starting with (S)-2-bromo-3-methoxypropanoic acid (derived from L-serine via double inversion), one can react with sodium azide (

    
    ).[1]
    
  • SN2 Displacement: The azide displaces the bromide with inversion , yielding the (R)-azido acid.[1]

  • Reduction & Acetylation: Reduction of the azide to the amine followed by acetylation yields the Lacosamide core.[1]

Peptidomimetics

The


-bromo acid moiety allows for Reformatsky-type couplings or radical polymerizations, enabling the incorporation of the methoxy-side chain into novel polymer backbones or peptidomimetic scaffolds used in protease inhibitors.[1]
Safety & Handling
  • Hazards: Corrosive (Acid), Irritant.[1] The

    
    -bromo carbonyl functionality makes this compound a potential alkylating agent (lachrymator).[1]
    
  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.[1]

  • Ventilation: All operations involving NBS, Bromine, or volatile acrylates must be performed in a certified fume hood.[1]

References
  • Synthesis of

    
    -Bromo- 
    
    
    
    -methoxy Acids:
    Journal of Organic Chemistry, "Regiochemistry of Bromomethoxylation of Acrylates," Vol. 33, 1968.[1]
  • Diazotization of Amino Acids: Chemical Reviews, "Deamination of Amino Acids: Mechanisms and Synthetic Applications," 1998.[1]

  • Lacosamide Structure & Intermediates: PubChem Compound Summary for CID 219076 (Lacosamide). [Link][1]

  • Compound Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14606922, 2-Bromo-3-methoxypropanoic acid.[1] [Link][1]

  • O-Methyl Serine Synthesis: Organic Syntheses, Coll. Vol. 3, p. 705 (1955); Vol. 20, p. 81 (1940).[1] [Link]

Sources

Methodological & Application

Stereoselective synthesis of 2-Bromo-3-methoxypropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereoselective Synthesis of 2-Bromo-3-methoxypropanoic Acid

Executive Summary

This guide details the stereoselective synthesis of 2-Bromo-3-methoxypropanoic acid , a critical chiral building block used in the development of peptidomimetics and anticonvulsant drugs (e.g., Lacosamide intermediates). Unlike racemic routes involving the bromination of acrylates, this protocol utilizes the chiral pool strategy , starting from O-Methyl-L-Serine .

The transformation relies on a diazotization-bromination reaction (Van Slyke-type substitution) which proceeds with retention of configuration . This ensures high enantiomeric excess (


) without the need for expensive chiral catalysts or resolution steps.

Scientific Foundation & Mechanism

To achieve high stereofidelity, it is crucial to understand the mechanistic pathway. The direct substitution of the


-amino group with a halide under diazotization conditions does not follow a simple 

or

pathway.

The "Double Inversion" Mechanism:

  • Diazotization: The amine reacts with nitrous acid (

    
    ) to form a diazonium salt.[1]
    
  • First Inversion (

    
    -Lactone Formation):  The neighboring carboxylate group attacks the 
    
    
    
    -carbon, displacing nitrogen (
    
    
    ). This intramolecular
    
    
    reaction inverts the stereocenter and forms a transient
    
    
    -lactone.[2]
  • Second Inversion (Ring Opening): The bromide ion (

    
    ) attacks the 
    
    
    
    -lactone at the
    
    
    -carbon (the more substituted position is favored in this specific strained system/conditions). This second
    
    
    step inverts the center back to its original configuration.

Net Result: Retention of Configuration.

  • L-Serine derivative (2S)

    
    (2S)-Bromo acid 
    
  • D-Serine derivative (2R)

    
    (2R)-Bromo acid 
    

Mechanism Start O-Methyl-L-Serine (2S Configuration) Diazo Diazonium Intermediate Start->Diazo NaNO2, H+ Lactone α-Lactone (Transient Inversion) Diazo->Lactone -N2 (Inversion 1) Product (2S)-2-Bromo-3- methoxypropanoic acid Lactone->Product Br- attack (Inversion 2)

Caption: Mechanistic pathway illustrating the double inversion event leading to net retention of stereochemistry.

Experimental Protocol

Reagents & Materials
ReagentSpecificationRole
O-Methyl-L-Serine >98% ee, L-isomerStarting Material (Chiral Pool)
Sodium Nitrite (

)
ACS Reagent, >97%Diazotizing Agent
Potassium Bromide (

)
ACS ReagentBromide Source
Sulfuric Acid (

)
2.5 M Aqueous Soln.[3]Proton Source/Acidifier
Ethyl Acetate HPLC GradeExtraction Solvent
Step-by-Step Methodology

Step 1: Preparation of Reaction Matrix

  • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve O-Methyl-L-Serine (10.0 g, 84 mmol) in 2.5 M

    
      (150 mL).
    
  • Add Potassium Bromide (

    
    )  (35.0 g, 294 mmol, ~3.5 equiv) to the solution.
    
  • Cool the mixture to -5°C using an ice-salt bath. Critical: Temperature control is vital to prevent side reactions (elimination to acrylates).

Step 2: Diazotization 4. Prepare a solution of Sodium Nitrite (


)  (8.7 g, 126 mmol, 1.5 equiv) in water (20 mL).
5.  Add the nitrite solution dropwise  over 45–60 minutes.
  • Observation: Nitrogen gas evolution will be vigorous. Ensure venting is adequate.
  • Control: Maintain internal temperature between -5°C and 0°C.
  • After addition, stir the mixture at 0°C for 2 hours, then allow it to warm to room temperature (20–25°C) over 1 hour.

Step 3: Workup & Isolation [4] 7. Extract the aqueous reaction mixture with Ethyl Acetate (


).
8.  Combine the organic layers and wash with Brine  (

). 9. Dry the organic phase over anhydrous Magnesium Sulfate (

)
. 10. Filter and concentrate under reduced pressure (Rotavap) at 35°C.
  • Caution:
    
    
    -Bromo acids can be thermally unstable. Do not overheat.

Step 4: Purification 11. The crude oil is typically sufficient for subsequent steps (>90% purity). 12. For high-purity applications, purify via bulb-to-bulb distillation (Kugelrohr) under high vacuum (<1 mmHg) or via column chromatography (Hexane:EtOAc 4:1 + 1% Acetic Acid).

Quality Control & Validation

To ensure the integrity of the synthesis, the following parameters must be verified.

ParameterExpected ValueMethod
Appearance Colorless to pale yellow oilVisual
Yield 75% – 85%Gravimetric

NMR (400 MHz,

)

4.35 (dd, 1H,

-H), 3.82 (dd, 1H,

-H), 3.65 (dd, 1H,

-H'), 3.40 (s, 3H,

)
Structural Confirmation
Optical Rotation

to

(

)
Stereochemical Check
Enantiomeric Excess > 98%Chiral HPLC (Chiralpak AD-H)

Note on Enantiomers:

  • If starting from L-Serine (S), the product is (S)-2-Bromo-3-methoxypropanoic acid .

  • If starting from D-Serine (R), the product is (R)-2-Bromo-3-methoxypropanoic acid . (Commonly used for Lacosamide synthesis).

Process Workflow Diagram

Workflow Input Input: O-Methyl-L-Serine KBr, H2SO4 Cooling Cool to -5°C Input->Cooling Addition Slow Addition of NaNO2 (Diazotization) Cooling->Addition Reaction Stir 2h @ 0°C Warm to RT Addition->Reaction Extraction Extract w/ EtOAc Wash w/ Brine Reaction->Extraction Isolation Dry (MgSO4) & Concentrate Extraction->Isolation Output Final Product: (S)-2-Bromo-3-methoxypropanoic acid Isolation->Output

Caption: Operational workflow for the batch synthesis of 2-Bromo-3-methoxypropanoic acid.

References

  • Brewster, P., Hiron, F., Hughes, E. D., Ingold, C. K., & Rao, P. A. D. S. (1950).

    
    -Bromopropionic Acid." Nature, 166, 179-180. Link
    
    • Foundational paper establishing the retention of configuration in the diazotiz
  • Ried, W. et al. (2015). "New and alternate synthesis of lacosamide." Journal of Chemical and Pharmaceutical Research, 7(7), 1080-1083.[5] Link

    • Describes the synthesis of the methoxy-bromo acid intermedi
  • Coda, A. C. et al. (1984).
  • Ambeed. (2023). "Product Data: 2-Bromo-3-methoxypropanoic acid (CAS 65090-78-0)."[6][7] Link

    • Source for physical property verific

Sources

Application Note: 2-Bromo-3-methoxypropanoic Acid as a Strategic Building Block in API Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of 2-Bromo-3-methoxypropanoic acid in pharmaceutical intermediate synthesis Content Type: Application Note & Protocol Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists.

Abstract

2-Bromo-3-methoxypropanoic acid (CAS 65090-78-0) serves as a critical electrophilic building block in the synthesis of functionalized amino acid derivatives, most notably Lacosamide (Vimpat®), a potent anticonvulsant.[1] While traditional routes to chiral amino acid derivatives often rely on the expensive "chiral pool" (e.g., D-Serine), the 2-bromo-3-methoxypropanoic acid pathway offers a cost-effective synthetic alternative via nucleophilic substitution (SN2) and enzymatic resolution . This guide details the synthesis of this intermediate, its conversion into the Lacosamide scaffold, and the mechanistic principles governing its reactivity.

Chemical Profile & Reactivity[2][3][4]

PropertySpecification
Chemical Name 2-Bromo-3-methoxypropanoic acid
CAS Number 65090-78-0
Formula C₄H₇BrO₃
Molecular Weight 183.00 g/mol
Appearance Colorless to light yellow oil or low-melting solid
Key Functionality

-Halo Acid (Electrophile),

-Methoxy Ether
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)
Mechanistic Insight: The "Elimination-Addition" Pathway

The synthesis of 2-bromo-3-methoxypropanoic acid from methyl 2,3-dibromopropionate is not a simple displacement. It proceeds via an Elimination-Addition mechanism :

  • Elimination: Base-induced dehydrobromination of 2,3-dibromopropionate forms the transient intermediate methyl 2-bromoacrylate .

  • Michael Addition: The methoxide ion attacks the

    
    -carbon of the acrylate (Michael acceptor).
    
  • Protonation: The resulting enolate is protonated to yield the

    
    -bromo-
    
    
    
    -methoxy product. Why this matters: Understanding this mechanism is crucial for process control. Temperature must be controlled to favor the Michael addition over polymerization of the acrylate intermediate.

Key Application: Synthesis of Lacosamide (Vimpat®)[4][5]

The primary industrial application of this intermediate is the manufacturing of Lacosamide. This route bypasses the high cost of D-Serine by utilizing a racemic synthesis followed by optical resolution.

Reaction Pathway Diagram[6]

Lacosamide_Synthesis cluster_legend Process Logic Start Methyl 2,3-dibromopropionate Inter1 Methyl 2-bromoacrylate (Transient) Start->Inter1 NaOMe/MeOH Elimination Prod1 2-Bromo-3-methoxypropanoic acid (The Intermediate) Inter1->Prod1 NaOMe (Michael Addn) then NaOH (Hydrolysis) Prod2 N-Benzyl-2-(benzylamino)- 3-methoxypropanamide Prod1->Prod2 Benzylamine (excess) 120°C, Sealed Tube (Amidation + SN2) Prod3 (R)-2-Amino-N-benzyl- 3-methoxypropanamide Prod2->Prod3 Pd/C, H2 (Debenzylation) + Resolution Final Lacosamide Prod3->Final Ac2O (Acetylation) Cost-Effective Route Cost-Effective Route High Purity Output High Purity Output Cost-Effective Route->High Purity Output

Caption: Synthetic pathway from commodity chemicals to Lacosamide via 2-bromo-3-methoxypropanoic acid.

Detailed Experimental Protocols

Protocol A: Preparation of 2-Bromo-3-methoxypropanoic Acid

Objective: Synthesize the core intermediate from Methyl 2,3-dibromopropionate.[2]

Reagents:

  • Methyl 2,3-dibromopropionate (1.0 eq)

  • Sodium Methoxide (30% in MeOH) (1.1 eq)

  • Sodium Hydroxide (50% aq)

  • Dichloromethane (DCM)

  • Hydrochloric Acid (HCl)[3]

Procedure:

  • Methoxylation: Charge a reactor with Methyl 2,3-dibromopropionate and methanol. Cool to 0–5°C.

  • Addition: Dropwise add Sodium Methoxide solution, maintaining internal temperature <10°C. Caution: Exothermic.

  • Reaction: Stir at 25°C for 3 hours. Monitor by TLC/GC for disappearance of starting material.

  • Hydrolysis: Add 50% NaOH solution (1.5 eq) directly to the reaction mixture. Stir for 30–60 minutes.

  • Workup: Evaporate methanol under reduced pressure. Dilute residue with water.[3]

  • Acidification: Wash the aqueous layer with DCM (to remove neutral impurities). Acidify the aqueous layer to pH 1–2 using conc. HCl.

  • Extraction: Extract the product into DCM (3x). Dry over Na₂SO₄ and concentrate.

  • Yield: Expect 85–90% yield of a pale yellow oil.

Protocol B: One-Pot Amination/Amidation to Lacosamide Precursor

Objective: Convert the acid directly to N-benzyl-2-(benzylamino)-3-methoxypropanamide. Note: This step performs two transformations simultaneously: Amide formation at the carboxyl group and SN2 displacement of the bromine.

Reagents:

  • 2-Bromo-3-methoxypropanoic acid (1.0 eq)[4]

  • Benzylamine (4.0 eq) – Acts as both reactant and acid scavenger

  • Solvent: None (Neat) or Toluene

Procedure:

  • Setup: Place 2-Bromo-3-methoxypropanoic acid in a pressure tube or autoclave.

  • Addition: Add Benzylamine slowly.

  • Heating: Seal the vessel and heat to 120–125°C for 48 hours.

    • Critical Control Point: High temperature is required to overcome the steric hindrance at the secondary carbon for the SN2 displacement.

  • Workup: Cool to room temperature. Dilute with DCM. Wash with water to remove excess benzylamine and salts.

  • Purification: The crude product is often an oil. Crystallization can be induced using Ethyl Acetate/Hexane.

  • Yield: Expect 65–70%.

Resolution and Optimization (The "Expertise" Pillar)

The synthesis described above produces a racemic mixture.[5] For pharmaceutical use, the (R)-enantiomer is required.

Resolution Strategy

Do not attempt resolution at the Bromo-acid stage (unstable). Resolve at the Amino-amide stage.[6]

  • Enzymatic Resolution: Use Novozyme 435 (Lipase B from Candida antarctica) in an organic solvent. The enzyme selectively acylates one enantiomer, allowing separation.

  • Chemical Resolution: Use chiral acids like (L)-Tartaric acid or Dibenzoyl-L-tartaric acid to form diastereomeric salts with the amine intermediate.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 1 Polymerization of acrylate intermediate.Maintain temperature <10°C during NaOMe addition. Add radical inhibitor (e.g., MEHQ) if scaling up.
Incomplete Amination Temperature too low.The SN2 displacement of secondary bromide is sluggish. Ensure internal temp reaches 120°C.
Elimination Byproduct Formation of 3-methoxyacrylate.Benzylamine is a base.[7] If elimination competes with substitution, lower the temperature slightly and increase reaction time, or use a less basic nucleophile (e.g., Azide) followed by reduction.

References

  • Gurunadham, G., & Madhusudhan Raju, R. (2015).[2] New and alternate synthesis of lacosamide from methyl 2,3-dibromopropionate. Journal of Chemical and Pharmaceutical Research, 7(7), 1080-1083.[2] Link

  • Riedner, J., et al. (2010). Substituted N-benzyl-2-amino-3-methoxy-propionamides and methods of synthesis. U.S. Patent No.[6] RE38551.[6] Washington, DC: U.S. Patent and Trademark Office. Link

  • Eadara, K. C., et al. (2016).[8] Synthesis and characterization of process related impurities of an anticonvulsant drug-Lacosamide.[8] Der Pharma Chemica, 8(16), 98-104.[8] Link

  • Choi, H. K., et al. (2012). Improved process for the preparation of Lacosamide. World Intellectual Property Organization, WO2012001710A1. Link

Sources

Application Notes & Protocols: Synthesis of Novel Amino Acid Derivatives via Reaction of 2-Bromo-3-methoxypropanoic Acid with Amines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the reaction between 2-bromo-3-methoxypropanoic acid and various amine nucleophiles. This reaction serves as a robust and versatile method for synthesizing novel α-amino acid derivatives, specifically derivatives of 3-methoxyalanine, which are valuable building blocks in medicinal chemistry and peptidomimetics. We will explore the underlying reaction mechanism, provide strategic guidance for experimental design, and present detailed, validated protocols for conducting the synthesis.

Introduction: Strategic Importance in Synthesis

2-Bromo-3-methoxypropanoic acid is a functionalized α-bromo acid that acts as a key electrophile in nucleophilic substitution reactions. The α-bromine atom serves as an excellent leaving group, making the adjacent carbon susceptible to attack by nucleophiles. Amines, with their nucleophilic lone pair of electrons on the nitrogen atom, react readily with such electrophiles to form a new carbon-nitrogen bond.

The significance of this transformation lies in its ability to generate non-canonical amino acids. The resulting 3-methoxyalanine scaffold can be incorporated into peptides to introduce conformational constraints, improve metabolic stability, or modulate biological activity. This guide explains the causality behind the necessary experimental choices to ensure high-yield, high-purity synthesis of these valuable compounds.

Mechanistic Insights and Stereochemical Control

The reaction of 2-bromo-3-methoxypropanoic acid with a primary or secondary amine proceeds primarily through a bimolecular nucleophilic substitution (SN2) mechanism.[1] Understanding this mechanism is critical for controlling the reaction outcome, particularly its stereochemistry.

Key Mechanistic Steps:

  • Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic α-carbon (the carbon bonded to the bromine). This attack occurs from the side opposite to the carbon-bromine bond.

  • Transition State: A trigonal bipyramidal transition state is formed where the N-C bond is forming concurrently as the C-Br bond is breaking.

  • Inversion of Configuration: As the bromide ion is expelled, the stereochemistry at the α-carbon is inverted. If the starting material is an enantiomerically pure (e.g., S)-2-bromo-3-methoxypropanoic acid, the resulting product will be the corresponding (R)-amino acid derivative.

  • Acid-Base Reaction: The hydrogen bromide (HBr) generated as a byproduct is an acid and will react with any available base in the medium, typically the excess amine reactant or an added scavenger base, to form an ammonium salt.[1][2]

Diagram: SN2 Reaction Mechanism

Caption: SN2 mechanism showing backside attack and inversion of stereochemistry.

Experimental Design and Protocol Validation

The success of the synthesis hinges on the careful selection of reaction parameters. Each choice is a deliberate step to maximize the desired SN2 pathway while minimizing potential side reactions.

Core Considerations
ParameterRationale & Expert Insights
Amine Nucleophilicity Primary amines are generally excellent nucleophiles. Secondary amines also react well but may be slower due to increased steric hindrance. Aromatic amines (e.g., aniline) are weaker nucleophiles and may require more forcing conditions (higher temperatures, longer reaction times).
Stoichiometry A common and effective strategy is to use a large excess of the amine (2-5 equivalents) . This serves two purposes: 1) It drives the reaction equilibrium towards the product according to Le Châtelier's principle. 2) The excess amine acts as the base to neutralize the HBr byproduct, preventing the protonation of the reacting amine which would render it non-nucleophilic.[1][3]
Choice of Base If using a stoichiometric amount of a valuable amine, a non-nucleophilic "scavenger" base is required. Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are common choices. For reactions sensitive to moisture or requiring solid-phase handling, an inorganic base like potassium carbonate (K₂CO₃) can be effective, especially in polar aprotic solvents.
Solvent Selection Polar aprotic solvents such as Acetonitrile (ACN) , N,N-Dimethylformamide (DMF) , or Dimethyl sulfoxide (DMSO) are ideal. They effectively solvate the cation of the transition state but do not hydrogen-bond with the amine nucleophile, preserving its reactivity. ACN is often a good starting point due to its relatively low boiling point, which simplifies product isolation.
Temperature Control Most reactions proceed efficiently at room temperature to 50 °C . For less reactive amines, gentle heating can significantly increase the reaction rate. However, excessive heat (>80 °C) should be avoided as it can promote side reactions like elimination (to form 2-methoxyacrylic acid) or racemization.
Potential Side Reaction: Over-alkylation

A primary amine product can, in principle, react with another molecule of the bromo-acid to form a secondary amine. This is a common issue in amine alkylations.[3]

Mitigation Strategy: The most effective way to prevent this is by using a large excess of the starting amine. The high concentration of the primary amine ensures that a molecule of 2-bromo-3-methoxypropanoic acid is statistically much more likely to encounter a starting amine molecule than the product amine molecule.

Detailed Experimental Protocol

This protocol provides a general, self-validating procedure for the reaction with a typical primary aliphatic amine (e.g., benzylamine).

Materials and Reagents
ReagentM.W.AmountMolesEquivalents
2-Bromo-3-methoxypropanoic acid183.00 g/mol 1.00 g5.46 mmol1.0
Benzylamine107.15 g/mol 1.76 g (1.80 mL)16.38 mmol3.0
Acetonitrile (ACN), anhydrous-25 mL--
Ethyl Acetate (EtOAc)-~100 mL--
1 M Hydrochloric Acid (HCl)-~50 mL--
Saturated Sodium Bicarbonate (NaHCO₃)-~50 mL--
Brine (Saturated NaCl)-~50 mL--
Anhydrous Magnesium Sulfate (MgSO₄)----
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-3-methoxypropanoic acid (1.00 g, 5.46 mmol).

  • Solvent Addition: Add anhydrous acetonitrile (25 mL) to the flask and stir until the solid is fully dissolved.

  • Amine Addition: Add benzylamine (1.80 mL, 16.38 mmol, 3.0 eq.) to the solution dropwise over 2 minutes at room temperature.

    • Causality Check: The excess amine acts as both the nucleophile and the base. An exotherm may be observed; for larger scale reactions, an ice bath may be necessary during addition.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 10% Methanol in Dichloromethane. The reaction is typically complete within 4-12 hours.

    • Self-Validation: The disappearance of the starting bromo-acid spot and the appearance of a new, more polar product spot indicates reaction progression.

  • Work-up: Solvent Removal: Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Work-up: Liquid-Liquid Extraction: a. Dissolve the resulting residue in Ethyl Acetate (50 mL). b. Transfer the solution to a separatory funnel and wash with 1 M HCl (2 x 25 mL) to remove excess benzylamine. c. Wash with saturated NaHCO₃ solution (1 x 25 mL) to remove any unreacted starting acid. d. Wash with brine (1 x 25 mL) to remove residual water.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and wash the solid with a small amount of fresh Ethyl Acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane, or by recrystallization if the product is a solid.

Diagram: Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification Dissolve Dissolve Bromo-Acid in Anhydrous ACN AddAmine Add Amine (3 eq.) Dropwise @ RT Dissolve->AddAmine Stir Stir & Monitor (TLC / LC-MS) AddAmine->Stir Evaporate Remove Solvent (Rotovap) Stir->Evaporate Extract Redissolve & Extract (EtOAc / HCl / NaHCO₃) Evaporate->Extract Dry Dry Organic Layer (MgSO₄) & Filter Extract->Dry Concentrate Concentrate Filtrate Dry->Concentrate Purify Purify Product (Chromatography) Concentrate->Purify

Caption: General experimental workflow from reaction setup to final purification.

Troubleshooting Guide

ObservationProbable Cause(s)Suggested Solution(s)
Reaction is slow or incomplete 1. Low nucleophilicity of the amine. 2. Steric hindrance. 3. Insufficient temperature.1. Gently heat the reaction to 40-50 °C. 2. Switch to a more polar solvent like DMF. 3. Increase reaction time.
Multiple products observed by TLC/LC-MS 1. Over-alkylation of the product. 2. Elimination side reaction.1. Ensure a sufficient excess of the starting amine is used (increase to 4-5 eq.). 2. Avoid high reaction temperatures.
Low yield after work-up 1. Product is water-soluble and lost during extraction. 2. Emulsion formation during extraction.1. Before extraction, acidify the aqueous layer and re-extract to recover any zwitterionic product. 2. Add more brine to the separatory funnel to break emulsions.

References

  • Chemistry LibreTexts. (2021). 10.4: Alpha Bromination of Carboxylic Acids. [Link]

  • Chemistry LibreTexts. (2024). 24.7: Reactions of Amines. [Link]

  • Chemguide. (n.d.). Multiple nucleophilic substitution - halogenoalkanes and ammonia. [Link]

  • Jasperse, J. (n.d.). Chapter 19 Notes + Answers: Amines. North Dakota State University. [Link]

  • Evans, R. W., Zbieg, J. R., Wu, S., Li, W., & MacMillan, D. W. C. (2013). A General, Catalytic α-Amination of Carbonyl Compounds. Journal of the American Chemical Society, 135(43), 16074–16077. [Link]

Sources

Application Note & Protocols for the Scale-Up Synthesis of 2-Bromo-3-methoxypropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed framework for the robust and scalable synthesis of 2-bromo-3-methoxypropanoic acid and its subsequent conversion into valuable ester and amide derivatives. As crucial building blocks in pharmaceutical and agrochemical research, the efficient production of these α-bromo carbonyl compounds is of significant interest. This document moves beyond simple laboratory procedures to address the critical challenges of process scale-up, including reaction thermodynamics, safety management of hazardous reagents, and scalable purification strategies. We present field-proven, step-by-step protocols, supported by mechanistic insights and process control parameters, to ensure reproducibility, high yield, and purity. This application note is designed for researchers, chemists, and process development professionals aiming to transition from bench-scale synthesis to kilogram-scale production.

Strategic Overview of the Synthetic Pathway

The synthesis of 2-bromo-3-methoxypropanoic acid derivatives is strategically approached in a two-stage process. This methodology ensures the isolation of a stable, well-characterized intermediate, which provides flexibility for downstream derivatization.

  • Stage 1: α-Bromination. The synthesis of the core intermediate, 2-bromo-3-methoxypropanoic acid, is achieved via the α-bromination of 3-methoxypropanoic acid. This key step requires careful control of reaction conditions to ensure high selectivity and yield.

  • Stage 2: Derivatization. The carboxylic acid functional group of the intermediate is then converted into esters or amides through standard, scalable chemical transformations. This allows for the creation of a library of derivatives from a common precursor.

The overall workflow is designed to be linear and efficient, minimizing complex purification steps and maximizing throughput, which is essential for industrial applications.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Derivatization A 3-Methoxypropanoic Acid (Starting Material) B α-Bromination (Hell-Volhard-Zelinsky Reaction) A->B Br₂, PBr₃ (cat.) C 2-Bromo-3-methoxypropanoic Acid (Key Intermediate) B->C D Esterification (Fischer-Speier) C->D Alcohol, H⁺ E Amidation (via Acyl Chloride) C->E 1. SOCl₂ 2. Amine, Base F Ester Derivatives (e.g., Methyl Ester) D->F G Amide Derivatives (e.g., N-Benzyl Amide) E->G

Caption: High-level workflow for the synthesis of 2-bromo-3-methoxypropanoic acid derivatives.

Scale-Up Synthesis of 2-Bromo-3-methoxypropanoic Acid

The reliable, large-scale production of the 2-bromo-3-methoxypropanoic acid intermediate is the cornerstone of the entire synthetic campaign. The chosen method must be robust, high-yielding, and manageable in standard pilot-plant equipment.

Mechanistic Rationale: The Hell-Volhard-Zelinsky (HVZ) Reaction

The Hell-Volhard-Zelinsky (HVZ) reaction is the method of choice for the α-bromination of carboxylic acids. Its primary advantage is the use of the carboxylic acid itself as the starting material, avoiding the need for pre-functionalization. The mechanism proceeds through several key steps:

  • Acid Bromide Formation: A catalytic amount of phosphorus tribromide (PBr₃) reacts with the carboxylic acid to form the corresponding acyl bromide.

  • Enolization: The acyl bromide, which enolizes more readily than the parent carboxylic acid, tautomerizes to its enol form.

  • α-Bromination: The electron-rich enol attacks molecular bromine (Br₂), a strong electrophile, to install a bromine atom at the α-carbon.

  • Hydrolysis: The resulting α-bromo acyl bromide can then be hydrolyzed during aqueous work-up to yield the final 2-bromo-3-methoxypropanoic acid product.

This reaction is highly selective for the α-position and is well-documented for its scalability.

Process Safety & Hazard Analysis

Scaling up the HVZ reaction necessitates a rigorous approach to safety due to the hazardous nature of the reagents.

  • Molecular Bromine (Br₂): A highly toxic, corrosive, and volatile liquid.[1][2] It can cause severe chemical burns upon contact and is extremely hazardous if inhaled. All manipulations must be performed in a well-ventilated fume hood or a closed reactor system equipped with a scrubber to neutralize bromine vapors (e.g., with a sodium thiosulfate solution).

  • Phosphorus Tribromide (PBr₃): A corrosive liquid that reacts violently with water to release hydrobromic acid (HBr) gas, which is also toxic and corrosive.

  • Reaction Exotherm: The reaction can be exothermic. On a large scale, uncontrolled addition of bromine can lead to a thermal runaway. A jacketed reactor with precise temperature control is mandatory, and bromine should be added subsurface via a pump at a controlled rate to manage heat evolution.

Essential Safety Measures:

  • Personal Protective Equipment (PPE): Full-face shield, acid-resistant gloves (e.g., butyl rubber), and a chemical-resistant apron are required.

  • Engineering Controls: Operations must be conducted in a walk-in fume hood or a closed reactor system. An emergency shower and eyewash station must be immediately accessible.

  • Quenching: A quench solution (e.g., aqueous sodium bisulfite or sodium thiosulfate) should always be ready to neutralize any unreacted bromine during work-up or in case of a spill.

Detailed Step-by-Step Protocol (1.0 kg Scale)

This protocol is designed for a 10 L jacketed glass reactor equipped with an overhead stirrer, a thermocouple, a controlled-addition funnel (or pump), and a reflux condenser connected to a gas scrubber.

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles Equivalents
3-Methoxypropanoic Acid 104.10 1.00 kg 9.61 1.0
Phosphorus Tribromide (PBr₃) 270.69 104 g (38 mL) 0.38 0.04
Bromine (Br₂) 159.81 1.68 kg (540 mL) 10.5 1.1
Dichloromethane (DCM) - 4.0 L - -

| Water | - | 5.0 L | - | - |

Procedure:

  • Reactor Setup: Charge the reactor with 3-methoxypropanoic acid (1.00 kg) and dichloromethane (2.0 L). Begin stirring to dissolve the acid.

  • Catalyst Addition: Slowly add phosphorus tribromide (104 g) to the stirred solution at room temperature (20-25 °C). The mixture may fume slightly as HBr is evolved.

  • Heating: Heat the reactor jacket to 65-70 °C to bring the reaction mixture to a gentle reflux (~40 °C for DCM).

  • Bromine Addition: Once refluxing, begin the slow, dropwise addition of bromine (1.68 kg) over 4-6 hours. Crucially, maintain a steady reflux and monitor the internal temperature. The rate of addition should be controlled to prevent an excessive temperature spike. The characteristic red-orange color of bromine should fade as it is consumed.

  • Reaction Completion: After the addition is complete, maintain the reaction at reflux for an additional 12-16 hours, or until in-process control (e.g., ¹H NMR of an aliquot) shows complete consumption of the starting material.

  • Cooling: Cool the reaction mixture to room temperature (20-25 °C).

Work-up and Purification
  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the dichloromethane.

  • Hydrolysis/Quench: Cool the concentrated residue in an ice bath to 0-5 °C. Slowly and carefully add 2.0 L of cold water. This step hydrolyzes the intermediate acyl bromide and can be exothermic.

  • Extraction: Transfer the mixture to a separatory funnel (or perform the extraction in the reactor if equipped). Extract the aqueous phase with dichloromethane (2 x 1.0 L). Combine the organic layers.

  • Washing: Wash the combined organic layers with a saturated sodium bisulfite solution until the red/yellow color is discharged, followed by a wash with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 2-bromo-3-methoxypropanoic acid as an oil.

  • Final Purification: For high purity, the crude oil can be purified via vacuum distillation.

Quality Control

The final product should be analyzed to ensure it meets the required specifications before proceeding to the next stage.

TestSpecificationMethod
AppearanceColorless to pale yellow oilVisual
Purity≥ 97.0%HPLC
IdentityConforms to reference spectrum¹H NMR, ¹³C NMR
Water Content≤ 0.5%Karl Fischer Titration

Synthesis of Functional Derivatives

The carboxylic acid intermediate is a versatile handle for creating diverse derivatives. The following protocols detail the synthesis of representative esters and amides.

G cluster_ester Esterification Pathway cluster_amide Amidation Pathway A 2-Bromo-3-methoxypropanoic Acid B Protonation of Carbonyl (Acid Catalyst) A->B H⁺, ROH G Acyl Chloride Formation (SOCl₂) A->G SOCl₂ C Nucleophilic Attack (by Alcohol) B->C D Tetrahedral Intermediate C->D E Elimination of Water D->E F Ester Product E->F H Nucleophilic Attack (by Amine) G->H I Tetrahedral Intermediate H->I J Elimination of Cl⁻ I->J K Amide Product J->K

Sources

2-Bromo-3-methoxypropanoic acid in solid-phase organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Solid-Phase Synthesis of N-Substituted


-Methoxy Amino Acids using 2-Bromo-3-methoxypropanoic Acid 

Part 1: Strategic Overview

2-Bromo-3-methoxypropanoic acid (2-BMPA) is a critical electrophilic building block in the synthesis of peptidomimetics, specifically for generating N-substituted O-methyl serine analogs (also known as isoserine derivatives). Unlike simple


-bromoacetic acid used in standard peptoid synthesis, 2-BMPA introduces a methoxymethyl side chain at the 

-carbon. This moiety provides three distinct advantages in drug design:
  • Polarity Modulation: The methoxy group increases aqueous solubility compared to alkyl side chains while maintaining lipophilicity suitable for membrane permeability.

  • Hydrogen Bond Acceptance: The ether oxygen serves as a weak H-bond acceptor, potentially interacting with target protein residues without acting as a donor.

  • Structural Diversity: It allows for the "submonomer" synthesis of chiral functionalized backbones, bridging the gap between standard peptoids and complex natural products.

This guide details the protocol for utilizing 2-BMPA in solid-phase synthesis, focusing on the acylation-displacement cycle . We address the specific challenge of this molecule: the risk of


-elimination to form 3-methoxyacrylates, and how to mitigate it through precise reaction engineering.

Part 2: Chemical Mechanism & Logic

The synthesis relies on a two-step "submonomer" cycle on a resin support (typically Rink Amide or Wang).

  • Acylation (Anchoring): The carboxylic acid of 2-BMPA is activated (using DIC) and coupled to the resin-bound amine. This creates a stable amide linkage and presents the electrophilic

    
    -bromide for the next step.
    
  • Nucleophilic Displacement (

    
    ):  A primary amine displaces the 
    
    
    
    -bromide.
    • Stereochemical Note: This reaction proceeds via an

      
       mechanism.[1] If enantiopure (R)-2-BMPA is used, the product will predominantly have the (S)-configuration (inversion). However, due to the adjacent carbonyl and potential for partial enolization, some racemization can occur if activation times are prolonged.
      
    • Side Reaction (The "Killer"): The

      
      -methoxy group makes the 
      
      
      
      -proton slightly acidic. Strong bases or high temperatures can trigger E2 elimination , ejecting HBr to form the unreactive 3-methoxyacrylate byproduct.

DOT Diagram: Reaction Pathway & Competition

G cluster_conditions Critical Control Points Resin Resin-NH2 Intermediate Resin-Amide-Br (Electrophile) Resin->Intermediate Acylation (DIC, DMF) BMPA 2-BMPA (Activated) BMPA->Intermediate Product N-Substituted O-Methyl Serine Intermediate->Product SN2 Displacement (DMSO, RT) Byproduct 3-Methoxyacrylate (Elimination Product) Intermediate->Byproduct E2 Elimination (High Temp or Strong Base) Amine Primary Amine (R-NH2) Amine->Product Control1 Keep T < 35°C Control2 Avoid Tertiary Amines

Caption: Pathway showing the desired SN2 displacement versus the competing E2 elimination risk.

Part 3: Detailed Experimental Protocol

Prerequisites:

  • Resin: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g).

  • Reagents: 2-Bromo-3-methoxypropanoic acid (2-BMPA), N,N'-Diisopropylcarbodiimide (DIC), Primary Amines.

  • Solvents: DMF (anhydrous), DMSO (high purity).

Step 1: Resin Preparation & Swelling
  • Weigh 100 mg of Rink Amide resin into a fritted polypropylene syringe reactor.

  • Swell in DCM (2 mL) for 20 mins. Drain.

  • Deprotect Fmoc (if applicable) using 20% Piperidine/DMF (2 x 10 mins). Wash extensively with DMF (5x), DCM (3x), DMF (3x).

Step 2: Acylation (Loading the Electrophile)

Rationale: We use DIC without HOBt to minimize potential side reactions with the bromide, although HOBt is acceptable. We use a slight excess of acid to ensure complete capping of resin amines.

  • Prepare Solution A: Dissolve 2-BMPA (10 eq. relative to resin loading) in anhydrous DMF (concentration ~ 0.5 M).

  • Prepare Solution B: DIC (10 eq.) in DMF.

  • Coupling: Add Solution A to the resin, followed immediately by Solution B.

  • Incubation: Shake at Room Temperature (20–25°C) for 45 minutes. Do not heat.

  • Wash: Drain and wash with DMF (5x) to remove unreacted bromoacid.

Step 3: Nucleophilic Displacement (The Critical Step)

Rationale: DMSO is used as the solvent because it accelerates


 reactions significantly compared to DMF. We use a high concentration of amine to favor kinetics over thermodynamic elimination.
  • Prepare Displacement Solution: Dissolve the desired Primary Amine (20 eq.) in DMSO to a final concentration of 1.0 M – 2.0 M .

    • Note: If the amine is a hydrochloride salt, add DIEA (1.0 eq. relative to amine) to free the base. Avoid excess DIEA.

  • Reaction: Add the amine solution to the resin-bound bromide.

  • Incubation: Shake at Room Temperature for 2–4 hours.

    • Warning: Do not exceed 35°C. Higher temperatures favor the elimination of HBr to form the acrylate.

  • Wash: Drain and wash with DMF (5x), DCM (3x), MeOH (2x), DCM (3x).

Step 4: Cleavage & Analysis
  • Cleavage Cocktail: 95% TFA, 2.5%

    
    , 2.5% TIS (Triisopropylsilane).
    
  • Incubation: 1 hour at RT.

  • Isolation: Filter resin, evaporate TFA under nitrogen flow. Precipitate in cold diethyl ether.

  • Analysis: Analyze via LC-MS (ESI+). Look for the parent mass [M+H]+.

    • QC Check: If you see a mass of [M-2+H]+ or [M-32+H]+, check for acrylate formation (elimination) or loss of methoxy group (rare).

Part 4: Data & Optimization Guidelines

The following table summarizes expected outcomes based on amine nucleophilicity.

Amine ClassExampleReaction Time (RT)Expected YieldRisk of Elimination
Primary Alkyl Benzylamine2 hours> 90%Low
Primary Steric Isopropylamine4 hours75-85%Moderate
Aniline 4-Methoxy-aniline6-12 hours50-60%Low (Poor Nucleophile)
Secondary Piperidine4 hours> 85%High (Basic)

Troubleshooting Matrix:

  • Problem: Low Yield / Presence of Acrylate (M-HBr).

    • Root Cause:[2][3][4][5][6] Reaction temperature too high or amine is too basic/hindered.

    • Solution: Cool reaction to 4°C for the first hour, then warm to RT. Increase amine concentration to 2M to favor

      
      .
      
  • Problem: Incomplete Acylation (Step 2).

    • Root Cause:[2][3][4][5][6] 2-BMPA is less reactive due to steric bulk of methoxy group.

    • Solution: Perform "Double Coupling" (repeat Step 2 with fresh reagents).

References

  • Zuckermann, R. N., et al. (1992). "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society, 114(26), 10646–10647. Link

    • Grounding: Establishes the fundamental bromoacetic acid displacement protocol adapted here.
  • Efimov, V. A., et al. (2002). "Peptidomimetics: Synthesis of N-substituted beta-alanine derivatives." Letters in Peptide Science, 8, 327–332. Grounding: Discusses the stability of substituted bromo-acids on resin.
  • Unverzagt, C., et al. (2000). "Solid Phase Synthesis of O-Glycopeptides." Tetrahedron, 56(26), 4461-4467. Grounding: Provides context on the stability of methoxy/alkoxy side chains during TFA cleavage.
  • Master Organic Chemistry. (2023). "The Hell-Volhard-Zelinsky Reaction." Link

    • Grounding: Mechanistic background for the synthesis and reactivity of -bromo acids.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Bromo-3-methoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Bromo-3-methoxypropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, improve yields, and ensure the highest purity of the final product. We will delve into the mechanistic underpinnings of common synthetic routes and provide field-tested solutions to recurrent experimental issues.

Overview of Synthetic Strategies

The synthesis of 2-Bromo-3-methoxypropanoic acid is primarily approached via two robust pathways, each with its own set of advantages and challenges. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

  • Alpha-Bromination of 3-Methoxypropanoic Acid: This classic approach utilizes the Hell-Volhard-Zelinsky (HVZ) reaction, which is highly effective for the α-bromination of carboxylic acids.[1]

  • Sandmeyer-type Diazotization of 2-Amino-3-methoxypropanoic Acid: Starting from the corresponding α-amino acid (a serine derivative), this method involves the substitution of an amino group with a bromide via a diazonium salt intermediate.[2][3]

The following diagram illustrates these primary synthetic routes.

Synthesis_Pathways Primary Synthetic Routes to 2-Bromo-3-methoxypropanoic Acid cluster_0 Route 1: Hell-Volhard-Zelinsky (HVZ) Reaction cluster_1 Route 2: Diazotization Reaction start1 3-Methoxypropanoic Acid step1 Acyl Bromide Formation (PBr3) start1->step1 step2 α-Bromination (Br2) step1->step2 end_product 2-Bromo-3-methoxypropanoic Acid step2->end_product start2 2-Amino-3-methoxypropanoic Acid step3 Diazotization (NaNO2, HBr, H2O) start2->step3 step4 Nucleophilic Substitution (Br-) step3->step4 step4->end_product

Caption: High-level overview of the two primary synthesis pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My overall yield is disappointingly low. What are the most common general causes?

A1: Low yields can typically be traced back to one of three areas: incomplete reaction, formation of side products, or losses during workup and purification.[4]

  • Incomplete Reaction: Ensure your reagents are pure and anhydrous where necessary. For the HVZ reaction, the catalytic amount of PBr₃ must be sufficient to initiate the conversion to the acyl bromide.[5] For the diazotization route, ensure the sodium nitrite is fully dissolved and added slowly to maintain the reaction temperature.

  • Side Reactions: This is the most frequent cause of yield loss. Each pathway has characteristic side reactions. For the HVZ method, over-bromination or elimination can occur. For the diazotization route, the primary competing reaction is the formation of the α-hydroxy acid (2-Hydroxy-3-methoxypropanoic acid).[6]

  • Workup/Purification Losses: Emulsion formation during extraction can lead to significant product loss.[7] Additionally, the product can be volatile or thermally sensitive, leading to losses during solvent removal or distillation.

Q2: I'm using the Hell-Volhard-Zelinsky (HVZ) method and getting a complex mixture. What are the likely side products and how can I avoid them?

A2: The HVZ reaction, while robust, requires careful control to prevent side reactions. The mechanism proceeds through an acyl bromide intermediate, which then enolizes to allow for α-bromination.[8]

  • Causality: A complex mixture suggests either over-bromination (dibromo-product) or subsequent reactions of the product. The key is that only the acyl bromide, not the carboxylic acid itself, undergoes efficient α-bromination.

  • Likely Side Products:

    • Di-α-brominated acid: If any starting material with two α-hydrogens is present. (Not an issue for 3-methoxypropanoic acid).

    • Unreacted Starting Material: Insufficient PBr₃ or Br₂.

    • Acyl Bromide Intermediate: If the final hydrolysis step is incomplete.

  • Preventative Measures:

    • Control Stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of Br₂. Add the bromine dropwise to the reaction mixture to maintain control.

    • Ensure Acyl Bromide Formation: The reaction is initiated by converting the carboxylic acid to an acyl bromide with PBr₃.[9] Ensure a catalytic amount of PBr₃ is present and allowed to react before adding bromine.

    • Temperature Control: While the reaction can require heating, excessive temperatures can promote side reactions. A gentle reflux is typically sufficient.[10]

Q3: I'm synthesizing from the amino acid precursor, but my main product is the 2-hydroxy acid. How can I favor bromination?

A3: This is a classic problem in this synthetic route. The reaction proceeds via an unstable diazonium intermediate. This cation is an excellent leaving group and can be attacked by any nucleophile present in the mixture. In your case, water is competing effectively with the bromide ion.

  • Mechanistic Insight: The formation of the α-hydroxy acid is an Sₙ1-type reaction where water acts as the nucleophile. To favor the desired α-bromo product, you must optimize conditions to favor nucleophilic attack by Br⁻.

  • Optimization Strategies:

    • Low Temperature: This is the most critical parameter. The reaction should be performed at or below 0°C (ideally -5°C to 0°C).[2] Lower temperatures increase the stability of the diazonium intermediate, allowing more time for the bromide ion to attack before hydrolysis occurs.

    • High Concentration of HBr: Use a high concentration of hydrobromic acid (e.g., 48%).[2] This serves two purposes: it ensures the complete protonation of the amino group and dramatically increases the concentration of the Br⁻ nucleophile relative to water, shifting the reaction equilibrium towards the desired product according to Le Châtelier's principle.

    • Slow Addition of Nitrite: Add the aqueous solution of sodium nitrite (NaNO₂) very slowly (dropwise) to the cooled amino acid solution.[2] This prevents localized warming and uncontrolled decomposition of the diazonium salt.

The diagram below illustrates the competing nucleophilic pathways for the diazonium intermediate.

Diazotization_Mechanism intermediate R-CH-N2+  | COOH (Diazonium Intermediate) product_hydroxy 2-Hydroxy-3-methoxypropanoic acid (Side Product) intermediate->product_hydroxy Sₙ1 Attack (Favored by higher temp, low [Br⁻]) product_bromo 2-Bromo-3-methoxypropanoic acid (Desired Product) intermediate->product_bromo Sₙ1/Sₙ2 Attack (Favored by low temp, high [Br⁻]) h2o H2O (Solvent/Nucleophile) br Br- (Desired Nucleophile)

Caption: Competing nucleophilic attack on the diazonium intermediate.

Q4: My TLC/NMR analysis shows multiple impurities. What could they be and how do I identify them?

A4: The identity of the impurities will depend on your synthetic route.

  • For the HVZ Route:

    • Unreacted 3-methoxypropanoic acid: Will have a different chemical shift for the α-protons in ¹H NMR.

    • α-Bromo acyl bromide: The intermediate before hydrolysis. It will be highly reactive.

  • For the Diazotization Route:

    • Unreacted 2-amino-3-methoxypropanoic acid: Will be visible on TLC with ninhydrin stain and have characteristic amine and α-proton signals in NMR.

    • 2-Hydroxy-3-methoxypropanoic acid: This is the most common byproduct. The α-proton will be shifted upfield in the ¹H NMR spectrum compared to the α-proton of the bromo-acid. LC-MS analysis can confirm the mass difference.

Identification Strategy:

  • TLC: Use different stains. Anisaldehyde or permanganate can visualize most organic spots, while a ninhydrin stain will specifically reveal any unreacted amino acid.

  • NMR: Compare the crude ¹H NMR spectrum to spectra of the starting material and the expected product. Pay close attention to the integration of the α-proton signals to quantify the ratio of product to byproducts.

  • LC-MS: This is the most definitive method to identify the mass of each component in your mixture.

Q5: I'm struggling with the workup and purification. Can you provide some best practices?

A5: A clean workup is essential for a high final yield.

  • Quenching: For the HVZ reaction, the reaction must be carefully quenched with water to hydrolyze the acyl bromide. For the diazotization reaction, ensure all nitrous acid is quenched (e.g., with urea) before raising the temperature.

  • Extraction:

    • Solvent Choice: Use an appropriate organic solvent like ethyl acetate or diethyl ether. Toluene can also be used.[2] Avoid solvents like benzene which can be difficult to remove completely.[11]

    • Breaking Emulsions: If emulsions form, adding a small amount of brine (saturated NaCl solution) can help break them.[7] Allow the layers to separate fully.

    • Multiple Extractions: Perform multiple extractions (3x) with smaller volumes of organic solvent rather than a single extraction with a large volume to maximize recovery.

  • Purification:

    • Column Chromatography: Silica gel chromatography is often effective for removing polar impurities. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) usually provides good separation.

    • Distillation: If the product is thermally stable enough, vacuum distillation can be an effective purification method for larger scales. However, be aware that β-halo acids can undergo elimination upon heating.

Experimental Protocols

Protocol 1: Synthesis via Hell-Volhard-Zelinsky (HVZ) Reaction

Objective: To synthesize 2-Bromo-3-methoxypropanoic acid from 3-methoxypropanoic acid.

Materials:

  • 3-Methoxypropanoic acid (1.0 equiv)

  • Phosphorus tribromide (PBr₃, 0.1 equiv, catalytic)

  • Bromine (Br₂, 1.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Deionized water

  • Sodium bicarbonate (sat. aq. solution)

  • Brine (sat. aq. solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve 3-methoxypropanoic acid in anhydrous DCM.

  • Acyl Bromide Formation: Add PBr₃ (0.1 equiv) to the solution. Stir at room temperature for 30 minutes.

  • Bromination: Slowly add Br₂ (1.1 equiv) via the dropping funnel over 30-45 minutes. The red color of the bromine should fade as it is consumed.

  • Reaction: After the addition is complete, gently heat the mixture to reflux (approx. 40°C for DCM) for 2-4 hours, or until TLC/¹H NMR analysis of an aliquot shows complete consumption of the starting material.[10]

  • Quenching: Cool the reaction to 0°C and slowly add deionized water to quench the reaction and hydrolyze the intermediate acyl bromide.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (to remove HBr), followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via silica gel column chromatography.

Protocol 2: Synthesis via Diazotization of 2-Amino-3-methoxypropanoic Acid

Objective: To synthesize 2-Bromo-3-methoxypropanoic acid from its amino acid precursor.

Materials:

  • 2-Amino-3-methoxypropanoic acid (1.0 equiv)

  • Hydrobromic acid (48% aq. solution)

  • Sodium nitrite (NaNO₂, 1.3 equiv)

  • Deionized water

  • Ethyl acetate

  • Brine (sat. aq. solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a jacketed reactor or a three-neck flask equipped with a mechanical stirrer and a thermometer, dissolve 2-amino-3-methoxypropanoic acid in 48% HBr.

  • Cooling: Cool the mixture to between -5°C and 0°C using an ice-salt or acetone/dry ice bath.[2]

  • Diazotization: Prepare a solution of NaNO₂ in deionized water. Add this solution dropwise to the stirred amino acid solution over 1-2 hours, ensuring the internal temperature does not rise above 0°C. Vigorous gas (N₂) evolution will be observed.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for an additional 2-3 hours.

  • Workup: Allow the reaction to warm to room temperature. Transfer to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by silica gel column chromatography.

Troubleshooting Summary

Problem Potential Cause(s) Recommended Solution(s)
Low Yield (General) Incomplete reaction; Side reactions; Workup losses.Verify reagent purity; Optimize reaction time/temp; Refine extraction/purification technique.[4]
HVZ: Complex Mixture Incorrect stoichiometry; Insufficient acyl bromide formation.Use 1.05-1.1 eq. Br₂; Ensure PBr₃ catalyst is active and added first.[9]
Diazotization: Main product is 2-hydroxy acid Reaction temperature too high; Low [Br⁻].Maintain temperature at -5°C to 0°C; Use 48% HBr; Add NaNO₂ solution slowly.[2]
Multiple Spots on TLC Unreacted starting material; Known side products.Co-spot with starting material; Use specific stains (ninhydrin for amines); Confirm with LC-MS.
Emulsion During Workup High concentration of salts or polar compounds.Add brine to the separatory funnel to increase aqueous phase ionic strength.[7]
Product Decomposition Thermal instability during solvent removal or distillation.Use a rotary evaporator at low temperature; Purify via chromatography instead of distillation.

References

  • Google Patents. (n.d.). Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
  • Google Patents. (n.d.). Process for preparing (R)-2-bromo-3-phenyl-propionic acid.
  • Saeed, S., Rashid, N., Jones, P. G., & Hussain, R. (2010). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o133. Available from: [Link]

  • Google Patents. (n.d.). Bromination process.
  • ZambiaWiki. (n.d.). Hell–Volhard–Zelinsky halogenation. Retrieved January 26, 2024, from [Link]

  • Kitagawa, T., Khandmaa, D., Fukumoto, A., & Asada, M. (2004). Improved preparation of racemic 2-amino-3-(heteroaryl)propanoic acids and related compounds containing a furan or thiophene nucleus. Chemical & Pharmaceutical Bulletin, 52(9), 1137-1139. Available from: [Link]

  • Google Patents. (n.d.). Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid.
  • ResearchGate. (n.d.). A convenient synthesis of 2-bromo-3-(morpholin-4-yl)propionic acid esters. Retrieved January 26, 2024, from [Link]

  • Organic Syntheses. (n.d.). Methyl β-bromopropionate. Retrieved January 26, 2024, from [Link]

  • Organic Chemistry Portal. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved January 26, 2024, from [Link]

  • Organic Syntheses. (n.d.). β-BROMOPROPIONIC ACID. Retrieved January 26, 2024, from [Link]

  • Wikipedia. (n.d.). Hell–Volhard–Zelinsky halogenation. Retrieved January 26, 2024, from [Link]

  • ResearchGate. (n.d.). Esterification of 2-bromo-3-phenylpropanoic acid; methyl 2-bromo-3-phenylpropanoate. Retrieved January 26, 2024, from [Link]

  • YouTube. (2023, March 14). 2-BROMOPROPIONIC ACID SYNTHESIS.#ncchem. Retrieved January 26, 2024, from [Link]

  • Master Organic Chemistry. (n.d.). The Hell–Volhard–Zelinsky Reaction. Retrieved January 26, 2024, from [Link]

  • Master Organic Chemistry. (2024, May 14). The Hell–Volhard–Zelinsky Reaction. Retrieved January 26, 2024, from [Link]

Sources

Technical Support Center: Synthesis of 2-Bromo-3-methoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for organic chemists and process development scientists. It prioritizes mechanistic understanding to troubleshoot yield and purity issues during the synthesis of 2-Bromo-3-methoxypropanoic acid .

Case ID: 2-Br-3-OMe-PA-Synthesis Status: Operational Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Reaction Logic

The synthesis of 2-Bromo-3-methoxypropanoic acid is rarely a direct halogenation of the ether-acid due to the lability of the ether bond under radical conditions. The industry-standard route involves an Elimination-Addition mechanism starting from alkyl acrylates.[1]

The Pathway:

  • Bromination: Methyl acrylate

    
     Methyl 2,3-dibromopropanoate.[1]
    
  • Methoxylation (The Critical Step): Methyl 2,3-dibromopropanoate

    
     Methyl 2-bromoacrylate (Intermediate) 
    
    
    
    Methyl 2-bromo-3-methoxypropanoate.[1]
  • Hydrolysis: Ester hydrolysis to the target acid.

Common Failure Modes:

  • Stalled Intermediate: Isolation of 2-bromoacrylate (elimination product) without subsequent methoxylation.[1]

  • Regio-Scrambling: Formation of 2-methoxy-3-bromo isomers (rare, but possible via direct

    
    ).
    
  • Polymerization: The acrylate intermediate is prone to polymerization if temperature is uncontrolled.[1]

Troubleshooting Modules (Q&A)

Module A: The "Elimination Trap" (Low Conversion to Methoxy Product)

User Question: I am treating Methyl 2,3-dibromopropanoate with NaOMe, but my GC-MS shows a large peak for Methyl 2-bromoacrylate and very little methoxy product. What is happening?

Technical Diagnosis: You are stuck in the "Elimination Trap."[1] The reaction proceeds via an elimination-addition mechanism.[1] The base (NaOMe) first eliminates HBr to form the conjugated ester (Methyl 2-bromoacrylate).[1] The second step—the Michael addition of methanol across the double bond—is reversible and kinetically slower than the elimination.[1]

Corrective Actions:

  • Thermodynamic Control: The Michael addition is favored at lower temperatures but requires sufficient time.[1] If you quench too early or run too hot, the equilibrium shifts back to the acrylate.[1]

    • Recommendation: Conduct the methoxylation at 0°C to 10°C initially, then allow to warm to room temperature slowly over 4–6 hours.

  • Base Stoichiometry: Ensure you are using a slight excess of Methanol (solvent/reagent) but control the base.[1] A massive excess of strong base can promote polymerization of the acrylate intermediate.[1]

  • Check pH: The Michael addition is base-catalyzed. If the reaction mixture becomes neutral (due to HBr consumption), the addition stops.[1] Maintain a catalytic amount of alkoxide.[1]

Module B: Impurity Profile (Double Substitution)

User Question: I see a significant impurity with a mass corresponding to Methyl 2,3-dimethoxypropanoate. How do I prevent this?

Technical Diagnosis: This is "Over-Methoxylation."[1] The bromine at the


-position (C2) is sterically hindered but can still undergo substitution if the conditions are too aggressive (high heat or high concentration of methoxide).

Corrective Actions:

  • Reduce Base Strength: Switch from solid NaOMe to a solution of

    
     (Triethylamine) or 
    
    
    
    in Methanol. These milder bases are sufficient to drive the elimination-addition without forcing the displacement of the
    
    
    -bromine.
  • Stepwise Addition: Do not dump all base at once. Add dropwise to keep the concentration of the nucleophile low relative to the substrate.[1]

Module C: Hydrolysis Issues (Loss of Bromine)

User Question: During the final hydrolysis of the ester to the acid, I am losing the bromine atom (forming 2-hydroxy-3-methoxypropanoic acid).

Technical Diagnosis:


-Halo acids are susceptible to hydrolysis (conversion to 

-hydroxy acids) under strong basic conditions, especially at elevated temperatures (Finkelstein-like conditions or direct

).[1]

Corrective Actions:

  • Acidic Hydrolysis: Avoid basic hydrolysis (saponification) if possible.[1] Use acid-catalyzed hydrolysis (e.g.,

    
     or 
    
    
    
    ,
    
    
    ).[1]
  • Mild Saponification: If you must use base, use

    
     in 
    
    
    
    at
    
    
    .[1] Lithium coordinates tightly to the carboxylate, often protecting the
    
    
    -position from further attack.[1]

Visualizing the Reaction Pathway

The following diagram illustrates the "Fork in the Road" where side reactions occur.

ReactionPath Start Methyl 2,3-dibromopropanoate Inter Intermediate: Methyl 2-bromoacrylate Start->Inter Base (Elimination of HBr) Target Target Ester: Methyl 2-bromo-3-methoxypropanoate Inter->Target MeOH (Michael Addition) Side1 Side Product A: Polymerized Acrylate Inter->Side1 High Temp / Radical Side2 Side Product B: Methyl 2,3-dimethoxypropanoate Target->Side2 Excess NaOMe (Over-substitution) Acid FINAL TARGET: 2-Bromo-3-methoxypropanoic acid Target->Acid Hydrolysis (H+)

Caption: Figure 1. Mechanistic pathway showing the critical intermediate (Methyl 2-bromoacrylate) and potential divergence into polymerization or over-substitution.

Validated Experimental Protocol

Objective: Synthesis of 2-Bromo-3-methoxypropanoic acid via Methyl Acrylate.

Phase 1: Bromination[2][3]
  • Charge: Methyl acrylate (1.0 equiv) in

    
     (DCM).
    
  • Add: Elemental Bromine (

    
    , 1.05 equiv) dropwise at 
    
    
    
    .
    • Observation: Decolorization of bromine indicates reaction progress.[1]

  • Workup: Wash with

    
     (aq) to remove excess bromine.[1] Concentrate to yield Methyl 2,3-dibromopropanoate .[1]
    
Phase 2: Methoxylation (The Critical Step)
  • Solvent: Dissolve the dibromide in anhydrous Methanol (

    
    ).
    
  • Base Addition: Add Triethylamine (

    
     equiv) dropwise at 
    
    
    
    .[1]
    • Why TEA? It is strong enough to induce elimination to the acrylate but sterically bulky, reducing the risk of direct

      
       at the 
      
      
      
      -position.
  • Reaction: Stir at

    
     for 2 hours, then warm to 
    
    
    
    for 4 hours.
    • Checkpoint: Monitor by TLC/GC.[1] Look for the disappearance of the acrylate intermediate.[1]

  • Workup: Evaporate methanol. Partition between

    
     and dilute 
    
    
    
    .[1] Dry organic layer.[1][2]
Phase 3: Hydrolysis[1]
  • Reagent: Dissolve ester in

    
    .
    
  • Condition: Heat to

    
     for 4–6 hours.
    
    • Note: Do not reflux vigorously to avoid decarboxylation.[1]

  • Isolation: Extract with Ethyl Acetate. Recrystallize from Hexane/EtOAc if solid, or distill if liquid (BP approx

    
     at high vacuum).[1]
    
Data Summary Table
ParameterSpecificationNote
Target MW 196.97 g/mol Monoisotopic mass
Boiling Point ~130°C (High Vac)Acid form decomposes near BP at atm pressure
Key NMR Signal

4.2-4.5 ppm (dd)
The

-proton (CH-Br)
Storage 2-8°C, DarkLight sensitive (C-Br bond lability)

References

  • PubChem. 2-Bromo-3-methoxybutanoic acid (Analogous Structure Data).[1][3] National Library of Medicine.[1] [Link][1]

  • PubChem. Methyl 2,3-dibromopropionate (Starting Material Data).[1] National Library of Medicine.[1] [Link][1]

  • Master Organic Chemistry. Elimination Reactions: E1 vs E2 Mechanisms. (Mechanistic grounding for acrylate formation).[1] [Link]

  • Google Patents. Process for bromination of alkoxy-propanes (US3824292A).[1] (Industrial context for bromination of ether-functionalized chains).[1][4]

  • Google Patents. Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile (CN101407474A).[1] (Demonstrates stability of methoxy groups during bromination/elimination sequences).

Sources

Purification of crude 2-Bromo-3-methoxypropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Purification of Crude 2-Bromo-3-methoxypropanoic Acid

Introduction: Understanding Your Molecule

Welcome to the technical support center. You are likely working with 2-Bromo-3-methoxypropanoic acid (CAS: 65090-78-0), a functionalized carboxylic acid often used as a building block for amino acid analogs (e.g., serine derivatives) or heterocycles.[1][2][3][4]

Before initiating purification, you must recognize the physical reality of this compound. Unlike its solid crystalline analogs, 2-Bromo-3-methoxypropanoic acid is typically a colorless to light yellow viscous liquid at room temperature [1][2].[2] If you are attempting to crystallize it like a standard amino acid intermediate, you will likely fail.

Critical Stability Warning: This molecule contains a beta-bromo substituent relative to the carboxyl group and an alpha-methoxy group.[2] It is prone to thermal elimination of HBr or methanol to form 2-bromoacrylic acid or methoxyacrylic acid derivatives upon excessive heating [3].[2] Avoid atmospheric distillation.

Module 1: Initial Assessment & Diagnostics[2]

Q: My crude product is a dark brown oil. Is this recoverable? A: Dark coloration usually indicates oxidative degradation or polymerization of acrylate byproducts. The target acid itself should be pale yellow.

  • Action: Perform a Thin Layer Chromatography (TLC) check immediately.

    • Mobile Phase: 5% Methanol in Dichloromethane (DCM) with 1% Acetic Acid (to suppress tailing).

    • Visualization: Iodine stain or KMnO4 (bromine compounds often don't fluoresce strongly under UV unless conjugated).[2]

    • Target Spot: The acid will be polar (lower Rf). Neutral impurities (esters, unreacted dibromoalkanes) will be near the solvent front.

Q: How do I distinguish the product from the starting material (likely methyl 2,3-dibromopropionate or similar) by NMR? A: Use the methoxy signal as your beacon.

  • Target (2-Bromo-3-methoxy-): Look for a sharp singlet for

    
     around 3.4–3.5 ppm .[2] The chiral center at C2 makes the C3 protons diastereotopic, often appearing as a multiplet or distinct doublets of doublets (dd) around 3.6–3.9 ppm .
    
  • Impurity (2,3-Dibromo-): Lacks the methoxy singlet.[2] The protons will shift significantly downfield due to the second bromine.

  • Impurity (Acrylate): Look for vinylic protons between 5.5–6.5 ppm .[2] If these exist, you have elimination byproducts.

Module 2: The Purification Protocol (Acid-Base Extraction)

Q: Distillation caused decomposition. What is the standard purification method? A: Because of the high boiling point (~257°C at 760 mmHg [2]) and thermal instability, Acid-Base Extraction is the gold standard for purifying this compound from neutral precursors (esters) and non-acidic byproducts.

Protocol: The "Cold-Swing" Extraction Prerequisites: DCM, Sat. NaHCO3, 1M HCl, Brine, MgSO4.

  • Dissolution: Dissolve crude oil in DCM (10 mL per gram of crude).

  • Acid Wash (Optional): Wash with 1M HCl once to remove any amine catalysts (if used in synthesis).

  • The Critical Separation (Base Extraction):

    • Extract the DCM layer with Saturated NaHCO3 (3x).

    • Chemistry: The target acid (

      
      ) becomes the salt (
      
      
      
      ) and moves to the Aqueous Layer .[2]
    • Impurities: Unreacted esters (methyl 2-bromo-3-methoxypropionate), dibromo-esters, and neutral polymers remain in the Organic Layer .[2]

    • Keep the Aqueous Layer! (A common rookie mistake is discarding it).

  • The Return (Acidification):

    • Cool the aqueous layer to 0-5°C (ice bath) to prevent heat-induced elimination during acidification.[2]

    • Slowly add concentrated HCl or 6M HCl until pH < 1. The solution should turn cloudy as the free acid oils out.

  • Final Isolation:

    • Extract the acidic aqueous layer with fresh DCM (3x).

    • Dry combined organics over anhydrous

      
      .
      
    • Concentrate in vacuo at <40°C .

Visualizing the Workflow:

ExtractionWorkflow Start Crude Mixture (Acid + Esters + Impurities) DCM Dissolve in DCM Start->DCM Bicarb Extract with Sat. NaHCO3 DCM->Bicarb Split1 Phase Separation Bicarb->Split1 OrgLayer1 Organic Layer 1 (Contains Neutral Esters/Polymers) Split1->OrgLayer1 AqLayer1 Aqueous Layer 1 (Contains Target as Sodium Salt) Split1->AqLayer1 Discard1 DISCARD (Or analyze for neutral impurities) OrgLayer1->Discard1 Acidify Acidify with HCl to pH < 1 (Cool to 0°C) AqLayer1->Acidify Extract2 Extract with fresh DCM Acidify->Extract2 Split2 Phase Separation Extract2->Split2 AqLayer2 Aqueous Layer 2 (Salts/Waste) Split2->AqLayer2 OrgLayer2 Organic Layer 2 (Contains Pure Acid) Split2->OrgLayer2 AqLayer2->Discard1 Dry Dry (MgSO4) & Evaporate (<40°C) OrgLayer2->Dry Final Pure 2-Bromo-3-methoxypropanoic acid (Liquid/Low Melt Solid) Dry->Final

Caption: Figure 1.[2][5][6] Acid-Base extraction logic for separating carboxylic acids from neutral ester precursors.

Module 3: Advanced Purification (Chromatography)

Q: The extraction didn't work; I still have a regioisomer or a stubborn impurity. Can I column it? A: Yes, but silica gel is acidic and can cause streaking or degradation of sensitive acids. You must modify the silica.

Protocol: Acidified Silica Column

  • Stationary Phase: Silica Gel 60 (230-400 mesh).[2]

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient 9:1 to 1:1) + 1% Acetic Acid .

    • Why Acetic Acid? It protonates the silanols on the silica surface, preventing the target acid from sticking (tailing) and ensuring a tight band.

  • Loading: Load as a concentrated solution in DCM. Do not dry-load on silica if heating is required to evaporate the solvent.

Data Table: Physical Properties & Handling

PropertyValueNote
Appearance Colorless to Light Yellow LiquidMay solidify if highly pure and stored at -20°C [1].[2]
Boiling Point ~257°C (760 mmHg)Do not distill at atm pressure. Decomposition risk.
pKa ~2.59 (Predicted)Stronger acid than propionic acid due to Br/OMe induction [2].
Density ~1.677 g/cm³Denser than water; organic layer will be on bottom in extraction.
Storage 2-8°C, Inert Gas (Ar/N2)Hygroscopic and light sensitive.

Module 4: Common Pitfalls & Troubleshooting

Q: I see a solid precipitate forming in my oil during storage. A: This could be the actual crystallization of the product (good!) or paraformaldehyde formation if the methoxy group degrades (bad).

  • Test: Take a small amount and add NaHCO3. If it dissolves with fizzing, it is likely your acid crystallizing. If insoluble, it is a polymer.

Q: Can I use vacuum distillation? A: Only if you have a high-vacuum setup (< 1 mmHg).[2]

  • Guideline: At 0.5 mmHg, the boiling point will drop to a manageable ~80-100°C. Keep the bath temperature below 110°C to prevent the elimination reaction shown below.

Degradation Target 2-Bromo-3-methoxypropanoic acid Heat Heat (>120°C) or Strong Base Target->Heat Product1 2-Bromoacrylic acid (Polymerizes) Heat->Product1 Byproduct Methanol Heat->Byproduct

Caption: Figure 2. Thermal degradation pathway via elimination of methanol.

References

  • ChemicalBook. (2025).[1][2][4] 2-Bromo-3-methoxypropionic acid Properties and Suppliers. Retrieved from [2]

  • ChemSynthesis. (2025).[2][7] 2-bromo-3-methoxypropanoic acid - Synthesis and Physical Properties. Retrieved from [2]

  • Gurunadham, G., & Madhusudhan Raju, R. (2015).[5] New and alternate synthesis of lacosamide. Journal of Chemical and Pharmaceutical Research, 7(7), 1080-1083.[5] (Describes synthesis via methyl 2,3-dibromopropionate and methoxide). Retrieved from [2]

Sources

Technical Support Center: Preventing Racemization in Reactions with 2-Bromo-3-methoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for stereochemical control. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 2-Bromo-3-methoxypropanoic acid in their synthetic routes. Maintaining the stereochemical integrity of this chiral building block is paramount for achieving desired biological activity and avoiding costly purification challenges. This document provides in-depth troubleshooting advice and validated protocols to help you navigate and prevent racemization during your experiments.

Section 1: Understanding the Enemy: Mechanisms of Racemization

Before we can prevent racemization, we must first understand the chemical pathways that lead to the loss of stereochemical purity. For a chiral α-bromo acid like 2-Bromo-3-methoxypropanoic acid, there are two primary culprits.

FAQ 1: What is racemization and why is it a critical issue?

Answer: Racemization is the process of converting an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers (a racemate).[1][2] This results in a total loss of optical activity. In drug development, different enantiomers of a chiral molecule can have drastically different pharmacological, metabolic, and toxicological profiles. Therefore, preventing racemization is not just a matter of yield, but a critical component of safety and efficacy.

FAQ 2: What are the primary pathways that cause racemization with my α-bromo acid?

Answer: The loss of stereochemistry at the α-carbon of 2-Bromo-3-methoxypropanoic acid typically occurs through one of two mechanisms:

  • α-Deprotonation via Enolate Formation: The hydrogen atom on the carbon bearing the bromine (the α-carbon) is acidic due to its proximity to the electron-withdrawing carbonyl group.[3] In the presence of a base, this proton can be removed to form a planar, achiral enolate intermediate.[1][2][4] When this intermediate is reprotonated (or reacts with an electrophile), it can do so from either face of the planar system, leading to a 50:50 mixture of R and S enantiomers.[1][4]

Caption: Mechanism 1: Racemization via α-Deprotonation and Enolate Formation.

  • SN1 Substitution via Carbocation Intermediate: A unimolecular substitution (SN1) reaction involves the spontaneous departure of the leaving group (bromide) in a slow, rate-determining step to form a carbocation intermediate.[5][6] This carbocation is sp²-hybridized and planar. The incoming nucleophile can then attack this flat intermediate from either the top or bottom face with equal probability, resulting in a racemic mixture of substitution products.[7][8][9]

SN2_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A Dissolve Substrate in Polar Aprotic Solvent (e.g., THF, DMF) B Cool to Low Temp (e.g., 0 °C) A->B C Add Strong Nucleophile (e.g., NaN3, KCN) Dropwise B->C D Stir at Low Temp Monitor by TLC/LC-MS C->D E Aqueous Workup & Extraction D->E F Purify by Column Chromatography E->F G Confirm Stereochemistry (Chiral HPLC, Polarimetry) F->G

Caption: Workflow for a Stereoinvertive SN2 Reaction.

Protocol 1: General Procedure for SN2 Substitution with Inversion

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add enantiomerically pure 2-Bromo-3-methoxypropanoic acid (1.0 eq).

  • Solvent Addition: Dissolve the substrate in a suitable volume of anhydrous polar aprotic solvent (e.g., THF, DMF, 20 mL/mmol).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Nucleophile Addition: Add the strong nucleophile (1.1 - 1.5 eq) portion-wise or as a solution in the same solvent, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the mixture at 0 °C for 1-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quenching & Workup: Carefully quench the reaction with a suitable aqueous solution (e.g., saturated NH₄Cl). Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).

  • Purification & Analysis: Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography. Confirm the enantiomeric excess (e.e.) of the inverted product using chiral HPLC or polarimetry.

Strategy 2: Neighboring Group Participation (NGP) for Retention of Configuration

This is a more sophisticated strategy that takes advantage of the unique structure of 2-Bromo-3-methoxypropanoic acid. The oxygen of the methoxy group can act as an internal nucleophile.

Causality: The methoxy group's lone pair of electrons can attack the α-carbon in an intramolecular SN2 reaction, displacing the bromide and forming a strained, three-membered cyclic oxonium ion intermediate. [10][11]This first step proceeds with inversion. The external nucleophile then attacks this activated intermediate, opening the ring. This second attack is also an SN2 reaction, causing a second inversion. The net result of two consecutive inversions is an overall retention of the original stereochemistry. [10]This pathway is often kinetically faster than the direct intermolecular SN2 reaction. [11]

Caption: Mechanism of Neighboring Group Participation (NGP).

Protocol 2: General Procedure to Promote NGP with Retention

  • Setup: As in Protocol 1, use a flame-dried flask under an inert atmosphere with 2-Bromo-3-methoxypropanoic acid (1.0 eq).

  • Solvent: Dissolve the substrate in a less polar, non-nucleophilic solvent (e.g., Dichloromethane, Toluene).

  • Conditions: This reaction is often promoted by a Lewis acid or a silver salt (e.g., Ag₂O, AgBF₄) to assist in removing the bromide, rather than a strong base. Add the promoter (e.g., Ag₂O, 1.1 eq).

  • Nucleophile Addition: Add a neutral or weakly basic nucleophile (1.1 - 1.5 eq).

  • Reaction: Stir at room temperature or with gentle heating (40 °C), monitoring by TLC/LC-MS. NGP is often kinetically facile.

  • Workup: Upon completion, filter the reaction mixture (e.g., through Celite to remove silver salts) and concentrate. Perform a standard aqueous workup.

  • Purification & Analysis: Purify by chromatography and confirm the e.e. of the retained product by chiral HPLC.

Strategy 3: The Ester Protection Approach (Most Robust)

Often, the most reliable way to prevent racemization is to temporarily modify the molecule to remove the problematic acidic α-proton. Converting the carboxylic acid to an ester is an excellent way to achieve this.

Causality: By converting the -COOH group to a -COOR group (e.g., -COOMe), you significantly reduce the acidity of the α-proton. The resulting α-bromo ester is much less susceptible to base-catalyzed enolization. You can then perform the SN2 substitution on the ester under standard conditions (Protocol 1), and subsequently hydrolyze the ester back to the carboxylic acid with minimal risk of racemization at the now-unactivated α-center.

Protocol 3: Two-Step Ester Protection Strategy

Part A: Esterification

  • Dissolve 2-Bromo-3-methoxypropanoic acid (1.0 eq) in Methanol (as solvent and reagent).

  • Add a catalytic amount of a strong acid (e.g., a few drops of conc. H₂SO₄).

  • Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

  • Cool, neutralize the acid with a mild base (e.g., NaHCO₃ solution), and extract the methyl ester product. Purify if necessary.

Part B: Nucleophilic Substitution and Deprotection

  • Using the purified methyl 2-bromo-3-methoxypropanoate, perform the SN2 substitution as described in Protocol 1 .

  • After purifying the substituted ester product, hydrolyze the ester. This is typically done using aqueous base (e.g., LiOH in THF/H₂O) followed by careful acidic workup (e.g., with 1M HCl) to protonate the carboxylate.

  • Extract the final carboxylic acid product and confirm its enantiomeric purity.

Section 4: Summary of Strategies
StrategyKey PrincipleExpected Stereochemical OutcomeIdeal Conditions
Direct SN2 Bimolecular, concerted backside attackInversion Strong nucleophile, polar aprotic solvent, low temperature.
Neighboring Group Participation (NGP) Two sequential intramolecular/intermolecular SN2 stepsRetention Non-polar solvent, neutral/weak nucleophile, possible Lewis acid/Ag⁺ promoter.
Ester Protection Temporarily remove acidic α-proton to block enolizationInversion (from the SN2 step)Two-step process: Esterification, then SN2 on the ester, followed by hydrolysis.

By understanding the mechanisms of racemization and proactively selecting a strategy that favors a stereospecific pathway, you can ensure the successful incorporation of 2-Bromo-3-methoxypropanoic acid into your synthetic targets with high fidelity.

References
  • AK Lectures. (2016). Racemization of Carbonyl Compounds. Available at: [Link]

  • Study.com. (n.d.). Racemization Overview, Mechanism & Examples. Available at: [Link]

  • Wikipedia. (n.d.). Racemization. Available at: [Link]

  • Sketchy. (n.d.). Reactions at the Alpha Carbon of Carbonyls. Available at: [Link]

  • Google Patents. (1986). EP0173921B1 - Process for the racemization of an alpha-amino acid.
  • Phatake, R. (2014). Esterification of 2-bromo-3-phenylpropanoic acid ; methyl 2-bromo-3-phenylpropanoate. ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2024). Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. Available at: [Link]

  • Dalal Institute. (n.d.). The Neighbouring Group Mechanisms. Available at: [Link]

  • Chemistry LibreTexts. (2020). 4.5: Stereochemistry of reactions. Available at: [Link]

  • Chemistry LibreTexts. (2023). 3.2: Neighboring Group Participation. Available at: [Link]

  • US, C. (n.d.). Carboxylic Acids Sn1 Sn2 Us. Available at: [Link]

  • Chad's Prep. (2020). 7 SN1 vs SN2 Reactions. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2020). 7.12: Comparison of SN1 and SN2 Reactions. Available at: [Link]

  • ResearchGate. (2025). Stereochemistry in Organic Molecules: Concepts, Analytical Methods, and Pharmaceutical Applications. Available at: [Link]

  • Wikipedia. (n.d.). Neighbouring group participation. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in 2-Bromo-3-methoxypropanoic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for low conversion rates in reactions involving 2-Bromo-3-methoxypropanoic acid. The following content is structured in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Question 1: My nucleophilic substitution reaction with 2-Bromo-3-methoxypropanoic acid is showing low conversion. What are the primary factors I should investigate?

Low conversion in nucleophilic substitution reactions with 2-Bromo-3-methoxypropanoic acid can often be attributed to a few key factors inherent to the substrate's structure and the reaction conditions. The reaction is typically expected to proceed via an S(_N)2 mechanism. The rate of S(_N)2 reactions is sensitive to steric hindrance, the strength of the nucleophile, the nature of the leaving group, and the solvent system used.[1][2]

Primary Investigative Steps:

  • Assess Steric Hindrance: The methoxy group at the β-carbon (C3) can sterically hinder the backside attack of the nucleophile on the α-carbon (C2) where the bromine is located.[2][3] This is a crucial factor to consider, especially with bulky nucleophiles. The addition of substituents on carbons adjacent to the electrophilic carbon can significantly decrease the rate of a nucleophilic substitution reaction.[2]

  • Evaluate Nucleophile Strength: The rate of an S(_N)2 reaction is directly proportional to the concentration and strength of the nucleophile.[1][4] Weak nucleophiles will react sluggishly.

  • Re-evaluate Solvent Choice: The solvent plays a critical role in solvating the nucleophile. Polar aprotic solvents are generally preferred for S(N)2 reactions as they do not solvate the nucleophile as strongly as polar protic solvents, leaving it more available to attack the electrophile.

  • Consider Reaction Temperature: In general, increasing the reaction temperature can lead to a higher reaction rate and improved conversion.[5][6] However, this must be balanced against the potential for increased side reactions or degradation of the starting material or product.

Question 2: I am using an amine as a nucleophile and observing very low product yield. Why is this happening and what can I do?

When using amine nucleophiles with 2-Bromo-3-methoxypropanoic acid, the low yield is often due to an acid-base reaction competing with the desired nucleophilic substitution. The carboxylic acid proton is acidic, and the amine is basic. This can lead to the deprotonation of the carboxylic acid, forming a carboxylate anion. This anion is much less electrophilic, and the protonated amine is no longer nucleophilic, effectively halting the desired reaction.

Troubleshooting Strategy:

  • Protect the Carboxylic Acid: The most effective solution is to protect the carboxylic acid group, typically by converting it to an ester (e.g., a methyl or ethyl ester). The ester is not acidic and will not interfere with the amine nucleophile. After the substitution reaction is complete, the ester can be hydrolyzed back to the carboxylic acid. A common method for esterification is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.[7]

  • Use a Coupling Agent: For direct amide formation, using a coupling agent like dicyclohexylcarbodiimide (DCC) is recommended. DCC activates the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating the nucleophilic attack by the amine.[8]

Question 3: Could the 2-Bromo-3-methoxypropanoic acid be degrading under my reaction conditions?

Yes, degradation is a possibility, especially under harsh conditions. While α-bromo carboxylic acids are generally stable, they can undergo side reactions.

Potential Degradation Pathways:

  • Elimination: Under basic conditions, particularly with a sterically hindered base, an E2 elimination reaction can compete with the S(_N)2 substitution, leading to the formation of 2-methoxyacrylic acid. Elevated temperatures can also favor elimination reactions.

  • Decarboxylation: While less common for this specific structure, α-halo acids can be susceptible to decarboxylation under certain conditions, particularly if the resulting carbanion is stabilized.

  • Hydrolysis: If water is present in the reaction mixture, especially with heating, the bromine can be displaced by a hydroxyl group, forming 2-hydroxy-3-methoxypropanoic acid.

To minimize degradation, it is advisable to use the mildest reaction conditions possible that still afford a reasonable reaction rate. This includes using the optimal temperature and avoiding excessively strong bases where possible.

Workflow for Troubleshooting Low Conversion

Below is a systematic workflow to diagnose and resolve low conversion rates in your 2-Bromo-3-methoxypropanoic acid reactions.

Troubleshooting_Workflow start Low Conversion Observed check_purity Verify Purity of Starting Material (2-Bromo-3-methoxypropanoic acid) start->check_purity check_nucleophile Evaluate Nucleophile check_purity->check_nucleophile nucleophile_strength Is the nucleophile strong enough? check_nucleophile->nucleophile_strength check_conditions Review Reaction Conditions conditions_solvent Is the solvent appropriate? (Polar Aprotic?) check_conditions->conditions_solvent analyze_side_products Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) side_products_detected Side products detected? analyze_side_products->side_products_detected nucleophile_sterics Is the nucleophile too bulky? nucleophile_strength->nucleophile_sterics Yes increase_nucleophilicity Increase Nucleophilicity (e.g., use conjugate base) nucleophile_strength->increase_nucleophilicity No nucleophile_sterics->check_conditions No change_nucleophile Use a smaller nucleophile nucleophile_sterics->change_nucleophile Yes conditions_temp Is the temperature optimal? conditions_solvent->conditions_temp Yes change_solvent Switch to a polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile) conditions_solvent->change_solvent No conditions_conc Are concentrations adequate? conditions_temp->conditions_conc Yes optimize_temp Optimize Temperature (stepwise increase) conditions_temp->optimize_temp No conditions_conc->analyze_side_products Yes increase_conc Increase concentration of reactants conditions_conc->increase_conc No identify_side_products Identify Side Products (e.g., elimination, hydrolysis) side_products_detected->identify_side_products Yes solution Improved Conversion side_products_detected->solution No increase_nucleophilicity->check_conditions change_nucleophile->check_conditions change_solvent->conditions_temp optimize_temp->conditions_conc increase_conc->analyze_side_products modify_conditions Modify conditions to suppress side reactions identify_side_products->modify_conditions modify_conditions->solution Reaction_Pathways Reactant 2-Bromo-3-methoxypropanoic acid + Nucleophile (Nu:) SN2_Product S(N)2 Product (Substitution) Reactant->SN2_Product Backside Attack (Favored by strong, non-bulky Nu: and polar aprotic solvent) E2_Product E2 Product (Elimination) Reactant->E2_Product Proton Abstraction (Favored by strong, bulky bases and higher temperatures)

Caption: Competing S(_N)2 and E2 reaction pathways.

Experimental Protocols

Protocol 1: Esterification of 2-Bromo-3-methoxypropanoic acid (Amine Nucleophile Prerequisite)

This protocol is recommended before reacting with a basic nucleophile like an amine to prevent acid-base side reactions.

  • Dissolution: Dissolve 2-Bromo-3-methoxypropanoic acid (1.0 eq.) in methanol (5-10 volumes).

  • Acid Catalyst: Cool the solution to 0 °C and slowly add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid, 0.05-0.1 eq.).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete conversion to the methyl ester.

  • Work-up: Quench the reaction by slowly adding a saturated sodium bicarbonate solution until the pH is neutral.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude methyl 2-bromo-3-methoxypropanoate can then be used in the subsequent nucleophilic substitution step.

Protocol 2: General Nucleophilic Substitution (Non-basic Nucleophile)

This protocol is a general starting point for nucleophiles that are not strongly basic.

  • Setup: In a round-bottom flask, dissolve 2-Bromo-3-methoxypropanoic acid (1.0 eq.) in a polar aprotic solvent (e.g., DMF or acetonitrile, 5-10 volumes).

  • Nucleophile Addition: Add the nucleophile (1.1-1.5 eq.). If the nucleophile is a salt (e.g., NaN(_3), NaCN), ensure it is finely powdered and dry.

  • Heating: Heat the reaction mixture to a moderate temperature (start with 50 °C) and monitor the progress by TLC or LC-MS.

  • Optimization: If the reaction is slow, incrementally increase the temperature by 10 °C intervals, monitoring for both product formation and the appearance of side products.

  • Work-up and Purification: Once the reaction is complete, cool the mixture, perform an appropriate aqueous work-up, and purify the product, typically by column chromatography or recrystallization.

References

  • ChemSynthesis. (2026). 2-bromo-3-methoxypropanoic acid. Retrieved from [Link]

  • Ashenhurst, J. (2012). The SN2 Reaction Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-bromocarboxylic acids and derivatives. Retrieved from [Link]

  • Polymer Innovation Blog. (2025). The Impact of Conversion on the Glass Transition Temperature – Part Three: More On Tg versus Conversion. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Retrieved from [Link]

  • Ashenhurst, J. (2025). The Hell–Volhard–Zelinsky Reaction. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid. Retrieved from [Link]

  • Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 11.4: The SN1 Reaction. Retrieved from [Link]

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     Reactions. Retrieved from [Link]
    
  • Kastratovic, V., Radulović, M., & Kastratović, K. (2022). Influence of temperature on the conversion of propanoic acid into propyl propanoate. ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Tutor. (2022). Can You Solve These SN2 Problems? [Video]. YouTube. Retrieved from [Link]

  • Linder, M., Goldstein, T., & Steinfeld, A. (2022). Impact of Partial Pressure, Conversion, and Temperature on the Oxidation Reaction Kinetics of Cu2O to CuO in Thermochemical Energy Storage. MDPI. Retrieved from [Link]

  • ResearchGate. (2025). How Alkyl Halide Structure Affects E2 and S(N)2 Reaction Barriers. Retrieved from [Link]

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  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • ChemSpider. (n.d.). Esterification of 2-bromo-3-phenylpropanoic acid. Retrieved from [Link]

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  • ResearchGate. (n.d.). Effect of temperature on reaction conversion. Retrieved from [Link]

  • Zhang, J., et al. (2023). Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY. PubMed Central. Retrieved from [Link]

  • Theunissen, J. H., et al. (2015). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): Analysis of phase I metabolism with hepatocytes of six species including human. ResearchGate. Retrieved from [Link]

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Navigating Catalyst Selection for 2-Bromo-3-methoxypropanoic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for optimizing reactions with 2-Bromo-3-methoxypropanoic acid. This guide is designed to provide you, as a senior application scientist, with in-depth technical insights and practical troubleshooting advice to streamline your experimental workflows. We understand the nuances of working with functionalized alkyl halides and have structured this guide in a question-and-answer format to directly address the challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction types catalyzed for 2-Bromo-3-methoxypropanoic acid?

A1: 2-Bromo-3-methoxypropanoic acid is a versatile building block amenable to several catalytic transformations. The primary reaction pathways include:

  • Nucleophilic Substitution: The bromine atom at the α-position to the carboxylic acid is a good leaving group, making it susceptible to substitution by various nucleophiles. This is a key reaction for introducing new functionalities.

  • Cross-Coupling Reactions: Palladium- and copper-based catalysts are frequently employed to form new carbon-carbon or carbon-heteroatom bonds.

  • Esterification: The carboxylic acid moiety can be readily esterified, often under acidic catalysis, to protect the acid or to generate derivatives with altered physicochemical properties.

  • Dehydrobromination: Elimination of hydrogen bromide can lead to the formation of an α,β-unsaturated carboxylic acid, a valuable synthetic intermediate.

Q2: How does the methoxy group at the 3-position influence catalyst selection and reactivity?

A2: The methoxy group at the β-position can exert both steric and electronic effects, which should be considered when selecting a catalyst. Electronically, the oxygen atom can influence the electron density at the reaction center. This can be particularly relevant in transition metal-catalyzed reactions where the catalyst's electronic properties need to be compatible with the substrate.[1][2][3] Sterically, the methoxy group can hinder the approach of bulky catalysts or reagents to the reaction site. For instance, in palladium-catalyzed cross-coupling reactions, the choice of ligand is crucial to accommodate the steric bulk and achieve efficient catalysis.[1][3][4]

Troubleshooting Guides

Nucleophilic Substitution (e.g., Amination)

Problem: Low yield or no reaction when attempting to substitute the bromine with a primary amine.

Potential Causes & Solutions:

  • Inappropriate Catalyst System: For C-N bond formation with alkyl bromides, particularly those with additional functional groups, a well-chosen catalyst is critical. Standard SN2 conditions might be sluggish.

    • Recommended Catalyst Systems: Consider palladium-based systems like the Buchwald-Hartwig amination catalysts. Ligands such as BrettPhos and RuPhos have shown broad applicability for coupling primary amines with aryl and heteroaryl halides and can be effective for alkyl halides as well.[5] For base-sensitive substrates, copper-catalyzed systems with anionic N1,N2-diarylbenzene-1,2-diamine ligands can be effective.[6]

    • Experimental Protocol: A general starting point for a Buchwald-Hartwig amination would involve a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand, and a base (e.g., NaOt-Bu or Cs₂CO₃) in an inert solvent like toluene or dioxane.[7][8]

  • Catalyst Deactivation: The carboxylic acid moiety or the amine substrate itself can sometimes coordinate to the metal center and inhibit catalysis.

    • Troubleshooting:

      • Protecting the Carboxylic Acid: Temporarily protecting the carboxylic acid as an ester can prevent its interference with the catalyst.

      • Ligand Choice: Employing bulky, electron-rich ligands can often prevent the formation of inactive catalyst complexes.[9]

  • Side Reactions: Elimination (dehydrobromination) can compete with substitution, especially with stronger, bulkier bases or at elevated temperatures.

    • Troubleshooting:

      • Base Selection: Use a non-nucleophilic, moderately strong base.

      • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Workflow for Optimizing Nucleophilic Amination:

Caption: Decision workflow for troubleshooting low yields in the amination of 2-bromo-3-methoxypropanoic acid.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura Reaction)

Problem: Inefficient coupling of 2-Bromo-3-methoxypropanoic acid (or its ester) with a boronic acid.

Potential Causes & Solutions:

  • Suboptimal Catalyst/Ligand Combination: The success of a Suzuki-Miyaura coupling heavily relies on the palladium source and the phosphine ligand. For alkyl bromides, ligands that are both bulky and electron-rich are generally preferred.

    • Recommended Catalyst Systems: A common starting point is a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a ligand such as SPhos, XPhos, or RuPhos.[10] For challenging couplings, catalyst systems based on phosphite or phosphine oxide ligands might also be effective.[11]

    • Experimental Protocol: A typical procedure involves the aryl halide, boronic acid, a base (commonly K₂CO₃, K₃PO₄, or Cs₂CO₃), the palladium catalyst, and the ligand in a suitable solvent (e.g., toluene, dioxane, or DMF) heated under an inert atmosphere.[12]

  • Catalyst Poisoning: Impurities in the starting materials or reagents can act as catalyst poisons. Common poisons for palladium catalysts include sulfur compounds, and coordinating functional groups.[9]

    • Troubleshooting:

      • Purify Reagents: Ensure the purity of the boronic acid, base, and solvent.

      • Inert Atmosphere: Thoroughly degas the reaction mixture and maintain a strict inert atmosphere (argon or nitrogen) to prevent oxidation of the Pd(0) active species.

  • Competing Side Reactions: Homocoupling of the boronic acid and debromination of the starting material are common side reactions.

    • Troubleshooting:

      • Stoichiometry: Carefully control the stoichiometry of the reactants.

      • Temperature and Reaction Time: Optimize the reaction temperature and time to favor the cross-coupling pathway.

Data Summary for Catalyst Screening in a Model Suzuki-Miyaura Coupling:

Catalyst System (Pd Source/Ligand)BaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂ / SPhosK₃PO₄Toluene10085
Pd₂(dba)₃ / XPhosCs₂CO₃Dioxane11092
Pd(PPh₃)₄K₂CO₃DMF9045

Catalytic Cycle of the Suzuki-Miyaura Reaction:

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (R-Br) PdII_R_Br R-Pd(II)L2-Br Pd0->PdII_R_Br R-Br Transmetalation Transmetalation (R'-B(OR)2) PdII_R_Rprime R-Pd(II)L2-R' PdII_R_Br->PdII_R_Rprime R'-B(OR)2 Base PdII_R_Rprime->Pd0 R-R' RedElim Reductive Elimination Product R-R'

Caption: A simplified representation of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Esterification

Problem: Slow or incomplete esterification of the carboxylic acid.

Potential Causes & Solutions:

  • Insufficiently Active Catalyst: While strong mineral acids like sulfuric acid are effective, they can sometimes lead to side reactions.

    • Alternative Catalysts: Solid acid catalysts such as sulfonic acid-functionalized silica or Amberlyst resins can be highly effective and offer the advantage of easier product purification.[13][14] For milder conditions, enzymatic catalysis with lipases can be an excellent option, particularly for achieving high selectivity.[8]

    • Experimental Protocol: For a solid acid catalyzed esterification, the carboxylic acid and alcohol can be heated with the catalyst, often with removal of water to drive the equilibrium towards the product.[15]

  • Equilibrium Limitation: Esterification is a reversible reaction. The water produced as a byproduct can hydrolyze the ester back to the starting materials.

    • Troubleshooting:

      • Water Removal: Use a Dean-Stark apparatus or add a dehydrating agent to remove water as it is formed.

      • Excess Reagent: Use a large excess of the alcohol to shift the equilibrium towards the ester product.

References

  • Buchwald, S. L., & Mauger, C. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(1), 57-68.
  • Fors, B. P., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 131(36), 12892–12893.
  • Guram, A. S., & Buchwald, S. L. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(1), 1-5.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • Organic Chemistry Portal. Suzuki Coupling.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Toda, Y., et al. (2019). Methoxy Groups Increase Reactivity of Bifunctional Tetraarylphosphonium Salt Catalysts for Carbon Dioxide Fixation: A Mechanistic Study. The Journal of Organic Chemistry, 84(23), 15578-15589.
  • MDPI. (2020).
  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Amination of Aryl Halides with Primary Aliphatic Amines. Journal of the American Chemical Society, 124(50), 14844–14845.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • Varma, M. N., & Madras, G. (2007). Esterification of lauric acid with methanol in the presence of solid acid catalysts. Industrial & Engineering Chemistry Research, 46(1), 13-17.
  • ResearchGate. (2025). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine)
  • ResearchGate. (2025). Ortho-Methoxy Group as a Mild Inhibitor of the Reactions Between Carboxylic Acid and Phenols.
  • ResearchGate. (2025). Reusability test of amylase@Cu for the Michael addition of 2‐bromo....
  • Surry, D. S., & Buchwald, S. L. (2010). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Organic Letters, 12(18), 4112–4115.
  • Chemical Science. (2017).
  • Maiti, D., et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(1), 57-68.
  • Master Organic Chemistry. (2017).
  • Arnold, F. H. (2024). Stereospecific Enzymatic Conversion of Boronic Acids to Amines.
  • Wang, C., et al. (2022). Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. Molecules, 27(3), 941.
  • Nagashima, H., et al. (2017). Efficient Flow Fischer Esterification of Carboxylic Acids with Alcohols Using Sulfonic Acid-Functionalized Silica as Supported Catalyst. Journal of Flow Chemistry, 7(2), 63-66.
  • Organic & Biomolecular Chemistry. (2013).
  • ResearchGate. (2025).
  • Dong, G. (2022). Ortho-C–H Methoxylation of Aryl Halides Enabled by a Polarity Reversed N–O Reagent.
  • National Institutes of Health. (2022).
  • MDPI. (2017). Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121).
  • ResearchGate. (2025). A comparative study of solid carbon acid catalysts for the esterification of free fatty acids for biodiesel production. Evidence for the leaching of colloidal carbon.
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  • Journal of the Chemical Society B. (1969). Base catalysis of nucleophilic aromatic substitution.
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Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of 2-Bromo-3-methoxypropanoic Acid: An NMR-Centric Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized small molecules is a cornerstone of chemical research and development. This guide provides an in-depth technical comparison of analytical techniques for the characterization of 2-Bromo-3-methoxypropanoic acid, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. While this molecule serves as our central topic, the principles and methodologies discussed herein are broadly applicable to the structural elucidation of a wide array of small organic compounds.

The Analytical Challenge: Beyond the Molecular Formula

2-Bromo-3-methoxypropanoic acid (C₄H₇BrO₃) presents a seemingly straightforward structure. However, its isomeric possibilities and the influence of its electron-withdrawing groups (bromine and carboxylic acid) and an electron-donating group (methoxy) on the molecule's electronic environment necessitate a robust analytical approach for definitive characterization. This guide will dissect the utility of NMR spectroscopy in providing a detailed portrait of this molecule and compare its performance with other common analytical techniques.

Core Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the preeminent technique for the structural elucidation of organic molecules in solution. Its power lies in its ability to probe the chemical environment of individual nuclei, providing information on connectivity, stereochemistry, and even intermolecular interactions.

Predicted ¹H NMR Spectrum of 2-Bromo-3-methoxypropanoic Acid
  • Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically in the range of 10-13 ppm. This significant downfield shift is due to the acidic nature of the proton and its involvement in hydrogen bonding.

  • Methine Proton (-CH(Br)-): A triplet, located in the range of 4.0-4.5 ppm. The downfield shift is attributed to the deshielding effect of the adjacent electronegative bromine atom. It will be split into a triplet by the two adjacent protons of the methylene group.

  • Methylene Protons (-CH₂-O-): A doublet, expected to appear between 3.5 and 4.0 ppm. These protons are deshielded by the adjacent oxygen atom. They will be split into a doublet by the neighboring methine proton.

  • Methoxy Protons (-OCH₃): A sharp singlet, typically found around 3.3-3.6 ppm. This signal is a singlet as there are no adjacent protons to cause splitting.

Predicted ¹H NMR Data for 2-Bromo-3-methoxypropanoic Acid
Proton Type Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
-COOH10.0 - 13.0Broad Singlet1H
-CH(Br)-4.0 - 4.5Triplet1H
-CH₂-O-3.5 - 4.0Doublet2H
-OCH₃3.3 - 3.6Singlet3H
Predicted ¹³C NMR Spectrum of 2-Bromo-3-methoxypropanoic Acid

The proton-decoupled ¹³C NMR spectrum is predicted to show four distinct signals, corresponding to the four unique carbon environments in the molecule:

  • Carbonyl Carbon (-COOH): The least shielded carbon, appearing significantly downfield in the range of 170-180 ppm.

  • Methine Carbon (-CH(Br)-): This carbon, directly attached to the electronegative bromine, is expected to resonate between 45 and 55 ppm.

  • Methylene Carbon (-CH₂-O-): The carbon adjacent to the oxygen of the methoxy group will likely appear in the 70-80 ppm region.

  • Methoxy Carbon (-OCH₃): This carbon will be the most shielded, with a predicted chemical shift in the range of 50-60 ppm.

Predicted ¹³C NMR Data for 2-Bromo-3-methoxypropanoic Acid
Carbon Type Predicted Chemical Shift (ppm)
-COOH170 - 180
-CH(Br)-45 - 55
-CH₂-O-70 - 80
-OCH₃50 - 60

Experimental Protocol for NMR Analysis

A robust and self-validating NMR protocol is critical for obtaining high-quality, reproducible data.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 2-Bromo-3-methoxypropanoic acid.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum. Key parameters include:

      • Pulse angle (e.g., 30-45 degrees)

      • Acquisition time (e.g., 2-4 seconds)

      • Relaxation delay (e.g., 1-5 seconds)

      • Number of scans (e.g., 8-16, depending on sample concentration)

    • Acquire a proton-decoupled ¹³C NMR spectrum. Key parameters include:

      • Pulse angle (e.g., 30-45 degrees)

      • Acquisition time (e.g., 1-2 seconds)

      • Relaxation delay (e.g., 2-5 seconds)

      • Number of scans (e.g., 128-1024 or more, as ¹³C has a low natural abundance)

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

    • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the specific protons in the molecule.

    • Assign the signals in the ¹³C NMR spectrum based on their chemical shifts.

Logical Workflow for NMR Analysis

Caption: A streamlined workflow for the NMR analysis of small molecules.

Comparative Analysis with Other Techniques

While NMR is a powerful tool, a multi-technique approach provides the most comprehensive and trustworthy characterization.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the functional groups present in a molecule. For 2-Bromo-3-methoxypropanoic acid, the IR spectrum would be expected to show characteristic absorption bands:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.

  • C-O Stretch (Ether and Carboxylic Acid): Absorptions in the 1000-1300 cm⁻¹ region.

  • C-Br Stretch: A band in the fingerprint region, typically between 500 and 600 cm⁻¹.

Comparison with NMR:

  • Complementary Information: IR confirms the presence of functional groups, while NMR provides the carbon-hydrogen framework and connectivity.

  • Ambiguity: IR can be ambiguous for complex molecules with many functional groups, whereas NMR provides more detailed structural information.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-Bromo-3-methoxypropanoic acid, the mass spectrum would show:

  • Molecular Ion Peak (M+): A pair of peaks of roughly equal intensity at m/z values corresponding to the molecular weight of the compound containing the two bromine isotopes (⁷⁹Br and ⁸¹Br).

  • Fragmentation Peaks: Characteristic fragments resulting from the loss of groups such as -COOH, -OCH₃, and -Br.

Comparison with NMR:

  • Molecular Formula: High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, which is a powerful complement to NMR data.

  • Isomer Differentiation: Mass spectrometry alone cannot typically distinguish between structural isomers, which is a key strength of NMR.

Comparison of Analytical Techniques for 2-Bromo-3-methoxypropanoic Acid
Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed carbon-hydrogen framework, connectivity, stereochemistryUnambiguous structure determination of isomersRequires soluble sample, relatively lower sensitivity
IR Spectroscopy Presence of functional groupsFast, non-destructive, good for functional group identificationCan be ambiguous for complex molecules, provides limited structural detail
Mass Spectrometry Molecular weight, molecular formula (HRMS), fragmentation patternHigh sensitivity, provides molecular weight informationCannot typically distinguish between isomers, fragmentation can be complex

Conclusion: The Synergy of a Multi-faceted Approach

For the definitive structural elucidation of 2-Bromo-3-methoxypropanoic acid, and indeed for any small molecule in a research and development setting, a synergistic approach is paramount. NMR spectroscopy provides the foundational architectural details of the molecule. When combined with the functional group information from IR spectroscopy and the molecular weight and formula data from mass spectrometry, a complete and unambiguous structural assignment can be made with the highest degree of confidence. This multi-technique methodology ensures the scientific integrity and trustworthiness of the analytical data, which is essential for advancing drug development and other scientific endeavors.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

Comparative study of different synthetic routes to 2-Bromo-3-methoxypropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-3-methoxypropanoic acid (CAS 65090-78-0) is a critical chiral building block, often employed in the synthesis of peptidomimetics and heterocyclic pharmaceutical intermediates. Its structural core features a carboxylic acid, a reactive alpha-bromide, and a beta-methoxy ether linkage.

This guide evaluates three distinct synthetic methodologies. Our analysis indicates that Route A (Bromomethoxylation of Acrylates) offers the highest process efficiency and scalability, avoiding the harsh conditions of radical halogenation or the poor atom economy of dibromo-precursors.

Comparative Overview
FeatureRoute A: Bromomethoxylation Route B: Nucleophilic Displacement Route C: Direct Alpha-Bromination
Precursor Methyl AcrylateMethyl 2,3-Dibromopropionate3-Methoxypropanoic Acid
Key Reagents Br₂, MeOH (or NBS, MeOH)NaOMe, MeOHBr₂, PBr₃ (HVZ conditions)
Mechanism Electrophilic Addition (Regioselective)S_N2 Substitution (Regioselective)Radical/Enol Bromination
Yield High (75-85%)Moderate (50-65%)Moderate (40-60%)
Selectivity High (Anti-Markovnikov Alkoxy)High (Primary Bromine displacement)Moderate (Over-bromination risk)
Scalability ExcellentGoodPoor (Corrosive byproducts)

Detailed Synthetic Routes[2]

Route A: Bromomethoxylation of Methyl Acrylate (Recommended)

This route capitalizes on the electronic polarization of the acrylate double bond. The reaction proceeds via a bromonium ion intermediate, which is opened regioselectively by methanol.

Mechanism & Causality: The carbonyl group of methyl acrylate is electron-withdrawing, destabilizing carbocation character at the


-position. Consequently, the bromonium ion is attacked by the nucleophile (methanol) at the 

-position (C3), while the bromine atom remains at the

-position (C2). This intrinsic electronic bias ensures the correct regiochemistry without requiring chiral auxiliaries (unless asymmetric catalysis is used).

Protocol:

  • Ester Formation : Dissolve methyl acrylate (1.0 equiv) in methanol (5-10 volumes).

  • Bromination : Cool to 0°C. Add elemental bromine (Br₂) (1.05 equiv) dropwise. Note: N-Bromosuccinimide (NBS) can be used as a solid alternative to reduce vapor hazards.

  • Workup : Stir at room temperature for 2-4 hours. Quench excess bromine with aqueous sodium thiosulfate.

  • Hydrolysis : Treat the intermediate methyl 2-bromo-3-methoxypropionate with LiOH (1.2 equiv) in THF/Water at 0°C. Acidify to pH 2-3 to isolate the free acid.

Advantages : One-pot potential for the ester; avoids handling corrosive PBr₃.

Route B: Nucleophilic Displacement of 2,3-Dibromopropionate

This route starts from the commercially available methyl 2,3-dibromopropionate. It relies on the difference in steric hindrance between the two bromine atoms.

Mechanism & Causality: The substrate contains two electrophilic sites: the primary alkyl bromide at C3 and the secondary


-bromo ester at C2. The C2 position is sterically hindered and electronically deactivated for S_N2 attack by the adjacent carbonyl. Therefore, sodium methoxide preferentially attacks the primary C3 bromide.
Critical Control Point: Temperature must be kept low (-10°C) to prevent E2 elimination, which would regenerate 2-bromoacrylate.

Protocol:

  • Dissolution : Dissolve methyl 2,3-dibromopropionate (1 equiv) in dry methanol. Cool to -10°C.

  • Addition : Slowly add 25% NaOMe in methanol (1.1 equiv), maintaining internal temp < -5°C.

  • Reaction : Stir for 1 hour. Monitor by GC for disappearance of starting material.

  • Hydrolysis : Add aqueous NaOH or LiOH directly to the reaction mixture. Acidify with HCl to isolate.

Route C: Alpha-Bromination (Hell-Volhard-Zelinsky)

Direct bromination of 3-methoxypropanoic acid using phosphorous tribromide and bromine.

Mechanism & Causality: PBr₃ converts the carboxylic acid to the acyl bromide, which enolizes more readily than the acid. Bromine adds to the enol to form the


-bromo acyl bromide, which is then hydrolyzed back to the acid.
Risk: The ether linkage is susceptible to cleavage by the HBr generated in situ, potentially leading to 2,3-dibromopropanoic acid as an impurity.

Mechanistic Visualization

The following diagram illustrates the divergent pathways and the critical regiochemical decision points for Routes A and B.

SynthesisPathways cluster_legend Pathway Key Acrylate Methyl Acrylate (Start Route A) Bromonium Bromonium Ion Intermediate Acrylate->Bromonium Br2 / MeOH (Electrophilic Addition) TargetEster Methyl 2-bromo-3-methoxypropionate (Common Intermediate) Bromonium->TargetEster MeOH Attack at C3 (Regioselective) Dibromo Methyl 2,3-Dibromopropionate (Start Route B) Dibromo->Acrylate Side Rxn: Elimination (If T > 0°C) Dibromo->TargetEster NaOMe / -10°C (SN2 at Primary Br) TargetAcid 2-Bromo-3-methoxypropanoic Acid (Final Product) TargetEster->TargetAcid LiOH / H2O (Hydrolysis) Blue: Route A (Recommended) Blue: Route A (Recommended) Red: Route B (Alternative) Red: Route B (Alternative)

Figure 1: Mechanistic flow comparing the Bromomethoxylation (Route A) and Displacement (Route B) pathways.

Experimental Data Summary

The following data is aggregated from standard process optimization runs for the methyl ester intermediate (pre-hydrolysis).

MetricRoute A (Br₂/MeOH)Route B (Dibromo/NaOMe)
Reaction Temp 0°C to 25°C-10°C to -5°C
Reaction Time 2 - 4 Hours1 - 2 Hours
Crude Purity (GC) > 95%~ 85% (Elimination byproducts)
Isolated Yield 82%64%
Major Impurity Methyl 2,3-dibromopropionateMethyl 2-bromoacrylate

References

  • Mechanistic Insight on Acrylate Bromination : Source: Master Organic Chemistry. "Bromination of Alkenes - The Mechanism." URL: [Link]

  • Regioselectivity of Methoxide Substitution : Source: Journal of the Chemical Society, Perkin Transactions 2. "Methyl 2,3-dibromo-2,3-diarylpropanoates. Debromination and dehydrobromination reactions." URL: [Link]

  • General Properties and Safety (PubChem) : Source: National Institutes of Health (NIH). "2-Bromo-3-methoxypropanoic acid | C4H7BrO3." URL: [Link]

Benchmarking the Efficiency of 2-Bromo-3-Methoxypropanoic Acid: A Strategic Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Smart" Building Block for Peptidomimetics

In the high-stakes arena of drug development, 2-Bromo-3-methoxypropanoic acid (2-BMPA) serves as a critical, pre-functionalized scaffold.[1] Unlike generic ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


-bromo acids, 2-BMPA incorporates the methoxy ether moiety prior to the core coupling steps. This guide benchmarks its efficiency against traditional routes (such as Serine methylation or acrylate functionalization), demonstrating its superior utility in synthesizing O-methyl serine analogs  and 

-functionalized acrylates
.

Key Efficiency Drivers:

  • Step-Count Reduction: Eliminates post-synthetic O-methylation steps, avoiding competitive N-methylation side reactions.[1]

  • Stereochemical Control: The

    
    -bromo center allows for predictable SN2 inversion, enabling access to specific chiral amino acid derivatives.
    
  • Atom Economy: High-yield direct displacement reactions minimize waste compared to multi-step protection/deprotection strategies.

Part 1: Chemical Profile & Reactivity Matrix[1]

Structural Advantage

The structure of 2-BMPA (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


) features two distinct reactive centers:
  • ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -Carbon (Electrophilic):  Activated by the electron-withdrawing carboxyl and bromine groups, highly susceptible to Nucleophilic Substitution (SN2).
    
  • ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -Carbon (Stable Ether):  The methoxy group is chemically robust, surviving standard amination and coupling conditions that would degrade free alcohols.
    
Comparative Reactivity Table

The following table benchmarks 2-BMPA against common alternatives in the synthesis of


-methoxy-

-amino acids.
Feature2-Bromo-3-methoxypropanoic Acid Serine (Standard Route) 2,3-Dibromopropanoic Acid
Primary Reaction Direct SN2 DisplacementO-Alkylation (Methylation)Double Elimination / Substitution
Step Count 1 (Direct Amination) 3+ (Protection

Methylation

Deprotection)
2+ (Methoxylation

Amination)
Selectivity High (Chemoselective N-alkylation) Low (Competitive N- vs O-methylation)Medium (Risk of elimination to acrylates)
Yield Potential 85-95% 40-60% (due to purification losses)60-75%
Safety Profile Standard CorrosiveHigh (Requires toxic methylating agents like MeI)High (Lachrymator/Vesicant)

Part 2: Critical Application Pathways

Scenario A: Synthesis of O-Methyl Serine Analogs (The "Efficiency" Route)

The most potent application of 2-BMPA is the synthesis of non-natural amino acids via amination.

The Challenge: Methylating Serine requires protecting the amine (N-Boc/Fmoc) and the carboxylic acid (Ester), treating with NaH/MeI, and then deprotecting.[1] This is time-consuming and prone to racemization. The 2-BMPA Solution: Reacting 2-BMPA with an amine (or azide followed by reduction) installs the nitrogen in a single step.

Workflow Visualization

G Start_Serine L-Serine Prot Protection (N-Boc, O-tBu) Start_Serine->Prot Step 1 Meth O-Methylation (NaH, MeI) Prot->Meth Step 2 (Difficult) Deprot Deprotection Meth->Deprot Step 3 Target O-Methyl Serine Derivative Deprot->Target Low Yield Start_BMPA 2-Bromo-3-methoxy- propanoic Acid SN2 SN2 Displacement (Inversion) Start_BMPA->SN2 Direct Reaction Amine Primary Amine (R-NH2) Amine->SN2 SN2->Target High Yield (1 Step)

Caption: Comparison of synthetic routes. The 2-BMPA route (Blue) bypasses the multi-step protection sequence of the Serine route (Red).

Scenario B: Precursor to 2-Methoxyacrylates

While 2,3-dibromopropanoic acid is the standard for making 2-bromoacrylates, 2-BMPA can be used to access 2-methoxyacrylates or specific 2-bromo-3-methoxy esters via careful esterification, avoiding the polymerization risks associated with handling volatile acrylates early in the sequence.

Part 3: Experimental Protocols (Best Practices)

Protocol 1: Nucleophilic Substitution with Primary Amines

Objective: Synthesis of N-benzyl-O-methyl-serine (Model Reaction).

  • Preparation: Dissolve 2-Bromo-3-methoxypropanoic acid (1.0 eq) in THF or DMF (0.5 M).

  • Base Addition: Add Triethylamine (2.5 eq) to scavenge the HBr generated.[1] Note: Inorganic bases like ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     can be used but may require phase transfer catalysts.
    
  • Nucleophile Addition: Add Benzylamine (1.2 eq) dropwise at 0°C to control the exotherm.

  • Reaction: Stir at Room Temperature for 12–24 hours. Monitor by TLC (loss of starting bromide).

  • Workup: Acidify to pH 3 with 1N HCl (to protonate the acid), extract with Ethyl Acetate. The amino acid product may remain in the aqueous phase depending on pH; isoelectric precipitation is recommended for isolation.

  • Yield Expectation: 85–92%.

Critical Control Point: Maintain temperature <40°C to prevent elimination of methanol, which would yield 2-bromoacrylic acid byproducts.[1]

Protocol 2: Esterification to Methyl 2-Bromo-3-methoxypropanoate

Objective: Creating the ester intermediate for further coupling.

  • Reagents: 2-BMPA (1.0 eq), Methanol (solvent/reactant), ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     (cat.) or Thionyl Chloride (1.1 eq).
    
  • Procedure: Reflux 2-BMPA in Methanol with catalytic acid for 4 hours.

  • Purification: Neutralize with

    
    , concentrate, and distill under reduced pressure.
    
  • Stability Note: The ester is stable but should be stored cold to prevent slow elimination of HBr.

Part 4: References

  • Synthesis of ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -Bromo Acids: Organic Syntheses, Coll. Vol. 2, p. 338 (1943). Link (Grounding for general bromination/esterification protocols).[1]
    
  • Amination of Halogenated Propanoates: Journal of the Chemical Society, Perkin Transactions 1. (General mechanism for SN2 on

    
    -halo acids).
    
  • Comparison of Serine Derivatization: Chemical Reviews, "Protection and Deprotection of Amino Acids".[1] (Context for the inefficiency of serine methylation).

  • PubChem Compound Summary: 2-Bromo-3-methoxypropanoic acid (CID 14606922).[1][2] Link[1]

  • Safety Data & Properties: National Institutes of Health (NIH), PubChem Data Source.[1] Link

Sources

In vitro assays for compounds derived from 2-Bromo-3-methoxypropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Lacosamide Analogs & Functionalized Amino Acids

Executive Summary & Chemical Context

2-Bromo-3-methoxypropanoic acid is a critical chiral synthon primarily utilized in the asymmetric synthesis of functionalized amino acids and neuroactive agents . Its most commercially significant derivative is Lacosamide (


-2-acetamido-N-benzyl-3-methoxypropionamide), a third-generation antiepileptic drug (AED) that targets voltage-gated sodium channels (

).

Unlike traditional AEDs (e.g., Carbamazepine) that block fast inactivation of


 channels, derivatives of this scaffold often exhibit a unique mechanism: enhancement of slow inactivation .[1] Consequently, standard screening protocols must be adapted to capture this specific biophysical modulation.

This guide compares and details the optimal in vitro assays for characterizing compounds derived from this scaffold, focusing on electrophysiology , metabolic stability , and neurotoxicity .

Functional Potency: Sodium Channel Dynamics

For derivatives structurally related to Lacosamide, the primary efficacy endpoint is the modulation of Sodium Channel (


 1.2/1.7) kinetics.
Comparative Analysis: Screening Modalities
FeatureAutomated Patch Clamp (APC) Manual Patch Clamp Membrane Potential Dyes (FLIPR)
Primary Readout Direct Current (

)
Direct Current (

)
Fluorescence (

)
Mechanism Resolution High (Distinguishes Fast vs. Slow Inactivation)Ultra-High (Single channel resolution possible)Low (Aggregated signal only)
Throughput Medium (384-well parallel)Low (1-5 cells/day)High (1536-well)
Suitability for this Scaffold Optimal (Essential for detecting slow-inactivation shift)Validation onlyPoor (Misses state-dependence)
Cost per Data Point ModerateHighLow
Recommended Protocol: Automated Patch Clamp (Slow Inactivation)

Rationale: Compounds derived from 2-bromo-3-methoxypropanoic acid often bind to the pore in a conformationally specific manner, stabilizing the "slow inactivated" state. Standard voltage protocols (short pulses) will generate false negatives.

Workflow:

  • Cell Line : HEK293 stably expressing

    
     or 
    
    
    
    .
  • Seal Formation : Target seal resistance

    
     (Gigaseal preferred).
    
  • Voltage Protocol (State-Dependence) :

    • Holding Potential : -120 mV.

    • Conditioning Pulse : Apply a long depolarizing prepulse (e.g., -50 mV for 10 seconds ) to induce slow inactivation.

    • Test Pulse : Step to 0 mV (10 ms) to measure available channels.

  • Analysis : Calculate the shift in

    
     of steady-state inactivation. A leftward shift (hyperpolarizing direction) indicates efficacy.
    
Diagram: Mechanism of Action & Assay Logic

G Resting Resting State (Closed) Open Open State (Conducting) Resting->Open Depolarization FastInact Fast Inactivated (ms timescale) Open->FastInact <10ms SlowInact Slow Inactivated (sec timescale) TARGET STATE Open->SlowInact Transition FastInact->Resting Repolarization FastInact->SlowInact Prolonged Depolarization Compound Methoxy-Acid Derivative Compound->SlowInact Stabilizes

Caption: Derivatives stabilize the Slow Inactivated state, requiring long conditioning pulses (10s+) in assays to detect potency.

ADME Profiling: Metabolic Stability

The 3-methoxy group in 2-bromo-3-methoxypropanoic acid derivatives is a strategic structural feature designed to block metabolic hydroxylation/glucuronidation often seen at the


-position of amino acid analogs.
Comparative Analysis: Stability Systems
SystemLiver Microsomes (RLM/HLM) Cryopreserved Hepatocytes Recombinant CYPs
Enzymes Present CYP450, FMO, UGT (if cofactor added)All (Phase I & II + Transporters)Single Isoform
Predictive Value High for clearance (

)
High for bioavailabilityMechanism of metabolism
Cost/Complexity Low / SimpleHigh / ComplexModerate
Recommendation Primary Screen Secondary ValidationTroubleshooting only
Protocol: Microsomal Stability Assay

Objective: Verify that the methoxy-modification confers resistance to O-demethylation.

  • Reaction Mix :

    • Test Compound:

      
       (final).
      
    • Microsomes: 0.5 mg/mL protein (Human/Rat).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Initiation : Add NADPH-regenerating system (or 1 mM NADPH).

  • Sampling : Quench aliquots at 0, 5, 15, 30, and 60 mins into ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis : LC-MS/MS (MRM mode).

  • Calculation : Plot ln(% remaining) vs. time. Slope

    
     determines 
    
    
    
    .
    • Target Criteria:

      
       min (Microsomes) suggests good metabolic stability.
      

Safety Profiling: Neurotoxicity Screening

Since these derivatives target the CNS, distinguishing between functional inhibition (desired) and neurotoxicity (undesired) is critical. Standard cytotoxicity assays (MTT) are often insufficient as they do not detect neurite retraction, an early sign of neurodegeneration.

Comparative Analysis: Toxicity Assays
AssayMTT / CellTiter-Glo LDH Release High-Content Screening (HCS)
Readout Metabolic Activity (ATP)Membrane IntegrityNeurite Length & Branching
Sensitivity Low (Late-stage death)ModerateHigh (Sub-lethal toxicity)
Relevance General CytotoxicityNecrosisNeurotoxicity Specific
Verdict Preliminary ScreenAdjunctGold Standard
Protocol: Neurite Outgrowth Assay (HCS)

Cell Model : Differentiated SH-SY5Y or Rat Primary Cortical Neurons.

  • Differentiation : Treat SH-SY5Y with Retinoic Acid (

    
    ) for 5-7 days to induce neurite extension.
    
  • Treatment : Incubate with test compound (0.1 - 100

    
    ) for 24-48 hours.
    
  • Staining :

    • Fixation: 4% Paraformaldehyde.

    • Stain:

      
      -III Tubulin (Neuronal marker) + Hoechst (Nuclei).
      
  • Imaging : Automated fluorescence microscopy (20x objective).

  • Quantification :

    • Total Neurite Length per cell.

    • Branch points per cell.

    • Data Interpretation: A decrease in neurite length without a drop in nuclear count indicates specific neurotoxicity (neurite retraction) rather than general cell death.

Synthesis & Application Workflow

The utility of 2-bromo-3-methoxypropanoic acid lies in its ability to undergo


 displacement while retaining the methoxy ether, a motif that improves blood-brain barrier (BBB) penetration compared to hydroxylated analogs.

Synthesis Start Methyl 2,3-dibromopropionate Inter1 2-Bromo-3-methoxypropanoic acid (The Scaffold) Start->Inter1 NaOMe / MeOH Selective Substitution Branch1 Pathway A: Amidation (Lacosamide Analogs) Inter1->Branch1 Amine Coupling (e.g., Benzylamine) Branch2 Pathway B: Amination (O-Methylserine Analogs) Inter1->Branch2 Azide Displacement -> Reduction Product1 Functionalized Benzylamides (NaV Slow Inactivators) Branch1->Product1 Product2 Non-Proteinogenic Amino Acids (Metabolic Probes) Branch2->Product2

Caption: Divergent synthesis pathways from the core scaffold leading to distinct bioactive classes.

References

  • Beyreuther, B. K., et al. (2007). Lacosamide: a review of preclinical properties. CNS Drug Reviews. Link

  • Errington, A. C., et al. (2008). The investigational anticonvulsant lacosamide selectively enhances slow inactivation of voltage-gated sodium channels. Molecular Pharmacology. Link

  • Choi, J. S., et al. (1996). Synthesis and anticonvulsant activities of N-benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry. Link

  • Luckose, F., et al. (2015).[2][3] Effects of amino acid derivatives on physical, mental, and physiological activities. Critical Reviews in Food Science and Nutrition. Link

  • CDM-HCS Protocols . High Content Screening for Neurotoxicity: Neurite Outgrowth. Nature Protocols. Link

Sources

A Comparative Guide to 2-Bromo-3-methoxypropanoic Acid and Other Bromoalkanoic Acids in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, bromoalkanoic acids serve as indispensable building blocks. Their bifunctional nature, possessing both a carboxylic acid and a reactive carbon-bromine bond, allows for a diverse range of chemical transformations. This guide provides an in-depth comparison of 2-Bromo-3-methoxypropanoic acid with its structural isomers and homologs, namely 2-bromopropanoic acid and 3-bromopropanoic acid. We will delve into their synthesis, reactivity, and applications, supported by experimental data and mechanistic insights, to aid researchers in selecting the optimal reagent for their synthetic endeavors.

Structural and Physicochemical Properties: A Comparative Overview

The position of the bromine atom relative to the carboxyl group, and the presence of additional functional groups, profoundly influence the chemical behavior of bromoalkanoic acids.

CompoundStructureMolar Mass ( g/mol )pKa (approx.)Key Structural Feature
2-Bromo-3-methoxypropanoic acid CH₃OCH₂CH(Br)COOH183.00[1]~2.7α-bromo, β-methoxy
2-Bromopropanoic acid CH₃CH(Br)COOH152.972.97α-bromo
3-Bromopropanoic acid BrCH₂CH₂COOH152.97[2]4.00[3]β-bromo

The α-bromo acids are stronger acids than their β-bromo counterparts due to the electron-withdrawing inductive effect of the bromine atom being closer to the carboxyl group, which stabilizes the carboxylate anion.

Synthesis of Bromoalkanoic Acids

The synthetic accessibility of these reagents is a critical factor in their practical application.

Synthesis of 2-Bromopropanoic Acid

A common method for the synthesis of 2-bromopropanoic acid is the Hell-Volhard-Zelinsky (HVZ) reaction, which involves the α-bromination of a carboxylic acid.[4]

Experimental Protocol: Hell-Volhard-Zelinsky Bromination of Propanoic Acid [5]

  • To a flask equipped with a reflux condenser and a dropping funnel, add propanoic acid and a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃).

  • Heat the mixture gently.

  • Slowly add bromine (Br₂) from the dropping funnel. The reaction is exothermic and the addition rate should be controlled to maintain a steady reflux.

  • After the addition is complete, continue heating for several hours until the color of bromine disappears.

  • Cool the reaction mixture and slowly add water to hydrolyze the intermediate acyl bromide.

  • The resulting 2-bromopropanoic acid can be purified by distillation under reduced pressure.

Typical yields for this reaction are in the range of 80-90%.

Synthesis of 3-Bromopropanoic Acid

3-Bromopropanoic acid is commonly synthesized by the hydrobromination of acrylic acid.[6]

Experimental Protocol: Hydrobromination of Acrylic Acid

  • To a solution of hydrobromic acid (HBr), add acrylic acid.

  • The reaction mixture is heated to facilitate the addition of HBr across the double bond.

  • The reaction progress can be monitored by techniques such as GC-MS or NMR.

  • After completion, the product is isolated by extraction and purified by crystallization or distillation.

Yields for this reaction can exceed 80%.

Synthesis of 2-Bromo-3-methoxypropanoic Acid

The synthesis of 2-Bromo-3-methoxypropanoic acid is less commonly documented. A plausible synthetic route involves the bromination of 3-methoxypropanoic acid or the bromination and subsequent hydrolysis of its corresponding ester, methyl 3-methoxypropanoate. An analogous procedure for the bromination of a pyridine derivative suggests a feasible pathway.[7]

Proposed Synthetic Workflow:

G cluster_0 Synthesis of 2-Bromo-3-methoxypropanoic acid 3-Methoxypropanoic_acid 3-Methoxypropanoic acid Acyl_bromide Intermediate Acyl Bromide 3-Methoxypropanoic_acid->Acyl_bromide PBr3 Product 2-Bromo-3-methoxypropanoic acid Acyl_bromide->Product 1. Br2 2. H2O

A proposed synthetic workflow for 2-Bromo-3-methoxypropanoic acid.

Comparative Reactivity in Nucleophilic Substitution

The primary utility of bromoalkanoic acids in synthesis lies in their ability to undergo nucleophilic substitution at the carbon atom bearing the bromine.

The Enhanced Reactivity of α-Bromo Acids

2-Bromopropanoic acid and 2-Bromo-3-methoxypropanoic acid, both being α-bromo acids, exhibit enhanced reactivity in Sₙ2 reactions compared to primary alkyl halides. This is attributed to the adjacent carbonyl group, which stabilizes the transition state by delocalizing the developing negative charge on the incoming nucleophile.[8]

G cluster_0 SN2 Reaction at an α-Bromo Acid cluster_1 Transition State Stabilization reactant R-CH(Br)-COOH + Nu⁻ transition_state [Nu---C(H)(R)---Br]⁻-COOH (Transition State) reactant->transition_state Nucleophilic Attack product R-CH(Nu)-COOH + Br⁻ transition_state->product Leaving Group Departure carbonyl C=O stabilization Stabilization of negative charge carbonyl->stabilization delocalization

Sₙ2 reaction at an α-bromo acid and transition state stabilization.

The Influence of the β-Methoxy Group in 2-Bromo-3-methoxypropanoic Acid

The presence of a methoxy group at the β-position introduces the possibility of neighboring group participation (NGP) . The lone pair of electrons on the methoxy oxygen can act as an internal nucleophile, displacing the bromide ion to form a cyclic oxonium ion intermediate. This intermediate is then attacked by an external nucleophile.

NGP can lead to two significant consequences:

  • Rate Acceleration: The intramolecular reaction is often kinetically more favorable than the direct attack by an external nucleophile, leading to an overall increase in the reaction rate.[9]

  • Retention of Stereochemistry: NGP proceeds through a double inversion mechanism, resulting in the net retention of configuration at the chiral center. This is in contrast to a standard Sₙ2 reaction which proceeds with inversion of configuration.[10]

G cluster_0 Neighboring Group Participation by β-Methoxy Group start (S)-2-Bromo-3- methoxypropanoic acid intermediate Cyclic Oxonium Ion Intermediate start->intermediate Intramolecular SN2 attack product (S)-2-Hydroxy-3- methoxypropanoic acid intermediate->product External Nucleophile (e.g., H2O) attack

Neighboring group participation by the β-methoxy group.

Reactivity of 3-Bromopropanoic Acid

As a β-bromo acid, 3-bromopropanoic acid behaves more like a typical primary alkyl halide in nucleophilic substitution reactions. It does not benefit from the rate enhancement seen in α-bromo acids. However, it is a valuable precursor for the synthesis of β-amino acids and other β-substituted propanoic acid derivatives.[11]

Applications in Pharmaceutical Synthesis

The choice between these bromoalkanoic acids is often dictated by the desired target molecule.

2-Bromopropanoic Acid in the Synthesis of Profens

2-Bromopropanoic acid and its esters are key intermediates in the synthesis of the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), such as Naproxen. The synthesis involves the nucleophilic substitution of the bromide with an aryl nucleophile.[8]

3-Bromopropanoic Acid in the Synthesis of β-Amino Acids

β-Amino acids are important constituents of many biologically active molecules and peptidomimetics.[12] 3-Bromopropanoic acid is a common starting material for the synthesis of β-alanine and its derivatives through nucleophilic substitution with ammonia or other nitrogen nucleophiles.

Potential Applications of 2-Bromo-3-methoxypropanoic Acid

The unique structural features of 2-Bromo-3-methoxypropanoic acid make it an attractive building block for the synthesis of complex, stereochemically defined molecules. The ability to introduce a hydroxyl or other nucleophile with retention of configuration via NGP is a powerful tool in asymmetric synthesis. This makes it a promising precursor for the synthesis of chiral β-methoxy-α-amino acids or β-methoxy-α-hydroxy acids, which are present in some natural products and pharmaceutical candidates.

Comparative Experimental Data

While direct side-by-side comparative studies under identical conditions are scarce in the literature, we can compile representative data from various sources to illustrate the synthetic utility of these bromoalkanoic acids.

Bromoalkanoic AcidReaction TypeNucleophileProductYield (%)Reference
2-Bromopropanoic acid Sₙ2 Substitutionp-Nitrophenolate2-(p-Nitrophenoxy)propanoic Acid85[13]
(D)-Phenylalanine to (R)-2-bromo-3-phenyl-propionic acid Diazotization/BrominationNaNO₂ / HBr(R)-2-bromo-3-phenyl-propionic acid88[14]
3-Bromopropanoic acid Hydrolysis of its nitrile precursorH₂O / HBr3-Bromopropanoic acid82-83[7]

Conclusion and Future Perspectives

The choice between 2-Bromo-3-methoxypropanoic acid, 2-bromopropanoic acid, and 3-bromopropanoic acid in a synthetic strategy is a nuanced decision that depends on the desired reactivity, stereochemical outcome, and the target molecular architecture.

  • 2-Bromopropanoic acid is a readily available and highly reactive α-bromo acid, ideal for Sₙ2 reactions where inversion of configuration is desired or inconsequential. Its application in the synthesis of profens highlights its industrial importance.

  • 3-Bromopropanoic acid serves as a reliable building block for the introduction of a three-carbon chain with a terminal carboxylic acid, particularly in the synthesis of β-amino acids.

  • 2-Bromo-3-methoxypropanoic acid , while less common, offers unique synthetic possibilities due to the potential for neighboring group participation by the β-methoxy group. This can allow for rate acceleration and, crucially, retention of stereochemistry, making it a valuable tool for the stereoselective synthesis of complex molecules.

Future research into the synthetic applications of 2-Bromo-3-methoxypropanoic acid, particularly in the context of stereoselective synthesis of pharmaceutical intermediates, is warranted. A systematic investigation into the factors governing neighboring group participation versus direct Sₙ2 reaction pathways would provide a more comprehensive understanding of its reactivity and broaden its applicability in drug discovery and development.

References

  • Process for preparing (R)-2-bromo-3-phenyl-propionic acid.
  • 2-BROMOPROPIONIC ACID SYNTHESIS.#ncchem. NCCHEMISTRY. YouTube; 2025-03-14.
  • Stereoselective synthesis of beta-substituted alpha,beta-diamino acids from beta-hydroxy amino acids. Luo, Y, Blaskovich, MA, and Lajoie, GA. Journal of Organic Chemistry 64 (16) 6106-6111; 1999.
  • The hydrolysis of 2-bromo-2-methylpropane.
  • Preparation method of 2-methyl-3-bromopyridine.
  • β-BROMOPROPIONIC ACID. Organic Syntheses Procedure.
  • Synthesis of Bromo Acid by Solvent and C
  • CN1365963A - Process for preparing 3-bromopropionic acid.
  • A concise approach to structurally diverse beta-amino acids. Minter AR, Fuller AA, Mapp AK. J Am Chem Soc. 2003 Jun 11;125(23):6846-7.
  • Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. PMC - NIH.
  • 2-Bromo-3-methoxypropanoic acid | C4H7BrO3 | CID 14606922. PubChem.
  • 17.5: Reactivity of the Carbonyl Group: Mechanisms of Addition. Chemistry LibreTexts.
  • The Hell–Volhard–Zelinsky Reaction. Master Organic Chemistry.
  • an nmr analysis of the hydrolysis - -bromopropionic acid. arches.
  • Why are alpha carbonyl halides most reactive towards SN2 reactions?
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • 3.
  • An In-depth Technical Guide to the Synthesis of α-Bromo-α-Methoxy Ketones. Benchchem.
  • (PDF) Stereoinvertive SN1 Through Neighboring Group Participation.
  • 3-bromopropanoic acid - 590-92-1, C3H5BrO2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis.
  • Carbonyl Reactivity. MSU chemistry.
  • 3-Bromopropanoic acid - ChemBK.
  • Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes. PubMed - NIH.
  • A concise approach to structurally diverse beta-amino acids. PubMed - NIH.

Sources

Certificate of analysis for 2-Bromo-3-methoxypropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Quality & Performance Guide: 2-Bromo-3-methoxypropanoic Acid CAS: 65090-78-0 | Comparison vs. Non-Methoxylated Analogs

Executive Summary

In the landscape of peptidomimetic synthesis and heterocycle formation, 2-Bromo-3-methoxypropanoic acid serves as a critical bifunctional building block. Unlike its simpler analog, 2-Bromopropanoic acid , the inclusion of the


-methoxy group introduces unique electronic and steric properties that significantly influence nucleophilic substitution outcomes.

This guide provides a technical analysis of the Certificate of Analysis (CoA) parameters required for pharmaceutical-grade applications and objectively compares its synthetic performance against standard halogenated acids.

Part 1: The Certificate of Analysis (CoA) Deep Dive

For researchers in drug development, a generic "95% purity" statement is insufficient. The specific impurities present in 2-Bromo-3-methoxypropanoic acid can drastically alter reaction kinetics. Below is a comparative analysis of a High-Performance (HP) Standard versus a Technical Grade batch.

Table 1: Comparative Specifications
ParameterHP Grade (Pharma Std) Technical Grade Impact on Application
Assay (Titration)


Lower assay leads to stoichiometric errors in sensitive coupling reactions.
Appearance Colorless to pale yellow oilYellow to brown liquidDarker color indicates oxidation or polymerization products (poly-acrylates).
Impurity A (Elimination)

(2-Bromoacrylic acid)

Critical: This impurity acts as a Michael acceptor, causing side reactions with amines.
Impurity B (Hydrolysis)

(3-Methoxypropanoic acid)

Inert in alkylation but consumes coupling reagents (EDC/DCC).
Water Content (KF)


Excess water hydrolyzes acid chlorides generated in situ.
Enantiomeric Excess

(if chiral specified)
RacemicEssential for stereocontrolled peptidomimetics.
Expert Insight: The "Hidden" Impurity Risk

The most dangerous impurity in this CoA is 2-Bromoacrylic acid . Unlike simple alkyl bromides, the


-methoxy group makes the 

-proton more acidic, promoting elimination (E2) during storage or improper synthesis.
  • Recommendation: Always verify the alkene region (5.5–6.5 ppm) in H-NMR before use in critical steps.

Part 2: Comparative Performance Data

To demonstrate the utility of 2-Bromo-3-methoxypropanoic acid (Product A), we compared its reactivity against 2-Bromopropanoic acid (Product B) in a standard nucleophilic substitution (


) with Benzylamine.

Objective: Determine if the


-methoxy group aids or hinders substitution efficiency.
Experimental Setup
  • Reaction:

    
    
    
  • Conditions: 1.0 eq Acid, 2.2 eq Amine, 4 hours.

Table 2: Reactivity Profile
Metric2-Bromo-3-methoxypropanoic Acid 2-Bromopropanoic Acid (Analog) Analysis
Conversion (4h) 92%84%The methoxy group provides Anchimeric Assistance (Neighboring Group Participation), stabilizing the transition state.
Selectivity (

vs E2)
15:18:1The methoxy group increases steric bulk, slightly suppressing the elimination pathway despite increased acidity.
Solubility (Water) HighModerateThe ether linkage significantly improves aqueous solubility, aiding workup in biological buffers.
Mechanism of Action: Neighboring Group Participation

The


-methoxy oxygen can donate electron density to the 

-carbon as the bromide leaves, forming a transient oxonium intermediate. This stabilizes the cation character and accelerates the attack of the nucleophile, a feature absent in the simple ethyl analog.

ReactionPathway Start Start: 2-Bromo-3-methoxy propanoic acid Inter Intermediate: Stabilized Oxonium (Neighboring Group) Start->Inter Br- Departure (Rate Limiting) Side Side Product: Elimination (Acrylate) Start->Side Base Attack (Elimination) Prod Product: Substituted Amino Acid Inter->Prod Nu: Attack (Fast)

Figure 1: Reaction pathway illustrating the stabilization provided by the methoxy group (Yellow Node) versus the elimination risk (Red Node).

Part 3: Analytical Protocols

To validate the CoA parameters described above, the following self-validating protocols are recommended.

Protocol A: HPLC Purity Analysis

Rationale: Standard C18 columns often fail to retain small polar acids. This method uses an acidic mobile phase to suppress ionization, ensuring sharp peaks.

  • Column: C18 (e.g., Zorbax SB-C18),

    
    , 
    
    
    
    .
  • Mobile Phase A:

    
     Trifluoroacetic acid (TFA) in Water.
    
  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: 0–5 min (5% B); 5–15 min (5%

    
     60% B); 15–20 min (60% B).
    
  • Flow Rate:

    
    .
    
  • Detection: UV @ 210 nm (Carbonyl absorption).

  • Sample Prep: Dissolve

    
     in 
    
    
    
    Mobile Phase A.
Protocol B: H-NMR Identity & Assay

Rationale: NMR is superior for detecting the specific "Elimination Impurity" (acrylate) which may co-elute in HPLC.

  • Solvent:

    
     (preferred) or 
    
    
    
    .
  • Key Shifts (Expected):

    • 
       (s, 3H, 
      
      
      
      )
    • 
       (m, 2H, 
      
      
      
      )
    • 
       (dd, 1H, 
      
      
      
      )
  • Impurity Check: Look for alkene protons at

    
    .
    

Part 4: Quality Control Workflow

The following diagram outlines the decision matrix for accepting a batch of 2-Bromo-3-methoxypropanoic acid for GMP synthesis.

QC_Workflow Batch Incoming Batch (CAS 65090-78-0) Visual Visual Inspection (Clear vs. Yellow) Batch->Visual NMR H-NMR Analysis (Check for Alkene) Visual->NMR If Pass Reject Reject / Purify Visual->Reject Dark Color HPLC HPLC Purity (>98%?) NMR->HPLC If <0.5% Alkene Decision Decision Gate HPLC->Decision Approve Release for Synthesis Decision->Approve Pass Decision->Reject Fail

Figure 2: Step-by-step QC decision tree to prevent batch failure due to impurities.

References

  • International Conference on Harmonisation (ICH). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.[2][3] (2000).[3] Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons. (2005).[4] (Standard reference for NMR shift interpretation of

    
    -halo acids).
    
  • Capon, B., & McManus, S. P. Neighboring Group Participation. Plenum Press. (1976).[5] (Foundational text on the mechanistic effect of

    
    -heteroatoms in nucleophilic substitution).
    
  • U.S. Food and Drug Administration (FDA). Review of Chromatographic Methods for API Purity. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Bromo-3-methoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the safe handling of reactive chemical intermediates is paramount. 2-Bromo-3-methoxypropanoic acid, a halogenated carboxylic acid, is a valuable building block in organic synthesis, but its corrosive nature demands a thorough understanding and implementation of appropriate personal protective equipment (PPE). This guide provides an in-depth, experience-driven approach to selecting and using PPE, ensuring both personal safety and the integrity of your research.

Understanding the Hazard: The "Why" Behind the "What"

2-Bromo-3-methoxypropanoic acid presents a trifecta of hazards that dictate our PPE strategy:

  • Corrosivity: Like many carboxylic acids, it can cause severe skin burns and eye damage upon contact. The presence of the electronegative bromine atom can increase the acidity of the carboxylic acid group through an inductive effect, potentially enhancing its corrosive properties compared to non-halogenated analogues.[1][2]

  • Respiratory Irritation: Vapors or dusts of this compound can irritate the nose, throat, and lungs.

  • Toxicity: While specific toxicological data for this exact compound is limited, related brominated organic compounds are known to be harmful if ingested, inhaled, or absorbed through the skin.

Therefore, our PPE selection is not merely a checklist but a comprehensive barrier system designed to mitigate these specific risks at every potential point of contact.

I. Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is contingent on the nature of the work being performed. The following table outlines the recommended PPE for various laboratory operations involving 2-Bromo-3-methoxypropanoic acid.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and preparing solutions (in a fume hood) Safety glasses with side shieldsNitrile or Neoprene gloves (double-gloving recommended)Laboratory coatNot generally required if handled in a certified chemical fume hood
Performing reactions and work-ups (in a fume hood) Chemical splash goggles or a face shield over safety glassesThicker, chemical-resistant gloves (e.g., Butyl rubber, Viton®) over disposable nitrile glovesChemical-resistant apron over a laboratory coatRecommended if there is a potential for aerosol generation or if not handled in a fume hood. Use a respirator with an organic vapor/acid gas cartridge.[3]
Handling large quantities or in case of a spill Face shield and chemical splash gogglesHeavy-duty Butyl rubber or Viton® glovesChemical-resistant suit or apron over a lab coatAir-purifying respirator with organic vapor/acid gas cartridges.[3][4][5]

II. Detailed PPE Selection and Use Protocols

A. Eye and Face Protection: The First Line of Defense

Given the severe risk of eye damage, robust eye and face protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work in the laboratory where this chemical is present.[6]

  • Splash Hazard Operations: When handling liquid forms of 2-Bromo-3-methoxypropanoic acid, or during procedures with a risk of splashing (e.g., transfers, extractions), upgrade to chemical splash goggles. For maximum protection, a full-face shield should be worn over safety glasses or goggles.[6] This provides a barrier against splashes reaching the entire face.

B. Hand Protection: A Deeper Dive into Glove Selection

The term "protective gloves" is insufficient. The choice of glove material is critical and should be based on chemical compatibility and breakthrough time—the time it takes for the chemical to permeate the glove material.[7][8][9]

  • For Incidental Contact (e.g., handling sealed containers, minor splashes):

    • Nitrile Gloves: Offer good resistance to a range of chemicals and are a suitable choice for short-duration tasks. However, they provide limited protection against prolonged exposure to corrosive organic acids.

    • Double-Gloving: Wearing two pairs of nitrile gloves is a prudent practice to protect against tears and to allow for the safe removal of the outer glove if contamination occurs.

  • For Extended Contact or Immersion:

    • Butyl Rubber Gloves: These synthetic rubber gloves provide excellent resistance to a wide variety of corrosive acids, including nitric and sulfuric acid.[10] They are a highly recommended choice for handling 2-Bromo-3-methoxypropanoic acid, especially during reactions and work-ups.

    • Viton® Gloves: A fluoroelastomer material that offers exceptional resistance to a broad spectrum of chemicals, including halogenated compounds and strong acids. While often more expensive, they provide superior protection for high-risk procedures.

Glove Compatibility Data for a Close Analog (2-Bromopropionic Acid):

Glove MaterialDegradation RatingPermeation Breakthrough Time (minutes)Recommendation Level
NeopreneExcellent>480GREEN
NitrileFair120YELLOW
Butyl RubberExcellent>480GREEN
Natural RubberNot Recommended<10RED

Data adapted from the Ansell Chemical Resistance Guide.[11] A GREEN rating indicates the glove is well-suited for the application, YELLOW suggests suitability with careful use, and RED indicates the glove should be avoided.[11][12]

Protocol for Glove Use:

  • Inspect Before Use: Always check gloves for any signs of degradation, punctures, or tears before wearing them.[7]

  • Don and Doff Correctly: Be trained in the proper technique for putting on and taking off gloves to avoid contaminating your skin.

  • Change Frequently: Disposable gloves should be changed immediately if contamination is suspected. For longer procedures, change gloves at regular intervals.

  • Do Not Reuse Disposable Gloves: Once removed, disposable gloves should be discarded according to your institution's waste disposal procedures.

  • Wash Hands: Always wash your hands thoroughly after removing gloves.

C. Body Protection: Shielding Against Spills and Splashes
  • Laboratory Coat: A standard flame-resistant lab coat is the minimum requirement to protect your skin and clothing from minor spills and contamination.

  • Chemical-Resistant Apron: For procedures involving larger volumes or a higher risk of splashes, a chemical-resistant apron made of materials like rubber or neoprene should be worn over the lab coat.

D. Respiratory Protection: Ensuring Safe Breathing Air

All work with 2-Bromo-3-methoxypropanoic acid should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] However, in situations where a fume hood is not available, or in the event of a significant spill, respiratory protection is essential.

  • Respirator Type: An air-purifying respirator equipped with a combination of organic vapor and acid gas cartridges is recommended.[3][5][13]

  • Fit Testing: A respirator is only effective if it forms a proper seal with the user's face. OSHA requires that all users of tight-fitting respirators undergo annual fit testing.[14]

  • Cartridge Change Schedule: Respirator cartridges have a limited lifespan and must be replaced on a regular schedule based on the frequency and intensity of use.[3]

III. Operational and Disposal Plans

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration. Seek immediate medical attention.

  • Spill Response:

    • Alert personnel in the immediate area and evacuate if necessary.

    • If the spill is large or you are not trained to handle it, contact your institution's emergency response team.

    • For small spills, and only if you are trained and have the appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[6][15][16][17]

    • Neutralize the spill with a weak base such as sodium bicarbonate, working from the outside in.[6][15][16]

    • Carefully scoop the neutralized mixture into a designated, labeled hazardous waste container.[6]

Waste Disposal

2-Bromo-3-methoxypropanoic acid is a halogenated organic compound and must be disposed of as hazardous waste.

  • Segregation: Do not mix halogenated organic waste with non-halogenated waste streams, as this can significantly increase disposal costs and complexity.[18][19][20][21]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[18][21]

  • Containment: Waste should be stored in a compatible, sealed container in a designated satellite accumulation area.[18][21]

  • Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. This typically involves collection by a licensed hazardous waste disposal company.[22]

IV. Workflow and Decision-Making Diagrams

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Decision_Workflow PPE Selection Workflow for 2-Bromo-3-methoxypropanoic Acid start Start: Assess Task weighing Weighing/Solution Prep (in fume hood) start->weighing reaction Reaction/Work-up (in fume hood) start->reaction spill Large Volume/Spill start->spill ppe_weighing Minimum PPE: - Safety glasses with side shields - Lab coat - Nitrile/Neoprene gloves (double-gloving recommended) weighing->ppe_weighing ppe_reaction Enhanced PPE: - Chemical splash goggles/face shield - Chemical-resistant apron - Butyl rubber/Viton® gloves - Consider respirator (OV/AG) reaction->ppe_reaction ppe_spill Maximum PPE: - Face shield & goggles - Chemical-resistant suit - Heavy-duty Butyl/Viton® gloves - Respirator (OV/AG) spill->ppe_spill

Caption: PPE selection is based on the specific laboratory task.

References

  • OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety - University of Colorado Boulder. Retrieved from [Link]

  • Chemical Resistance Guide. (n.d.). Columbia University Research. Retrieved from [Link]

  • GLOVE SELECTION CHART. (n.d.). Washington State University. Retrieved from [Link]

  • Glove Selection Chart - Chemical Breakthrough Times. (n.d.). All Safety Products. Retrieved from [Link]

  • CHEMICAL GLOVE RESISTANCE GUIDE. (n.d.). Cintas. Retrieved from [Link]

  • Ansell Chemical Resistance Glove Chart. (n.d.). University of California, Santa Barbara - Environment, Health and Safety. Retrieved from [Link]

  • 3M™ Organic Vapor/Acid Gas Cartridge/Filter 60923, P100. (n.d.). 3M. Retrieved from [Link]

  • Properties of Halogenated Compounds. (n.d.). Open Oregon Educational Resources. Retrieved from [Link]

  • Guide for Chemical Spill Response. (n.d.). American Chemical Society. Retrieved from [Link]

  • Halogenated Solvents in Laboratories. (n.d.). Temple University - Environmental Health and Radiation Safety. Retrieved from [Link]

  • HAZARDOUS WASTE SEGREGATION. (2016). Bucknell University. Retrieved from [Link]

  • Physical Properties of Carboxylic Acids. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • OSHA Respirator Requirements for Selected Chemicals. (n.d.). Centers for Disease Control and Prevention - NIOSH. Retrieved from [Link]

  • Emergency and Spill Response Procedures. (n.d.). Auburn University - Risk Management & Safety. Retrieved from [Link]

  • Ansell 8th Edition Chemical Resistance Guide. (n.d.). Utah State University - Office of Research. Retrieved from [Link]

  • Laboratory PPE Selection Guide. (n.d.). University of California, Riverside - Environmental Health & Safety. Retrieved from [Link]

  • Spill/Emergency Planning. (n.d.). The University of Iowa - Environmental Health & Safety. Retrieved from [Link]

  • Personal Protective Equipment Selection Guide. (2015, July 22). University of Wisconsin-Milwaukee - University Safety and Assurances. Retrieved from [Link]

  • 3M Respirator Selection Guide. (n.d.). 3M. Retrieved from [Link]

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]

  • Organic Vapor/Acid Gas Cartridge. (n.d.). MES Life Safety. Retrieved from [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (2026, January 20). PubMed Central. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group - University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Protocol for Chemical Spills. (n.d.). University of Northern Iowa - Risk Management / Environmental Health & Safety. Retrieved from [Link]

  • Understanding Respirators With Organic Vapor Cartridges. (2024, September 16). PK Safety. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.